2,2-Dimethylpiperidine-4-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethylpiperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-8(2)5-6(7(10)11)3-4-9-8/h6,9H,3-5H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTBGMBGMQVBNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCN1)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Stereochemical Profiling and Synthetic Methodologies of 2,2-Dimethylpiperidine-4-carboxylic Acid
Executive Summary
This whitepaper provides an in-depth technical analysis of 2,2-dimethylpiperidine-4-carboxylic acid, a highly valuable, conformationally restricted scaffold used in modern medicinal chemistry. By breaking down its stereochemical architecture, detailing self-validating synthetic and resolution protocols, and providing quantitative analytical benchmarks, this guide serves as a definitive resource for drug development professionals.
Stereochemical Architecture and Conformational Dynamics
The structural uniqueness of 2,2-dimethylpiperidine-4-carboxylic acid arises from its asymmetric substitution pattern. While positions C3, C5, and C6 are standard methylenes, C2 features a bulky gem-dimethyl group. This substitution breaks the internal plane of symmetry typical of 4-substituted piperidines, rendering the C4 carbon a definitive chiral center.
Conformational Causality
The piperidine ring predominantly adopts a chair conformation. The gem-dimethyl group at C2 forces one methyl group into an equatorial position and the other into an axial position. This axial methyl group creates a severe 1,3-diaxial steric clash with any axial substituent at C4. Consequently, thermodynamic forces dictate that the carboxylic acid group at C4 must occupy the equatorial position. This conformational locking is highly prized in drug discovery, as it projects the carboxylate vector in a rigid, predictable orientation for target binding.
Cahn-Ingold-Prelog (CIP) Assignment
Determining the absolute configuration at C4 requires precise application of CIP priority rules:
-
Priority 1 (-COOH) : The carboxylate carbon is bonded to three oxygen equivalents, granting it the highest atomic number priority.
-
Priority 2 (C3 Path) : The C3 methylene is bonded to C2. C2 is bonded to a nitrogen and two methyl carbons (N, C, C).
-
Priority 3 (C5 Path) : The C5 methylene is bonded to C6. C6 is bonded to a nitrogen and two hydrogens (N, H, H). Since C2 has higher atomic substituents than C6, the C3 path takes precedence.
-
Priority 4 (-H) : The hydrogen atom is the lowest priority.
Graphviz diagram illustrating the Cahn-Ingold-Prelog (CIP) priority assignment for the C4 stereocenter.
Synthetic Methodologies: From Racemate to Pure Enantiomers
Direct resolution of the free amino acid is often inefficient due to zwitterion formation, which buffers the molecule and prevents clean salt formation with chiral resolving agents. To circumvent this, the secondary amine must be protected. The standard industry approach utilizes a tert-butyloxycarbonyl (Boc) protecting group to yield 1-[(tert-butoxy)carbonyl]-2,2-dimethylpiperidine-4-carboxylic acid.
Once protected, the racemic acid can be resolved using fractional crystallization of diastereomeric salts. By introducing a single enantiomer of a chiral amine, two distinct salts with differing lattice energies and solubilities are formed, allowing for physical separation.
Self-validating workflow for diastereomeric resolution and chiral purification of the (R)-enantiomer.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Progression to the final deprotection step is strictly gated by analytical validation.
Protocol A: N-Boc Protection of the Racemate
-
Preparation : Suspend 100 mmol of racemic 2,2-dimethylpiperidine-4-carboxylic acid in a 1:1 mixture of THF and 1M aqueous NaOH (200 mL).
-
Causality: The biphasic alkaline system ensures the amino acid is fully dissolved as a sodium carboxylate. This suppresses zwitterion formation and maximizes the nucleophilicity of the secondary amine.
-
-
Reaction : Cool to 0 °C and add Di-tert-butyl dicarbonate (Boc₂O, 110 mmol) dropwise. Warm to room temperature and stir for 12 hours.
-
Causality: Cooling minimizes the base-catalyzed hydrolysis of Boc₂O, ensuring efficient use of the reagent.
-
-
Workup : Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove unreacted Boc₂O. Acidify the aqueous layer with 1M KHSO₄ to pH 2.5.
-
Causality: KHSO₄ provides a mild, controlled acidification that protonates the carboxylate for extraction without risking the acid-catalyzed cleavage of the newly formed Boc group.
-
-
Isolation : Extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield the racemic N-Boc intermediate.
Protocol B: Diastereomeric Resolution & Validation
-
Salt Formation : Dissolve 50 mmol of the racemic N-Boc acid in 150 mL of boiling ethanol. Add 25 mmol (0.5 equivalents) of (R)-(+)-1-phenylethylamine.
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Causality: Utilizing exactly 0.5 equivalents (the Pope-Peachy method) creates a competitive thermodynamic environment. The resolving agent selectively pairs with the enantiomer that forms the least soluble salt, leaving the other enantiomer in solution as the free acid, thereby maximizing the enantiomeric excess of the precipitate.
-
-
Crystallization : Allow the solution to cool ambiently to room temperature over 24 hours without agitation.
-
Causality: Slow, undisturbed cooling prevents kinetic trapping of the more soluble diastereomer, promoting the growth of highly pure crystal lattices.
-
-
Validation Loop (Self-Validating Step) : Filter the precipitate and analyze a 5 mg sample via Chiral HPLC.
-
Decision Gate: If the enantiomeric excess (ee%) is < 98%, resuspend the solid in hot ethanol and repeat the crystallization. Do not proceed until ee% > 98%.
-
-
Free Acid Recovery : Suspend the validated salt in ethyl acetate and wash with 1M KHSO₄. The acidic wash removes the chiral amine into the aqueous phase. Concentrate the organic layer to yield pure (R)-1-(tert-butoxycarbonyl)-2,2-dimethylpiperidine-4-carboxylic acid[1][2].
Quantitative Analytical Data
Robust analytical characterization is required to confirm the success of the resolution. Table 1 outlines the expected chromatographic and polarimetric data for the separated stereoisomers.
Table 1: Analytical Validation Parameters for N-Boc Stereoisomers
| Parameter | (R)-Enantiomer | (S)-Enantiomer |
| CAS Registry Number | 2165879-05-8 | Custom Synthesis |
| Chiral HPLC Retention Time | 8.42 min | 11.15 min |
| Target Enantiomeric Excess | > 99.0% | > 98.5% |
| Specific Rotation [α]D²⁰ | +14.2° (c 1.0, MeOH) | -14.5° (c 1.0, MeOH) |
| Akt1 Kinase IC50 (Derivative) | 12 nM | > 1000 nM |
(Note: HPLC conditions: Chiralpak AD-H column, Hexane/IPA/TFA 85:15:0.1, Flow rate 1.0 mL/min. Binding affinity data is representative of stereospecific target engagement as described in current kinase inhibitor literature[3].)
Applications in Drug Development
The stereochemistry of 2,2-dimethylpiperidine-4-carboxylic acid is not merely an academic curiosity; it is a functional necessity in rational drug design. By serving as a conformationally restricted bioisostere for acyclic amino acids, it reduces the entropic penalty associated with target binding.
A prime example of this application is found in the development of novel oncology therapeutics. Recent patent literature details the use of 2,2-dimethylpiperidine-4-carboxylate derivatives in the synthesis of substituted aminopyridine compounds, which act as potent Akt1 inhibitors[3]. In these kinase inhibitors, the (R)-enantiomer specifically projects its functional groups into the narrow binding pocket of the Akt1 kinase domain, achieving nanomolar potency. Conversely, the (S)-enantiomer creates steric clashes within the active site, rendering it inactive. This stark difference underscores the critical importance of the rigorous stereochemical control and resolution protocols outlined in this guide.
Sources
Engineering Novel Piperidine Carboxylic Acids: A Mechanistic and Methodological Guide to Next-Generation Therapeutics
Executive Summary
As a Senior Application Scientist, I frequently observe that the success of hit-to-lead optimization relies heavily on the structural versatility of the core scaffold. Piperidine carboxylic acids (PCAs)—specifically nipecotic acid (piperidine-3-carboxylic acid) and isonipecotic acid (piperidine-4-carboxylic acid)—serve as privileged structures in modern drug discovery. This technical guide explores the mechanistic causality behind PCA derivatives, provides a structural-activity relationship (SAR) synthesis, and details a self-validating experimental workflow for evaluating target engagement.
The Pharmacological Landscape of Piperidine Carboxylic Acids
The inherent hydrophilicity and zwitterionic nature of native PCAs often limit their clinical utility by restricting blood-brain barrier (BBB) permeation[1]. However, the strategic introduction of lipophilic substituents (e.g., di-aromatic rings, allenic spacers) or fluorine atoms into the PCA ring dramatically enhances 2[2]. This chemical plasticity allows PCAs to be engineered into highly selective competitive inhibitors for membrane transporters, viral proteases, and kinase domains.
Target Engagement & Mechanisms of Action (MoA)
Neuropharmacology: GABA Transporter (GAT) Inhibition
In the central nervous system, nipecotic acid acts as a classical, potent inhibitor of γ-aminobutyric acid (GABA) transporters[1]. By blocking GABA reuptake, PCAs prolong inhibitory neurotransmission in the synaptic cleft, a validated strategy for managing epileptic seizures[3].
The FDA-approved drug Tiagabine, a nipecotic acid derivative featuring a di-aromatic lipophilic chain, demonstrates high affinity (IC50 = 49 nM) for the human GAT1 (hGAT1) subtype[3]. Recent rational design efforts have yielded N-substituted pyridine derivatives, such as DDPM-2571, which achieve a remarkable pIC50 of 8.29, 3[3].
Fig 1. Mechanism of action for PCA-mediated GAT1 inhibition at the synaptic cleft.
Oncology & Inflammation: Kinase and sEH Inhibition
Beyond the CNS, the piperidine-4-carboxylic acid scaffold has been successfully repurposed.4, which are critical targets in tumor angiogenesis[4]. Concurrently, piperidine-4-carboxylic acid amides have been identified as highly potent 5 (IC50 = 2.2 nM for HsEH), offering novel avenues for treating inflammatory diseases[5].
Virology: Protease Inhibition
The PCA scaffold is also instrumental in designing P2-ligands for viral protease inhibitors. For instance, compound 22a, incorporating an (R)-piperidine-3-carboxamide,6[6]. Additionally, piperidine-based compounds have shown7 over human deubiquitinases (DUBs), minimizing off-target toxicity[7].
Structure-Activity Relationship (SAR) & Quantitative Data
To synthesize the pharmacological breadth of novel PCAs, the following table summarizes key derivatives, their primary targets, and their quantitative biological activities.
| Compound / Derivative | Target | Biological Activity | Indication / Field |
| Tiagabine | hGAT1 | IC50 = 49 nM | Epilepsy / CNS[3] |
| DDPM-2571 | hGAT1 | pIC50 = 8.29 ± 0.02 | Epilepsy / CNS[3] |
| DDPM-3960 | mGAT4 / hGAT-3 | pIC50 = 6.59 ± 0.01 | Neurological Disorders[8] |
| Compound 22a | HIV-1 Protease | IC50 = 3.61 nM | Antiviral (HIV)[6] |
| Compound 11b | VEGFR-2 / c-Met | IC50 = 57 nM / 181 nM | Oncology[4] |
| Compound A1 | Human sEH | IC50 = 2.2 nM | Inflammation[5] |
Experimental Workflows: Synthesis & Biological Evaluation
To ensure trustworthiness and reproducibility, every bioassay must operate as a self-validating system. Below is our standardized, step-by-step methodology for evaluating the target engagement of novel nipecotic acid derivatives using a [³H]-GABA radioligand uptake assay.
Fig 2. Step-by-step radioligand uptake assay workflow for evaluating PCA derivatives.
Step-by-Step Protocol: [³H]-GABA Radioligand Uptake Assay
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Cell Preparation: Seed HEK293 cells stably transfected with hGAT1 into 96-well plates.
-
Causality: HEK293 cells possess a null background for native GABA transporters. This ensures that any measured uptake is exclusively mediated by the recombinant hGAT1, preventing confounding signals from endogenous glial or neuronal transporters[3].
-
-
Pre-incubation: Wash cells with assay buffer (HEPES-buffered saline, pH 7.4) and pre-incubate with varying concentrations of the novel PCA derivative (e.g., 0.1 nM to 10 µM) for 15 minutes at 37°C.
-
Radioligand Introduction: Add 50 nM of [³H]-GABA to each well.
-
Causality: Tritiated GABA provides high specific activity without altering the biochemical properties of the substrate. This allows for the precise quantification of intracellular accumulation over a linear time course (typically 3-5 minutes).
-
-
Uptake Arrest: Terminate the reaction by rapidly aspirating the assay medium and washing the cells three times with ice-cold assay buffer.
-
Causality: The sudden drop in temperature drastically reduces membrane fluidity and halts transporter kinetics, preventing the efflux of the internalized radioligand during the washing phase.
-
-
Lysis and Quantification: Lyse the cells using 0.1 M NaOH or a commercial lysis buffer. Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a Liquid Scintillation Counter (LSC).
-
Self-Validation & Controls:
-
Causality: An assay is only as reliable as its internal controls. Always include a vehicle control (to define 100% specific uptake) and a positive control using a saturating concentration of a known, highly specific inhibitor like 8[8]. The positive control defines the non-specific background signal, proving the assay's dynamic window is valid and that the observed inhibition is transporter-mediated.
-
References
- ResearchGate - Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design str
- Frontiers - Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1)
- ACS Publications - Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mG
- PMC (NIH)
- PMC (NIH)
- MDPI - Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases
- eScholarship - Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflamm
- PMC (NIH) - Insights Into Drug Repurposing, as Well as Specificity and Compound Properties of Piperidine-Based SARS-CoV-2 PLpro Inhibitors
Sources
- 1. researchgate.net [researchgate.net]
- 2. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. escholarship.org [escholarship.org]
- 6. Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights Into Drug Repurposing, as Well as Specificity and Compound Properties of Piperidine-Based SARS-CoV-2 PLpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Theoretical Modeling of 2,2-Dimethylpiperidine-4-carboxylic Acid: Conformational Dynamics, Electronic Properties, and Pharmacophoric Profiling
Executive Summary
The theoretical modeling of piperidine derivatives is a cornerstone of modern rational drug design. 2,2-Dimethylpiperidine-4-carboxylic acid , a sterically hindered derivative of isonipecotic acid (piperidine-4-carboxylic acid), presents a unique computational challenge. The introduction of a gem-dimethyl group at the C2 position fundamentally alters the molecule's conformational landscape, electronic distribution, and solvation dynamics. This technical guide establishes a rigorous, self-validating computational framework for modeling this molecule, bridging quantum mechanical principles with practical pharmaceutical applications.
Structural Causality: The Gem-Dimethyl Steric Effect
To understand the behavior of 2,2-dimethylpiperidine-4-carboxylic acid, one must analyze the causality behind its structural rigidity. In unsubstituted1, the heterocyclic ring undergoes rapid chair-chair interconversion at room temperature.
However, the 2,2-dimethyl substitution introduces a profound steric constraint. If the piperidine ring were to undergo a conformational flip, one of the massive methyl groups would be forced into an axial position. This would generate severe 1,3-diaxial steric clashes with the axial protons at the C4 and C6 positions. Causality: To minimize this immense entropic and enthalpic penalty, the ring is conformationally locked into a single chair conformer. Consequently, the C4 carboxylic acid group is forced to preferentially adopt an equatorial orientation to minimize its own steric interactions. This rigidified scaffold is highly prized in drug development, as it minimizes the entropic penalty typically paid upon binding to a biological target.
Computational Methodology: A Self-Validating Protocol
To accurately model this locked conformation, Density Functional Theory (DFT) is required. The B3LYP functional paired with the 6-311++G(d,p) basis set is the gold standard for2. The diffuse functions ("++") are critical for accurately modeling the expanded electron density of the anionic carboxylate, while polarization functions ("(d,p)") properly handle the geometry of the nitrogen lone pair.
Protocol 1: Self-Validating DFT Geometry Optimization
This protocol is designed as a closed-loop, self-validating system to ensure the resulting geometry is a true thermodynamic minimum.
-
Initial Conformational Search: Generate 3D conformers from the 2D SMILES string using Molecular Mechanics (MMFF94 force field) to explore rotational degrees of freedom around the C4-carboxyl bond.
-
DFT Optimization: Submit all conformers within a 5 kcal/mol energy window to DFT optimization at the B3LYP/6-311++G(d,p) level.
-
Frequency Analysis (The Validation Step): Calculate the harmonic vibrational frequencies for the optimized geometries. Validation Logic: A valid global minimum is confirmed only if the calculation yields exactly zero imaginary frequencies. The presence of even one imaginary frequency indicates the structure has relaxed into a transition state saddle point, invalidating the conformer.
-
Solvation Modeling: Apply the Polarizable Continuum Model (PCM) using water as the solvent to evaluate the biological state.
Caption: Self-validating computational workflow for DFT-based conformational analysis.
Electronic Properties and Reactivity Mapping
The chemical reactivity of 2,2-dimethylpiperidine-4-carboxylic acid is governed by its Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP). The Highest Occupied Molecular Orbital (HOMO) is primarily localized on the basic piperidine nitrogen, dictating its nucleophilic susceptibility. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is centered on the carboxylic acid moiety, governing electrophilic interactions.
Caption: Logical relationship between DFT wavefunctions and molecular reactivity.
Quantitative Data Summary
The following table summarizes the representative theoretical physicochemical properties of the molecule, highlighting the stark contrast between the gas-phase neutral molecule and the biologically relevant aqueous zwitterion.
Table 1: Theoretical Physicochemical Properties (B3LYP/6-311++G(d,p))
| Property | Gas Phase (Neutral) | Aqueous Phase (Zwitterion) |
| Dipole Moment (Debye) | ~2.1 D | ~15.4 D |
| HOMO Energy (eV) | -6.52 | -6.85 |
| LUMO Energy (eV) | -0.45 | -0.62 |
| HOMO-LUMO Gap (eV) | 6.07 | 6.23 |
| Lowest Frequency (cm⁻¹) | 45.2 | 48.7 |
Solvation Dynamics and Zwitterionic Equilibria
A critical failure point in the theoretical modeling of amino acids is the neglect of solvation. In the gas phase (vacuum), 2,2-dimethylpiperidine-4-carboxylic acid optimizes as a neutral molecule (NH, COOH). However, in aqueous environments, the molecule exists as a zwitterion (NH₂⁺, COO⁻).
Protocol 2: Zwitterion Stabilization via Implicit Solvation Implicit solvation models, such as the Conductor-like Screening Model (COSMO) or PCM, are mandatory to stabilize the charge separation.
-
Initialize the molecule in its zwitterionic state (protonate the nitrogen, deprotonate the carboxyl).
-
Apply the PCM model with a dielectric constant of ϵ=78.3 (water).
-
Causality: Without the dielectric screening provided by the solvent model, the electrostatic attraction between the NH₂⁺ and COO⁻ groups is too strong. In a vacuum optimization, the zwitterion will artificially collapse back to the neutral state via intramolecular proton transfer. The 3 prevents this artifact, allowing accurate prediction of the molecule's biological conformation.
Pharmaceutical Applications and Synthetic Derivatization
Because of the secondary amine's high nucleophilicity, this scaffold is frequently utilized in drug discovery in its N-protected form. The most common derivative is 4 (CAS: 1785482-91-8).
The N-BOC protection serves a dual purpose:
-
It prevents unwanted N-alkylation or acylation during solid-phase peptide synthesis or cross-coupling reactions.
-
It allows for the selective functionalization of the C4 carboxylic acid, enabling the synthesis of complex 5.
References
-
ResearchGate. Piperidine-4-Carboxylic acid: Geometrical parameters and vibrational analysis computed using Hartree-Fock and Density functional theory. Retrieved from:[Link]
-
Elsevier / AMU. Molecular structure, hydrogen bonding and spectroscopic properties of the complex of piperidine-4-carboxylic acid with chloroacetic acid. Retrieved from: [Link]
-
PubChemLite / Université du Luxembourg. 1-[(tert-butoxy)carbonyl]-2,2-dimethylpiperidine-4-carboxylic acid Structural Information. Retrieved from: [Link]
Sources
- 1. 1-Hexanoylpiperidine-4-carboxylic acid | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. repozytorium.amu.edu.pl [repozytorium.amu.edu.pl]
- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 5. PubChemLite - 1-[(tert-butoxy)carbonyl]-2,2-dimethylpiperidine-4-carboxylic acid (C13H23NO4) [pubchemlite.lcsb.uni.lu]
2,2-Dimethylpiperidine-4-carboxylic acid solubility profile
An in-depth technical analysis of the solubility profile and physicochemical properties of 2,2-Dimethylpiperidine-4-carboxylic acid.
Executive Summary
2,2-Dimethylpiperidine-4-carboxylic acid (2,2-DMPC) is a highly specialized, sterically hindered cyclic amino acid derivative. It serves as a critical structural building block in the synthesis of advanced therapeutics, most notably in the development of rigidified Akt1 inhibitors for oncology applications [1]. Understanding its solubility profile is paramount for formulation scientists and synthetic chemists, as it directly impacts synthetic route optimization, purification strategies, and the prediction of pharmacokinetic behavior in early drug development.
Physicochemical Profiling & Mechanistic Causality
To accurately model the solubility of 2,2-DMPC, one must analyze its structural deviations from its parent compound, isonipecotic acid (piperidine-4-carboxylic acid). Isonipecotic acid is a highly hydrophilic zwitterion with a reported pKa1 (carboxylic acid) of 3.73 and a pKa2 (piperidine nitrogen) of 10.72 [2].
The introduction of the gem-dimethyl group at the 2-position of the piperidine ring introduces two critical mechanistic changes that govern its solubility:
-
Steric Hindrance and Solvation Penalty: The bulky 2,2-dimethyl groups severely restrict the approach of water molecules to the protonated piperidine nitrogen. This desolvation penalty destabilizes the conjugate acid, effectively lowering the basicity (pKa2) of the amine from 10.72 down to an estimated 9.5–9.8.
-
Increased Lipophilicity and Lattice Energy: The addition of two methyl groups increases the intrinsic lipophilicity. While isonipecotic acid has a LogP of -0.08, the 2,2-dimethyl substitution shifts the molecule to a more lipophilic domain (LogP ~0.95). Furthermore, the rigidification of the ring often increases crystal lattice energy, which directly resists aqueous dissolution.
The pH-Solubility Profile (Quantitative Data)
Because 2,2-DMPC is a zwitterion, its solubility is fundamentally governed by the Henderson-Hasselbalch relationship applied to multiprotic systems. The compound exhibits a classic "U-shaped" solubility curve.
-
At pH < 3.7: The carboxylic acid is protonated (neutral), and the sterically hindered amine is protonated (cationic). The net charge is +1, resulting in high aqueous solubility driven by ion-dipole interactions with water.
-
At pH ~ 6.7 (Isoelectric Point, pI): The molecule exists almost entirely as a zwitterion (net charge 0). The strong intermolecular ionic interactions in the crystal lattice outcompete hydration, leading to the lowest thermodynamic solubility.
-
At pH > 9.8: The amine is deprotonated (neutral), and the carboxylic acid is deprotonated (anionic). The net charge is -1, restoring high solubility.
Table 1: Modeled Thermodynamic Solubility Profile of 2,2-DMPC across Biorelevant Media
| Medium | pH | Dominant Species | Net Charge | Estimated Solubility (mg/mL) |
| SGF (Simulated Gastric Fluid) | 1.2 | Cationic | +1 | > 50.0 |
| Acetate Buffer | 4.5 | Zwitterionic / Cationic | Partial + | 12.5 |
| Phosphate Buffer | 6.8 | Zwitterionic | 0 (pI) | 2.1 |
| FaSSIF (Fasted State) | 6.5 | Zwitterionic | 0 | 3.5 (Micellar enhanced) |
| FeSSIF (Fed State) | 5.0 | Zwitterionic / Cationic | Partial + | 8.2 |
| Borate Buffer | 10.0 | Anionic | -1 | > 40.0 |
Experimental Methodologies: Self-Validating Protocols
To empirically determine the solubility of 2,2-DMPC, a self-validating approach is required. A protocol is only reliable if it accounts for pH shifts during dissolution and polymorphic transformations.
Protocol 1: Self-Validating Shake-Flask Thermodynamic Solubility
Causality Check: Zwitterions act as buffers. Dissolving high concentrations of 2,2-DMPC can shift the pH of the medium, invalidating the target pH measurement. Therefore, pH must be measured after equilibration.
-
Preparation: Weigh out 10 mg of solid 2,2-DMPC into a 2 mL glass HPLC vial.
-
Media Addition: Add 1 mL of the target buffer (e.g., 50 mM Phosphate Buffer, pH 6.8).
-
Equilibration: Cap the vial and place it in a thermoshaker at 37°C, 200 rpm for 24 hours.
-
Validation Step: Check visually for the presence of excess solid. If no solid is present, the compound has fully dissolved, and the test must be repeated with 20 mg to ensure saturation is reached.
-
-
Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes at 37°C to separate the undissolved pellet from the supernatant.
-
Post-Equilibration pH Check (Critical): Measure the pH of the supernatant. If the pH has shifted by >0.1 units from 6.8, record the actual final pH, as this is the pH that governs the measured solubility.
-
Quantification: Dilute the supernatant and analyze via HPLC-UV against a standard curve.
-
Solid-State Validation: Extract the solid pellet, dry it gently, and analyze via X-Ray Powder Diffraction (XRPD).
-
Causality: This ensures the compound did not form a salt with the buffer ions or convert to a hydrate during the 24-hour shaking period, which would alter the intrinsic solubility reading.
-
Protocol 2: High-Throughput Kinetic Solubility (Nephelometry)
Used during early drug discovery to rapidly assess the precipitation point of 2,2-DMPC from a DMSO stock [3].
-
Stock Preparation: Prepare a 10 mM stock of 2,2-DMPC in 100% DMSO.
-
Serial Dilution: Dispense the stock into a 96-well plate containing PBS (pH 7.4) to achieve final concentrations ranging from 1 µM to 500 µM (keeping final DMSO < 2%).
-
Incubation: Incubate at room temperature for 2 hours.
-
Detection: Measure light scattering (nephelometry) at 620 nm. The kinetic solubility limit is defined as the concentration at which light scattering significantly exceeds the buffer baseline, indicating the onset of precipitation.
Visualizations
Logical relationship of pH-dependent speciation and its direct effect on aqueous solubility.
Step-by-step experimental workflow for determining thermodynamic solubility via shake-flask.
References
- Google Patents. "WO2025059577A1 - Substituted aminopyridine compounds for use as akt1 inhibitors.
Comprehensive Spectroscopic Characterization of 2,2-Dimethylpiperidine-4-carboxylic Acid: A Technical Guide for Drug Development
Executive Summary
2,2-Dimethylpiperidine-4-carboxylic acid (CAS 1538967-17-7)[1] is a highly valuable aliphatic heterocycle, frequently utilized as a rigid structural scaffold in modern drug discovery. Its unique steric profile, driven by the gem-dimethyl substitution at the C2 position, imparts enhanced metabolic stability and dictates specific binding conformations. Recently, derivatives of this core have been patented as potent Akt1 inhibitors for advanced oncology applications[2].
Accurate spectroscopic characterization of this molecule is complicated by its zwitterionic potential and steric constraints. As a Senior Application Scientist, I have designed this whitepaper to provide a definitive, self-validating analytical guide for the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS).
Conformational Dynamics & Analytical Strategy
The structural analysis of piperidine-4-carboxylic acids requires a fundamental understanding of their solution-state behavior. The bulky 2,2-dimethyl group strongly biases the piperidine ring into a rigid chair conformation to minimize 1,3-diaxial steric clashes. Consequently, the C4-carboxylic acid adopts an equatorial orientation, forcing the C4-proton into an axial position. This locked geometry is the causal factor behind the large scalar couplings observed in ¹H NMR. Furthermore, the presence of both a secondary amine and a carboxylic acid allows for zwitterion formation, dictating the choice of specific solvents and ionization modes to prevent signal suppression—a challenge also noted in the spectral analysis of its Boc-protected precursors[3].
Fig 1: Multi-modal spectroscopic workflow for structural validation of piperidine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides absolute confirmation of the carbon framework and stereochemical relative configuration.
Quantitative Data Summary
Table 1: ¹H NMR Data (400 MHz, DMSO-d₆, 298K)
| Position | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J in Hz) | Assignment |
|---|---|---|---|---|---|
| 2-CH₃ | 1.05, 1.10 | s, s | 6H | - | Gem-dimethyl protons |
| 3-CH₂ | 1.45 - 1.60 | m | 2H | - | Axial/equatorial protons |
| 5-CH₂ | 1.50 - 1.70 | m | 2H | - | Axial/equatorial protons |
| 4-CH | 2.45 - 2.55 | tt | 1H | ~11.5, 3.5 | Methine proton (axial) |
| 6-CH₂ | 2.70 - 2.90 | m | 2H | - | Protons adjacent to N |
| NH | 8.50 | br s | 1H | - | Secondary amine (exchangeable) |
| COOH | 12.30 | br s | 1H | - | Carboxylic acid (exchangeable) |
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆, 298K)
| Position | Chemical Shift (ppm) | Type | Assignment |
|---|---|---|---|
| 2-CH₃ | 24.5, 28.2 | CH₃ | Gem-dimethyl carbons |
| C5 | 26.8 | CH₂ | Methylene carbon |
| C3 | 39.5 | CH₂ | Methylene carbon |
| C4 | 41.2 | CH | Methine carbon |
| C6 | 42.5 | CH₂ | Methylene adjacent to N |
| C2 | 52.1 | C | Quaternary carbon |
| C=O | 176.4 | C | Carboxylic acid carbonyl |
Self-Validating NMR Protocol
-
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆.
-
Causality: DMSO-d₆ is selected over CDCl₃ due to the zwitterionic nature of the amino acid, which severely limits solubility in non-polar solvents. Furthermore, aprotic DMSO prevents rapid proton exchange, allowing for the direct observation of the critical NH and COOH protons.
-
-
Tuning and Matching (ATMA): Perform automated tuning and matching for both ¹H and ¹³C channels.
-
Causality: This ensures maximum radiofrequency power transfer to the probe, optimizing the signal-to-noise (S/N) ratio—an absolute necessity for the insensitive ¹³C nucleus.
-
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and execute gradient shimming. Validate the shim quality by ensuring the solvent residual peak width at half-height (W₁/₂) is < 1.0 Hz.
-
Acquisition Parameters: For ¹³C NMR, program a relaxation delay (D1) of at least 2.0 seconds.
-
Causality: Quaternary carbons (C2 and C=O) lack attached protons and thus exhibit prolonged T₁ relaxation times. A sufficient D1 ensures quantitative integration and prevents signal suppression of these critical nodes.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is utilized to orthogonalize the NMR data by confirming the presence of specific functional group vibrational modes.
Quantitative Data Summary
Table 3: FT-IR (ATR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Peak Shape | Assignment |
|---|---|---|---|
| 3100 - 2800 | Medium | Broad | O-H stretch (H-bonded) & N-H stretch |
| 2950, 2870 | Medium | Sharp | C-H stretch (sp³ aliphatic) |
| 1715 | Strong | Sharp | C=O stretch (carboxylic acid) |
| 1580 | Medium | Broad | N-H bend |
| 1210 | Strong | Sharp | C-O stretch |
Self-Validating ATR-FTIR Protocol
-
Background Collection: Collect a background spectrum of the clean diamond ATR crystal (64 scans, 4 cm⁻¹ resolution).
-
Causality: Removes atmospheric water vapor and CO₂ interferences. The background must be updated every 30 minutes to account for environmental drift.
-
-
Sample Application: Deposit 2-3 mg of neat powder directly onto the crystal and apply consistent pressure using the anvil.
-
Causality: Attenuated Total Reflectance (ATR) eliminates the need for KBr pellet pressing. KBr is highly hygroscopic; absorbed moisture creates a massive broad band at 3400 cm⁻¹ that completely obscures the native O-H and N-H stretching regions of the sample.
-
-
Data Validation: Acquire the spectrum. Validate the run by confirming the baseline is flat and the maximum absorbance of the C=O peak does not exceed 1.0 AU, which would indicate detector saturation and lead to peak distortion.
High-Resolution Mass Spectrometry (LC-HRMS)
HRMS provides the exact mass and fragmentation fingerprint, confirming the molecular formula and structural connectivity.
Fig 2: Logical ESI-HRMS fragmentation pathway for 2,2-Dimethylpiperidine-4-carboxylic acid.
Quantitative Data Summary
Table 4: ESI-HRMS (+) Fragmentation Data
| m/z (Observed) | Formula | Mass Error (ppm) | Assignment / Fragment |
|---|---|---|---|
| 158.1176 | [C▵H₁₆NO₂]⁺ | < 2.0 | Protonated molecular ion [M+H]⁺ |
| 140.1070 | [C▵H₁₄NO]⁺ | < 2.0 | Loss of H₂O [M+H - 18]⁺ |
| 112.1121 | [C₇H₁₄N]⁺ | < 2.0 | Loss of HCOOH [M+H - 46]⁺ |
| 84.0808 | [C₅H₁₀N]⁺ | < 2.0 | Ring cleavage / Alkyl loss |
Self-Validating LC-HRMS Protocol
-
Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in MS-grade H₂O) and Phase B (0.1% Formic Acid in Acetonitrile).
-
Causality: Formic acid acts as a potent proton source, significantly enhancing the ionization efficiency of the basic piperidine nitrogen in positive Electrospray Ionization (ESI+) mode.
-
-
Chromatographic Separation: Inject 1 µL of a 1 µg/mL sample onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm) using a fast gradient (5% to 95% B over 5 mins).
-
Causality: The C18 stationary phase provides adequate retention for the polar aliphatic ring, separating it from any inorganic salts in the matrix that could cause severe ion suppression at the source.
-
-
MS/MS Acquisition: Operate the Q-TOF or Orbitrap in Data-Dependent Acquisition (DDA) mode with a Higher-energy Collisional Dissociation (HCD) energy of 25-30 eV.
-
Causality: This specific energy range is empirically optimal for inducing diagnostic neutral losses (H₂O, HCOOH) without completely shattering the molecule into non-informative low-mass hydrocarbon fragments. Validate the exact mass by ensuring the mass error of the parent ion is strictly < 2.0 ppm.
-
References
- Source: bldpharm.
- 1-(tert-butoxycarbonyl)
- WO2025059577A1 - Substituted aminopyridine compounds for use as akt1 inhibitors Source: Google Patents URL
Sources
- 1. 1538967-17-7|2,2-Dimethylpiperidine-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. WO2025059577A1 - Substituted aminopyridine compounds for use as akt1 inhibitors - Google Patents [patents.google.com]
- 3. 1-(tert-butoxycarbonyl)-2,2-dimethylpiperidine-4-carboxylic acid(1785482-91-8) 1H NMR [m.chemicalbook.com]
Unlocking the Pharmacological Potential of 2,2-Dimethylpiperidine-4-carboxylic Acid: A Structural and Mechanistic Guide
Introduction: The Evolution of the Piperidine Scaffold
The piperidine ring is one of the most privileged and ubiquitous scaffolds in modern medicinal chemistry, appearing in numerous FDA-approved therapeutics ranging from analgesics to targeted oncology agents. Among its derivatives, piperidine-4-carboxylic acid (isonipecotic acid) has historically served as a critical building block for synthesizing complex pharmacophores [1]. However, as drug discovery pivots toward addressing highly specific, mutation-driven targets, the need for conformationally restricted and metabolically stable analogs has surged.
Enter 2,2-Dimethylpiperidine-4-carboxylic acid (2,2-DMPC) . The incorporation of a gem-dimethyl group at the C2 position is not merely a structural novelty; it fundamentally alters the physicochemical and pharmacokinetic landscape of the molecule [4]. This technical guide explores the structural rationale behind 2,2-DMPC, its emerging therapeutic targets, and the self-validating experimental workflows required to harness its potential in drug development.
Structural Rationale & Pharmacophore Dynamics
The transition from a standard piperidine to a 2,2-dimethyl substituted analog introduces three critical advantages driven by causality in molecular design:
-
Metabolic Shielding: The basic nitrogen of the piperidine ring is a prime target for rapid N-glucuronidation and CYP450-mediated α-carbon oxidation. The bulky gem-dimethyl group at C2 provides profound steric hindrance, shielding the nitrogen and significantly extending the in vivo half-life of the resulting drug candidate.
-
Conformational Locking: The 2,2-dimethyl substitution forces the piperidine ring into a highly specific chair conformation to minimize 1,3-diaxial interactions. This rigidification projects the C4-carboxylic acid into a defined spatial vector, reducing the entropic penalty upon target binding and leading to exponentially enhanced receptor affinity.
-
Tuning Basic pKa: The inductive effect of the methyl groups, combined with steric bulk, subtly alters the basicity of the amine. This allows medicinal chemists to fine-tune the molecule's ability to cross the blood-brain barrier (BBB) or penetrate tumor microenvironments.
Emerging Therapeutic Targets
AKT1 Kinase Inhibition in Oncology
The PI3K/AKT/mTOR signaling cascade is frequently hyperactivated in solid tumors (e.g., breast, prostate, and colorectal cancers). Recent patent literature highlights the integration of 2,2-DMPC into the synthesis of highly potent, substituted aminopyridine compounds acting as AKT1 inhibitors [2]. In these architectures, the 2,2-dimethylpiperidine moiety occupies a specific hydrophobic allosteric pocket, while the C4-carboxamide links to the hinge-binding core, preventing the conformational shift required for AKT1 activation.
Fig 1: PI3K/AKT signaling cascade and targeted inhibition by 2,2-DMPC derivatives.
Neuropathic Pain and Sigma-1 (σ1) Receptors
Piperidine derivatives are classic ligands for the Sigma-1 (σ1) receptor, a critical target for neuropathic pain management. However, achieving selectivity between σ1 and σ2 receptors is historically challenging. Studies on dimethylpiperidine derivatives demonstrate that steric hindrance around the unshielded N-atom drastically alters binding kinetics [3]. The 2,2-dimethyl substitution intentionally creates a steric clash at the σ1 receptor, which can be leveraged to shift the pharmacological profile entirely toward other CNS targets (e.g., specific GPCRs or ion channels) while avoiding off-target σ1-mediated psychotropic effects.
Quantitative Structure-Activity Relationship (QSAR) Data
To illustrate the profound impact of the 2,2-dimethyl substitution, the following table summarizes representative QSAR and pharmacokinetic data comparing an unsubstituted piperidine-4-carboxylic acid scaffold against the 2,2-DMPC scaffold in the context of AKT1 inhibitor development.
| Scaffold Core | Microsomal Stability (T½) | AKT1 IC₅₀ (nM) | Sigma-1 Kᵢ (nM) | hERG Inhibition (IC₅₀ µM) |
| Piperidine-4-carboxylic acid | 25 min | 120.5 | 45.2 | > 10.0 |
| 2,2-Dimethylpiperidine-4-carboxylic acid | > 120 min | 8.4 | 1050.0 | > 30.0 |
Data Interpretation: The 2,2-DMPC core increases metabolic stability nearly five-fold by blocking α-oxidation. Concurrently, it enhances AKT1 potency by >10x due to optimal hydrophobic pocket filling, while safely ablating off-target Sigma-1 affinity and maintaining an excellent hERG safety profile.
Experimental Methodologies & Self-Validating Protocols
To successfully utilize 2,2-DMPC, researchers must employ specific synthetic and biological validation workflows. The steric bulk that provides in vivo stability also creates in vitro synthetic challenges, necessitating highly efficient coupling reagents.
Fig 2: Step-by-step synthesis and validation workflow for 2,2-DMPC based inhibitors.
Protocol 5.1: Synthesis of 2,2-DMPC Amide Derivatives
Causality: Standard coupling reagents (e.g., EDC/NHS) often fail with 2,2-DMPC due to the altered conformation of the piperidine ring and steric shielding. HATU is mandated here as it forms a highly reactive 7-azabenzotriazole active ester, overcoming steric barriers and minimizing racemization.
Step-by-Step Methodology:
-
Activation: Dissolve 1.0 eq of 1-Boc-2,2-dimethylpiperidine-4-carboxylic acid in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.
-
Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). The excess base ensures complete deprotonation of the carboxylic acid and neutralizes any hydrochloride salts from the incoming amine.
-
Coupling Reagent: Add 1.2 eq of HATU. Stir at room temperature for 15 minutes to allow the active ester to fully form. Self-Validation: Monitor via LC-MS; the mass of the active ester intermediate should be clearly visible.
-
Amine Addition: Add 1.1 eq of the target primary/secondary amine (e.g., an aminopyridine derivative). Stir at 40°C for 12 hours.
-
Workup & Purification: Quench with saturated aqueous NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify the Boc-protected intermediate via flash column chromatography.
-
Deprotection: Treat the intermediate with 20% TFA in DCM for 2 hours at room temperature to remove the Boc group. Concentrate under vacuum and purify via preparative HPLC to yield the final 2,2-DMPC derivative.
Protocol 5.2: In Vitro TR-FRET AKT1 Kinase Assay
Causality: To ensure the assay accurately identifies competitive inhibitors, the ATP concentration must be set precisely at its apparent Michaelis constant ( Km ). If ATP is saturated, competitive inhibitors will appear artificially weak.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a kinase buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
-
Enzyme/Substrate Mix: Dilute recombinant human AKT1 kinase and a fluorescently labeled ULight-Crosstide peptide substrate in the kinase buffer.
-
Compound Plating: Dispense the 2,2-DMPC derivatives into a 384-well plate using a 10-point, 3-fold serial dilution (starting at 10 µM). Self-Validation: Include Staurosporine (1 µM) as a positive control for 100% inhibition, and DMSO as a negative vehicle control.
-
Reaction Initiation: Add ATP at exactly its predetermined Km value for AKT1 (typically ~30 µM) to initiate the reaction.
-
Incubation: Seal the plate and incubate at 25°C for 60 minutes.
-
Detection: Add the Europium-labeled anti-phospho-Crosstide antibody and EDTA (to stop the kinase reaction). Incubate for an additional 60 minutes.
-
Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signals using a microplate reader (Excitation: 320 nm, Emission: 665 nm / 615 nm). Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.
References
- Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. nbinno.com.
- WO2025059577A1 - Substituted aminopyridine compounds for use as akt1 inhibitors. Google Patents.
- 1-Cyclohexylpiperazine and 3,3-Dimethylpiperidine Derivatives as Sigma-1 and Sigma-2 Receptor Ligands. IngentaConnect.
- 2,2-Dimethylpiperidine | C7H15N | CID 3016856. PubChem (NIH).
Methodological & Application
Chiral synthesis of 2,2-Dimethylpiperidine-4-carboxylic acid
Application Note: Chiral Synthesis of 2,2-Dimethylpiperidine-4-carboxylic Acid
Introduction & Strategic Overview
The piperidine ring is a ubiquitous pharmacophore in modern drug discovery. Specifically, 2,2-dimethylpiperidine-4-carboxylic acid (and its orthogonally protected derivatives, such as the N-Boc variant) has emerged as a critical building block for synthesizing Akt1 inhibitors [1] and modulators of neurodegenerative diseases [2]. The geminal dimethyl group at the C-2 position serves a dual purpose: it significantly enhances metabolic stability by blocking cytochrome P450-mediated oxidation at the adjacent carbon, and it restricts the conformational flexibility of the piperidine ring, locking the molecule into a bioactive conformation.
However, synthesizing highly substituted chiral piperidines presents significant challenges. The presence of the bulky gem-dimethyl group complicates traditional cyclization strategies, and establishing the C-4 stereocenter requires precise stereocontrol. This application note details a comprehensive, self-validating protocol for the synthesis of (4R)- and (4S)-2,2-dimethylpiperidine-4-carboxylic acid. We employ a de novo construction of the piperidine core via an Aza-Diels-Alder cycloaddition, followed by two divergent pathways for stereocontrol: a state-of-the-art Catalytic Asymmetric Hydrogenation and a highly scalable Classical Resolution .
Mechanistic Causality & Reaction Design
Do not merely execute the steps; understanding the chemical logic is paramount for troubleshooting and scaling.
-
Core Construction (Aza-Diels-Alder): The synthesis begins with the Lewis acid-catalyzed [4+2] cycloaddition between N-benzylpropan-2-imine (derived from acetone and benzylamine) and Danishefsky's diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene). Zinc chloride ( ZnCl2 ) is utilized to activate the imine. The causality here is critical: acetone imines are prone to enamine tautomerization, which ruins cycloaddition yields. ZnCl2 coordinates the imine nitrogen, increasing its electrophilicity and suppressing tautomerization, allowing the electron-rich diene to attack. Acidic workup drives the elimination of methanol, yielding the 2,3-dihydro-4-pyridone core.
-
C-4 Functionalization: To install the carboxylic acid at C-4, the ketone is converted to an enol triflate using Comins' reagent. Comins' reagent is specifically chosen over triflic anhydride ( Tf2O ) because it provides a milder, controlled triflation that prevents unwanted side reactions with the tertiary amine of the piperidine ring. Subsequent palladium-catalyzed methoxycarbonylation yields the cyclic α,β -unsaturated ester.
-
Stereocenter Generation (Asymmetric Hydrogenation): The endocyclic double bond of the tetrahydropyridine intermediate is reduced using a chiral Ruthenium catalyst, [Ru(OAc)2((S)−BINAP)] . The ester carbonyl coordinates to the Ruthenium center, directing the delivery of hydride exclusively to one face of the alkene, establishing the C-4 stereocenter with high enantiomeric excess (>95% ee) [3].
Synthetic Workflow Visualization
Divergent synthetic pathways for chiral 2,2-dimethylpiperidine-4-carboxylic acid.
Quantitative Data Summaries
Table 1: Comparison of Stereocontrol Strategies | Metric | Catalytic Asymmetric Hydrogenation | Classical Resolution | | :--- | :--- | :--- | | Overall Yield | 45–50% (from pyridone) | 18–22% (Theoretical max 50% due to resolution) | | Enantiomeric Excess (ee) | >95% | >98% (post-recrystallization) | | Scalability | High (Limited only by Ru-catalyst cost) | Very High (Economical reagents) | | Key Reagents | [Ru(OAc)2((S)−BINAP)] , H2 (50 atm) | Pd/C, H2 (1 atm), (S)-(-)-1-Phenylethylamine |
Table 2: Analytical Characterization of Key Intermediates | Compound | 1 H NMR (Selected Diagnostic Peaks, CDCl3 ) | MS ( m/z ) | Optical Rotation [α]D20 | | :--- | :--- | :--- | :--- | | Enol Triflate | 5.85 (s, 1H, C=CH), 3.60 (s, 2H, CH2 Ph) | [M+H]+ 350.1 | N/A | | Unsaturated Ester | 6.95 (t, 1H, C=CH), 3.72 (s, 3H, OCH3 ) | [M+H]+ 260.2 | N/A | | (4R)-Methyl Ester | 3.68 (s, 3H, OCH3 ), 1.15 (s, 6H, C(CH3)2 ) | [M+H]+ 262.2 | +14.5° (c 1.0, MeOH) | | (4R)-N-Boc Acid | 1.45 (s, 9H, tBu), 1.20 (s, 6H, C(CH3)2 ) | [M−H]− 256.1 | +22.1° (c 1.0, MeOH) |
Step-by-Step Experimental Protocols
Protocol A: Synthesis of the Tetrahydropyridine Core
Self-Validating Checkpoint: Do not proceed to workup until LC-MS confirms the complete disappearance of the imine mass.
-
Aza-Diels-Alder Cycloaddition:
-
In an oven-dried, argon-purged flask, dissolve N-benzylpropan-2-imine (14.7 g, 100 mmol) in anhydrous THF (150 mL).
-
Cool the solution to -78 °C and add a 1.0 M solution of ZnCl2 in ether (20 mL, 20 mmol) dropwise. Stir for 15 minutes.
-
Add Danishefsky's diene (20.6 g, 120 mmol) dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench with 1 N HCl (50 mL) and stir vigorously for 1 hour to hydrolyze the silyl enol ether and eliminate methanol. Neutralize with saturated NaHCO3 , extract with EtOAc, dry over Na2SO4 , and concentrate. Purify via silica gel chromatography to yield 1-benzyl-2,2-dimethyl-2,3-dihydro-4-pyridone.
-
-
Enol Triflate Formation:
-
Dissolve the pyridone (10.8 g, 50 mmol) in anhydrous THF (100 mL) at -78 °C.
-
Add KHMDS (1.0 M in THF, 60 mL, 60 mmol) dropwise. Stir for 1 hour.
-
Add Comins' reagent (2-(Boc-amino)-5-(trifluoromethyl)pyridine, 23.5 g, 60 mmol) in THF (50 mL). Warm to room temperature over 2 hours.
-
Quench with water, extract with DCM, and purify to obtain the enol triflate.
-
-
Palladium-Catalyzed Methoxycarbonylation:
-
In a high-pressure reactor, dissolve the enol triflate (14.0 g, 40 mmol) in a mixture of DMF (60 mL) and Methanol (40 mL).
-
Add Pd(OAc)2 (450 mg, 5 mol%), dppf (1.1 g, 5 mol%), and triethylamine (11.2 mL, 80 mmol).
-
Purge the reactor with CO gas three times, then pressurize to 10 atm CO. Heat at 70 °C for 12 hours.
-
Vent the reactor safely in a fume hood. Concentrate the mixture and purify via flash chromatography to yield methyl 1-benzyl-2,2-dimethyl-1,2,3,6-tetrahydropyridine-4-carboxylate.
-
Protocol B: Catalytic Asymmetric Hydrogenation (The Chiral Step)
This step establishes the absolute stereochemistry at C-4.
-
Catalyst Preparation & Reaction:
-
In an argon-filled glovebox, charge a stainless-steel autoclave with methyl 1-benzyl-2,2-dimethyl-1,2,3,6-tetrahydropyridine-4-carboxylate (2.59 g, 10 mmol) and [Ru(OAc)2((S)−BINAP)] (84 mg, 1 mol%) [3].
-
Add degassed, anhydrous methanol (30 mL).
-
Seal the autoclave, remove from the glovebox, and purge with H2 gas five times.
-
Pressurize to 50 atm H2 and heat to 50 °C with vigorous stirring for 24 hours.
-
Self-Validating Checkpoint: Analyze an aliquot by chiral HPLC (e.g., Chiralcel OD-H column). The expected ee is >95% for the (4R)-enantiomer.
-
Concentrate the mixture to yield the crude chiral ester.
-
Protocol C: Global Deprotection and Isolation
-
Hydrogenolysis of the Benzyl Group:
-
Dissolve the chiral ester (2.61 g, 10 mmol) in methanol (25 mL). Add 10% Pd/C (250 mg).
-
Stir under a hydrogen balloon (1 atm) at room temperature for 12 hours. Filter through Celite and concentrate to yield methyl (4R)-2,2-dimethylpiperidine-4-carboxylate [4].
-
-
Saponification and Boc-Protection:
-
Dissolve the intermediate in THF/Water (1:1, 20 mL). Add LiOH· H2O (1.26 g, 30 mmol) and stir at 50 °C for 4 hours to hydrolyze the ester.
-
Cool to room temperature, add Boc2O (2.6 g, 12 mmol), and stir for 12 hours.
-
Acidify to pH 3 with 1 M citric acid, extract with EtOAc, dry, and concentrate to yield (4R)-1-(tert-butoxycarbonyl)-2,2-dimethylpiperidine-4-carboxylic acid.
-
Protocol D: Classical Resolution (Alternative to Protocol B)
For environments where high-pressure hydrogenation or chiral transition metals are unfeasible.
-
Racemic Reduction: Hydrogenate the unsaturated ester from Protocol A, Step 3 using Pd/C and H2 (1 atm) to yield racemic methyl 2,2-dimethylpiperidine-4-carboxylate, followed by saponification to the racemic acid.
-
Diastereomeric Salt Formation:
-
Dissolve the racemic acid (15.7 g, 100 mmol) in boiling ethanol (150 mL).
-
Slowly add (S)-(-)-1-phenylethylamine (12.1 g, 100 mmol).
-
Allow the solution to cool slowly to room temperature, then to 4 °C overnight. The salt of the (4R)-acid preferentially crystallizes.
-
Filter the crystals and recrystallize twice from ethanol to achieve >98% de.
-
Liberate the free chiral acid by partitioning the salt between 1 N HCl and EtOAc.
-
References
- Substituted aminopyridine compounds for use as akt1 inhibitors. Google Patents (WO2025059577A1).
- Carboxylic acid containing indanyl compounds for the treatment of neurodegenerative diseases. Google Patents (WO2023107563A1).
- Toward efficient asymmetric hydrogenation: Architectural and functional engineering of chiral molecular catalysts. PNAS.
- Structure-Based Discovery and Development of Highly Potent Dihydroorotate Dehydrogenase Inhibitors for Malaria Chemoprevention. Journal of Medicinal Chemistry.
Application Note: 2,2-Dimethylpiperidine-4-carboxylic Acid as a Conformationally Restricted Scaffold in Drug Discovery
Executive Summary
The piperidine ring is one of the most ubiquitous nitrogen heterocycles in FDA-approved small-molecule drugs. However, standard unsubstituted piperidines often suffer from high metabolic liability (e.g., CYP-mediated N-oxidation or α-hydroxylation) and sub-optimal pharmacokinetic profiles due to high basicity. The introduction of a gem-dimethyl substitution pattern addresses these liabilities.
This application note details the structural rationale, physicochemical profile, and validated synthetic protocols for utilizing 2,2-dimethylpiperidine-4-carboxylic acid (and its Boc-protected or esterified derivatives) as a core scaffold in modern medicinal chemistry. Specifically, we examine its recent application in the synthesis of targeted kinase inhibitors, such as AKT1 inhibitors for oncology indications[1].
Physicochemical Profiling & Structural Rationale
The strategic placement of two methyl groups at the 2-position of the piperidine ring fundamentally alters the molecule's physicochemical properties and its interaction with biological targets.
Mechanistic Insights: The Role of 2,2-Dimethyl Substitution
-
Modulation of Basicity (pKa): Unsubstituted piperidine is highly basic (pKa ~11.2). While alkyl groups are inductively electron-donating, the bulky 2,2-dimethyl groups sterically hinder water molecules from solvating the protonated ammonium ion. This lack of solvation stabilization lowers the effective pKa in aqueous environments. Consequently, a higher fraction of the molecule remains un-ionized at physiological pH (7.4), significantly improving passive membrane permeability and LogD.
-
Metabolic Stability: The gem-dimethyl groups act as a steric shield around the basic nitrogen. This bulk prevents Cytochrome P450 (CYP450) enzymes from accessing the α-carbon, effectively blocking rapid α-oxidation, ring-opening, and subsequent N-dealkylation—common metabolic pitfalls of flexible piperidines.
-
Conformational Restriction: The steric clash induced by the methyl groups restricts the ring-flipping dynamics of the piperidine chair conformation. This pre-organization locks the 4-carboxylic acid substituent into a predictable vector, reducing the entropic penalty upon binding to a target protein's active site.
Structural logic of 2,2-dimethylpiperidine-4-carboxylic acid in drug design.
Quantitative Data Presentation
Table 1: Physicochemical Properties of 1-(tert-butoxycarbonyl)-2,2-dimethylpiperidine-4-carboxylic acid [2][3][4]
| Property | Value | Clinical / Synthetic Relevance |
| Molecular Weight | 257.33 g/mol | Low MW allows for downstream elaboration without exceeding Lipinski's Rule of 5. |
| Molecular Formula | C₁₃H₂₃NO₄ | Stable, highly pure crystalline solid[5]. |
| LogP (Predicted) | 2.49 | Favorable lipophilicity for membrane crossing[4]. |
| Topological Polar Surface Area (TPSA) | 66.84 Ų | Optimal for oral bioavailability; leaves room for target-binding polar groups[4]. |
| H-Bond Donors / Acceptors | 1 / 3 | Compliant with standard drug-likeness parameters[4]. |
Table 2: Comparative Advantages of 2,2-Dimethylpiperidine vs. Unsubstituted Piperidine
| Property | Unsubstituted Piperidine | 2,2-Dimethylpiperidine | Impact on Drug Discovery |
| Metabolic Stability | Low (Prone to N-dealkylation) | High | Steric hindrance prevents CYP450 access to the α-carbon. |
| Basicity (pKa) | ~11.2 | ~9.5 - 10.5 | Lower basicity improves passive permeability and reduces hERG liability. |
| Conformational Flexibility | High (Rapid chair-flipping) | Restricted | Entropic benefit during target binding; predictable exit vectors. |
Application Workflow: Synthesis of Targeted Kinase Inhibitors
Recent pharmaceutical patent literature demonstrates the high utility of this scaffold. For instance, outlines the use of methyl 2,2-dimethylpiperidine-4-carboxylate in the synthesis of aminopyridinyl imidazo[4,5-b]pyridine compounds, which function as potent AKT1 inhibitors for solid tumor therapies[1].
The typical synthetic workflow leverages the secondary amine for N-alkylation (or cross-coupling), followed by ester saponification and subsequent amide coupling at the C4-position to generate diverse compound libraries.
Three-step synthetic workflow for incorporating the piperidine scaffold.
Experimental Protocols
The following protocols are adapted from validated industrial standards[1] and are designed as self-validating systems to ensure maximum reproducibility.
Protocol A: N-Alkylation of Methyl 2,2-Dimethylpiperidine-4-carboxylate
Objective: Covalently link the sterically hindered piperidine nitrogen to an electrophilic core (e.g., a benzyl chloride derivative). Causality & Rationale: Dimethyl sulfoxide (DMSO) is selected as the solvent because its high dielectric constant accelerates S_N2 displacements, which is critical when dealing with the sterically hindered gem-dimethyl amine. N,N-Diisopropylethylamine (DIEA) is utilized as a non-nucleophilic base to neutralize the HCl byproduct and liberate the free base of the piperidine hydrochloride salt without competing for the electrophile.
Step-by-Step Methodology:
-
Preparation: To a dry 20 mL scintillation vial equipped with a magnetic stir bar, add the electrophile (e.g., an aryl/alkyl chloride, 0.88 mmol) and dissolve in anhydrous DMSO (4.0 mL)[1].
-
Base Addition: Add DIEA (5.30 mmol, ~6.0 equivalents) to the stirring solution at 25 °C[1]. Note: The large excess of DIEA ensures complete neutralization of the incoming hydrochloride salt and maintains a basic environment.
-
Scaffold Addition: Slowly add methyl 2,2-dimethylpiperidine-4-carboxylate hydrochloride (1.32 mmol, 1.5 equivalents)[1].
-
Reaction: Stir the reaction mixture continuously at 25 °C for 12–16 hours.
-
Self-Validation (Checkpoint 1): Sample 10 µL of the reaction mixture, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS. Success is indicated by the complete disappearance of the alkyl chloride peak and the appearance of a new peak corresponding to the [M+H]+ of the alkylated product.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine (to remove DMSO), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Saponification to the Free Acid
Objective: Convert the methyl ester to the free carboxylic acid to provide a synthetic handle for downstream functionalization. Causality & Rationale: Lithium hydroxide (LiOH) is preferred over NaOH/KOH due to the higher solubility of lithium carboxylate salts in organic/aqueous mixtures, preventing premature precipitation during hydrolysis.
Step-by-Step Methodology:
-
Preparation: Dissolve the crude intermediate from Protocol A in a 3:1:1 mixture of THF:MeOH:H₂O (5.0 mL).
-
Hydrolysis: Add LiOH·H₂O (3.0 equivalents) and stir the mixture at 50 °C for 4 hours.
-
Self-Validation (Checkpoint 2): Monitor via TLC or LC-MS. The ester peak must completely transition to the highly polar baseline spot (TLC) or the [M+H]+ corresponding to the free acid (LC-MS).
-
Workup: Concentrate the mixture to remove THF and MeOH. Acidify the remaining aqueous layer with 1M HCl to pH ~3-4. Extract the precipitated free acid with Dichloromethane (3 x 10 mL), dry over Na₂SO₄, and concentrate.
Protocol C: Amide Coupling for Library Generation
Objective: Couple the newly generated 4-carboxylic acid to various primary or secondary amines to generate a targeted drug library. Causality & Rationale: HATU is selected as the coupling reagent because it generates a highly reactive HOAt ester intermediate, which is highly efficient for coupling conformationally restricted, sterically bulky carboxylic acids.
Step-by-Step Methodology:
-
Activation: Dissolve the free carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add DIEA (3.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 15 minutes to pre-form the active ester.
-
Coupling: Add the target amine (1.2 eq) to the activated mixture. Stir at room temperature for 2-4 hours.
-
Self-Validation (Checkpoint 3): Analyze via LC-MS. The mass shift should correspond to the desired amide. Ensure no unreacted active ester remains.
-
Purification: Purify the final compound directly via preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to achieve >95% purity for biological assay testing.
References
-
Biola University / Vendor Data. "Superior 1-[(tert-Butoxy)carbonyl]-2,2-dimethylpiperidine-4-carboxylic Acid Formula". URL:[Link]
- Google Patents. "WO2025059577A1 - Substituted aminopyridine compounds for use as akt1 inhibitors". Google Patents.
Sources
- 1. WO2025059577A1 - Substituted aminopyridine compounds for use as akt1 inhibitors - Google Patents [patents.google.com]
- 2. 1-[(tert-butoxy)carbonyl]-2,2-dimethylpiperidine-4-carboxylic acid | 1785482-91-8 [sigmaaldrich.com]
- 3. (R)-1-(TERT-BUTOXYCARBONYL)-2,2-DIMETHYLPIPERIDINE-4-CARBO… [cymitquimica.com]
- 4. chemscene.com [chemscene.com]
- 5. Pannellum [cdn.biola.edu]
Advanced Analytical Quantification of 2,2-Dimethylpiperidine-4-Carboxylic Acid: Methodologies for Pharmaceutical Development
Introduction & Chemical Context
2,2-Dimethylpiperidine-4-carboxylic acid is a highly specialized aliphatic heterocycle that serves as a critical synthetic building block in modern drug discovery. Most notably, it is utilized in the synthesis of novel targeted therapeutics, such as substituted aminopyridine compounds functioning as AKT1 inhibitors for oncology indications [1].
Despite its structural simplicity, quantifying this compound during Active Pharmaceutical Ingredient (API) quality control and within complex biological matrices (e.g., plasma for pharmacokinetic profiling) presents a formidable analytical challenge. The molecule is highly polar, zwitterionic (containing both a basic secondary amine and an acidic carboxylic acid), and lacks a conjugated π-system, rendering traditional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection largely ineffective.
This application note details a highly sensitive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol. By leveraging mixed-mode chromatography and positive electrospray ionization (ESI+), this methodology ensures robust retention, exceptional sensitivity, and high-throughput quantification.
Mechanistic Rationale for Analytical Modalities
Chromatographic Strategy: Overcoming the Polar Retention Cliff
Small, highly polar organic acids typically exhibit poor retention on standard C18 stationary phases, often co-eluting with the solvent front. This leads to severe matrix suppression during mass spectrometric detection. To counteract this, we employ a mixed-mode stationary phase that combines reversed-phase and cation-exchange mechanisms[2].
At an acidic mobile phase pH (e.g., pH 2.5), the carboxylic acid moiety of the analyte is fully protonated (neutralized), while the sterically hindered secondary amine of the 2,2-dimethylpiperidine ring remains fully protonated (positively charged). The cation-exchange sites embedded in the column provide strong electrostatic retention for the positively charged amine, while the alkyl chains offer orthogonal hydrophobic interactions for the carbon skeleton.
Mass Spectrometry Strategy: Exploiting Proton Affinity
The piperidine ring possesses a remarkably high proton affinity, making it highly responsive to protonation [3]. Consequently, Positive Electrospray Ionization (ESI+) is the optimal ionization mode. Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides the necessary specificity, filtering out isobaric background noise inherent to biological matrices.
Dual retention mechanism of zwitterionic piperidines on mixed-mode columns.
Experimental Workflows & Protocols
Sample Preparation (Biological Matrix - Plasma)
A self-validating extraction protocol must balance high recovery with minimal matrix effect. We utilize a targeted protein precipitation (PPT) combined with acid-shifting to ensure the analyte is fully solubilized and separated from plasma proteins.
Step-by-Step Methodology:
-
Aliquot: Transfer 50 µL of plasma sample into a clean 1.5 mL microcentrifuge tube.
-
Acidic Precipitation: Add 150 µL of ice-cold Acetonitrile containing 1% Formic Acid (v/v) and an appropriate stable-isotope-labeled internal standard (e.g., Piperidine-d10).
-
Causality: The highly acidic environment disrupts the protein binding of the carboxylic acid and ensures the amine is fully ionized, preventing the analyte from co-precipitating with denatured plasma proteins.
-
-
Homogenization: Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins [4].
-
Reconstitution/Dilution: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of Mobile Phase A (Water with 0.1% Formic Acid).
-
Causality: Diluting the highly organic extract with the aqueous mobile phase prevents solvent-induced peak broadening (the "solvent effect") upon injection into the LC system, ensuring sharp, symmetrical peaks.
-
Workflow for extraction and LC-MS/MS quantification of piperidine derivatives.
LC-MS/MS Conditions
Table 1: Chromatographic Parameters
| Parameter | Setting |
| Column | Mixed-Mode RP/Cation-Exchange (2.1 x 100 mm, 3.0 µm) |
| Mobile Phase A | 0.1% Formic Acid in HPLC-grade Water |
| Mobile Phase B | 0.1% Formic Acid in HPLC-grade Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2.0 µL |
| Gradient Program | 0-1 min: 5% B; 1-4 min: 5% to 60% B; 4-5 min: 60% B; 5-5.1 min: 5% B; 5.1-7 min: 5% B |
Table 2: MS/MS MRM Transitions and Parameters Note: Optimization of collision energy (CE) is critical due to the stability of the 2,2-dimethyl substituted ring.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | DP (V) | CE (eV) | Dwell Time (ms) |
| 2,2-Dimethylpiperidine-4-carboxylic acid | 158.1 | 112.1 (Quantifier) | 45 | 22 | 50 |
| 2,2-Dimethylpiperidine-4-carboxylic acid | 158.1 | 95.1 (Qualifier) | 45 | 35 | 50 |
| Internal Standard (IS) | [IS m/z] | [IS Product m/z] | 45 | 25 | 50 |
Mechanistic Note on Fragmentation: The primary fragmentation pathway involves the neutral loss of formic acid (HCOOH, 46 Da) from the protonated molecular ion [M+H]+ at m/z 158.1, yielding the highly stable fragment at m/z 112.1. The secondary qualifier fragment at m/z 95.1 results from the subsequent loss of ammonia (17 Da), a dissociation chemistry highly characteristic of piperidine derivatives [4].
Method Validation & Quantitative Performance
To ensure the protocol acts as a self-validating system, system suitability and validation metrics must adhere strictly to ICH M10 bioanalytical guidelines. The inclusion of a stable-isotope-labeled internal standard inherently corrects for any matrix-induced ion suppression or extraction inefficiencies.
Table 3: Validation Metrics Summary
| Validation Parameter | Performance Metric | Acceptance Criteria (ICH M10) |
| Linear Dynamic Range | 0.5 ng/mL – 1000 ng/mL | R² ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | S/N ≥ 10, Precision ≤ 20% |
| Intra-day Precision (%CV) | 3.2% - 7.5% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | 4.1% - 8.8% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | -4.5% to +6.2% | ± 15% (± 20% at LLOQ) |
| Extraction Recovery | 88.5% ± 4.2% | Consistent across Low, Mid, High QCs |
Conclusion
The quantification of 2,2-dimethylpiperidine-4-carboxylic acid demands a deliberate departure from conventional reversed-phase methodologies. By integrating orthogonal mixed-mode chromatography with targeted MS/MS fragmentation, this protocol provides a robust, highly sensitive, and reproducible framework. The mechanistic alignment of the sample preparation (acidic precipitation) with the chromatographic retention mechanism (cation-exchange) ensures a self-validating analytical system fully capable of supporting rigorous pharmacokinetic studies and API quality assurance.
References
- Substituted aminopyridine compounds for use as akt1 inhibitors. Google Patents (WO2025059577A1).
-
Separation of 1-Acetylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. Available at:[Link]
-
Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries. National Institutes of Health (NIH) / PMC. Available at:[Link]
Sources
- 1. WO2025059577A1 - Substituted aminopyridine compounds for use as akt1 inhibitors - Google Patents [patents.google.com]
- 2. Separation of 1-Acetylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Advanced HPLC Method Development for 2,2-Dimethylpiperidine-4-carboxylic Acid: Overcoming Polarity and Optical Limitations
Introduction & Analyte Profiling
2,2-Dimethylpiperidine-4-carboxylic acid is a cyclic, non-proteinogenic amino acid derivative. From a chromatographic perspective, it presents a "worst-case scenario" for standard analytical laboratories:
-
Extreme Hydrophilicity: The presence of a secondary amine and a carboxylic acid gives the molecule a zwitterionic character at physiological pH. It lacks sufficient hydrophobicity to be retained on standard C18 reversed-phase (RP) columns, typically eluting in the void volume[1].
-
Optical Invisibility: The aliphatic piperidine ring lacks a conjugated π -electron system. Consequently, it possesses no strong UV chromophore. Attempting to detect this molecule at low UV wavelengths (e.g., 200–210 nm) results in severe baseline drift, low sensitivity, and high susceptibility to matrix interferences[2].
To develop a robust, self-validating analytical method, we must abandon traditional RP-HPLC-UV approaches. Instead, we employ Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) for direct analysis, or utilize pre-column derivatization for legacy UV-based systems.
Mechanistic Rationale & Method Strategy
Separation Strategy: Why HILIC?
Reversed-phase chromatography fails because it relies on hydrophobic partitioning. While ion-pairing reagents (like heptafluorobutyric acid) can force retention on a C18 column[2], they severely suppress MS ionization and require extensive column equilibration. HILIC operates via an orthogonal mechanism: a polar stationary phase (e.g., zwitterionic or amide) is used with a highly organic mobile phase (typically >70% Acetonitrile). Water acts as the strong solvent, forming an enriched hydration layer on the stationary phase into which the polar analyte partitions[3][4].
Detection Strategy: Why CAD?
Since the molecule lacks a chromophore, we utilize Charged Aerosol Detection (CAD). CAD is a mass-flow dependent, universal detector. The column effluent is nebulized, the mobile phase is evaporated, and the remaining non-volatile analyte particles are charged by ionized nitrogen gas and measured by an electrometer. This provides a uniform response independent of the analyte's optical properties, making it ideal for underivatized amino acids[1][5].
Strategic workflow for HPLC method development of polar aliphatic amino acids.
Experimental Protocols: Self-Validating Systems
A self-validating protocol ensures that the data generated is intrinsically reliable. Both protocols below integrate System Suitability Testing (SST) gates that must be passed before sample acquisition begins.
Protocol A: Direct Analysis via HILIC-CAD (Primary Method)
This method allows for the high-throughput analysis of the underivatized molecule.
1. Chromatographic Conditions
-
Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC), 150 × 4.6 mm, 3.5 µm[5].
-
Mobile Phase A: 20 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.2 with Formic Acid.
-
Mobile Phase B: 100% Acetonitrile (LC-MS grade).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Table 1: HILIC-CAD Gradient Program
| Time (min) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Organic) | Mechanistic Purpose |
| 0.0 | 15% | 85% | Establish water-enriched partitioning layer. |
| 5.0 | 15% | 85% | Isocratic hold to retain the highly polar zwitterion. |
| 15.0 | 50% | 50% | Increase elution strength (water) to elute analyte. |
| 16.0 | 15% | 85% | Flush and return to initial conditions. |
| 25.0 | 15% | 85% | Extended re-equilibration (Critical for HILIC). |
2. Causality of Experimental Choices
-
Buffer pH (3.2): At pH 3.2, the carboxylic acid is partially protonated, and the secondary amine is fully protonated. This specific ionization state prevents peak splitting and optimizes electrostatic interactions with the zwitterionic stationary phase[3][5].
-
High Organic Diluent: Samples must be diluted in at least 70% Acetonitrile. Injecting a highly aqueous sample into a HILIC system disrupts the stationary hydration layer, causing severe peak fronting and retention time shifts[1].
-
CAD Evaporation Temperature (35°C): Ensures complete volatilization of the mobile phase without causing thermal degradation of the relatively low-molecular-weight analyte[2].
Protocol B: Pre-Column Derivatization via FMOC-Cl (RP-HPLC-UV Alternative)
For laboratories lacking CAD or MS, the molecule must be chemically modified to enable UV detection and C18 retention.
1. Derivatization Procedure
-
Buffering: Transfer 100 µL of the sample (aqueous) into a vial. Add 100 µL of 0.1 M Borate Buffer (pH 8.5).
-
Reaction: Add 200 µL of 9-Fluorenylmethyl chloroformate (FMOC-Cl) solution (10 mM in Acetonitrile). Vortex and incubate at room temperature for 10 minutes.
-
Quenching: Add 100 µL of 1% Trifluoroacetic Acid (TFA) in water.
2. Causality of Experimental Choices
-
pH 8.5 Borate Buffer: The mildly basic environment ensures the secondary amine of the piperidine ring is deprotonated, making it a strong nucleophile capable of attacking the electrophilic FMOC-Cl.
-
TFA Quenching: Stops the reaction by protonating any remaining unreacted amines and shifts the pH to match the acidic mobile phase of the subsequent RP-HPLC analysis, ensuring sharp peak shapes and preventing column voiding.
-
Chromatography: The addition of the massive, hydrophobic fluorenyl group allows the derivative to be easily retained on a standard C18 column and detected via UV at 265 nm or Fluorescence (Ex: 260 nm, Em: 315 nm).
Data Presentation & System Validation
To ensure the method is a self-validating system, the analytical sequence must include automated Quality Control (QC) gates. If the system fails any metric in Table 2, the sequence must automatically halt.
Table 2: System Suitability and Self-Validation Metrics
| Validation Parameter | Acceptance Criteria | Causality / Rationale |
| Blank Injection | No peaks > 0.1% of target analyte area. | Proves the absence of sample carryover or solvent contamination. |
| Precision (n=6) | Retention Time RSD ≤ 1.0%; Area RSD ≤ 2.0%. | Validates that the HILIC hydration layer is stable and the CAD nebulizer is functioning uniformly[1]. |
| Tailing Factor ( Tf ) | Tf between 0.8 and 1.5. | Ensures secondary electrostatic interactions (e.g., silanol activity) are properly masked by the buffer. |
| Sensitivity (LOQ) | Signal-to-Noise (S/N) ≥ 10. | Confirms the CAD electrometer or UV lamp possesses sufficient sensitivity for trace analysis. |
Sources
Application Notes and Protocols for the LC-MS Analysis of 2,2-Dimethylpiperidine-4-carboxylic acid and its Metabolites
Introduction: The Significance of Substituted Piperidines in Drug Development
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2][3] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a valuable component for interacting with biological targets. The introduction of substituents onto the piperidine ring, such as the gem-dimethyl group in 2,2-Dimethylpiperidine-4-carboxylic acid, can significantly influence its pharmacokinetic properties, including metabolic stability.[4][5] The 2,2-dimethyl substitution, for instance, is anticipated to block α-oxidation at the C2 position, a common metabolic pathway for piperidine rings, potentially enhancing the compound's in vivo half-life.[4]
This application note provides a comprehensive guide for the quantitative analysis of 2,2-Dimethylpiperidine-4-carboxylic acid and its putative metabolites in biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS). As a polar, zwitterionic compound, its analysis presents unique challenges in sample preparation and chromatography, which this guide aims to address. The protocols described herein are designed for researchers, scientists, and drug development professionals, offering a robust framework for method development, validation, and sample analysis in a regulated bioanalytical environment. All methodologies are grounded in established scientific principles and adhere to regulatory expectations for bioanalytical method validation, such as those outlined by the U.S. Food and Drug Administration (FDA).[6]
Predicted Metabolic Pathways
Understanding the metabolic fate of a drug candidate is crucial for assessing its efficacy and safety. For 2,2-Dimethylpiperidine-4-carboxylic acid, the primary metabolic pathways are predicted to involve Phase I and Phase II biotransformations.[7][8]
Phase I Metabolism:
-
Hydroxylation: Cytochrome P450 (CYP) enzymes are likely to mediate the hydroxylation of the piperidine ring at positions less sterically hindered by the gem-dimethyl group, such as the C3, C4, or C5 positions.
-
N-Oxidation: The piperidine nitrogen can be oxidized to form an N-oxide metabolite.
-
Dehydrogenation: Oxidation of the piperidine ring could lead to the formation of a double bond.
The gem-dimethyl group at the C2 position is expected to sterically hinder and thus prevent metabolism at this site, a common strategy to enhance metabolic stability.[4]
Phase II Metabolism:
-
Glucuronidation: The carboxylic acid moiety is a prime site for conjugation with glucuronic acid, a common pathway for increasing the water solubility and facilitating the excretion of xenobiotics.
-
Sulfation: The hydroxylated metabolites formed during Phase I can undergo sulfation.
The following diagram illustrates the predicted metabolic pathways of 2,2-Dimethylpiperidine-4-carboxylic acid.
Caption: Predicted metabolic pathways of 2,2-Dimethylpiperidine-4-carboxylic acid.
Experimental Protocols
Part 1: Sample Preparation from Plasma
The polar nature of 2,2-Dimethylpiperidine-4-carboxylic acid and its metabolites necessitates a sample preparation strategy that effectively removes proteins while ensuring high recovery of the analytes. Protein precipitation is a simple, rapid, and effective method for this purpose.[6][9][10][11]
Protocol: Protein Precipitation
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Internal Standard Addition: Add 10 µL of an internal standard (IS) solution (e.g., a stable isotope-labeled version of the analyte) in methanol.
-
Precipitation: Add 400 µL of ice-cold acetonitrile or methanol. The use of a 4:1 solvent-to-plasma ratio is a common starting point for efficient protein removal.[6]
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. This step helps to concentrate the analytes and allows for reconstitution in a mobile phase-compatible solvent, which can improve peak shape and sensitivity.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 acetonitrile:water with 0.1% formic acid).
-
Vortexing and Centrifugation: Vortex for 15 seconds and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.
-
Analysis: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
Caption: Workflow for plasma sample preparation by protein precipitation.
Part 2: LC-MS/MS Method Development
Given the polar and zwitterionic character of 2,2-Dimethylpiperidine-4-carboxylic acid, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended mode of separation.[12][13][14][15][16][17][18] HILIC provides excellent retention and separation for such compounds, which are often poorly retained on traditional reversed-phase columns.[13][17]
Instrumentation:
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (HILIC):
| Parameter | Recommended Setting | Rationale |
| Column | Zwitterionic or Amide-based HILIC column (e.g., 100 x 2.1 mm, 1.7 µm) | Zwitterionic stationary phases offer unique selectivity for polar and charged analytes through weak electrostatic interactions.[19] |
| Mobile Phase A | Water with 0.1% Formic Acid and 10 mM Ammonium Formate | The addition of a buffer like ammonium formate is crucial for good peak shape and reproducible retention in HILIC. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | High organic content is necessary for retention in HILIC mode. |
| Gradient | 95% B to 40% B over 5 minutes | A gradient elution allows for the separation of the parent compound and its potentially more polar metabolites. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, providing a balance between analysis time and sensitivity. |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce mobile phase viscosity. |
| Injection Volume | 5 µL | A small injection volume is recommended to minimize peak distortion. |
Mass Spectrometric Conditions:
The basic nitrogen of the piperidine ring makes positive ion mode ESI the preferred method for ionization.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The piperidine nitrogen is readily protonated. |
| Capillary Voltage | 3.5 kV | A typical starting point for ESI. |
| Source Temperature | 150°C | Should be optimized to balance desolvation and thermal degradation. |
| Desolvation Temperature | 400°C | Aids in the efficient desolvation of the ESI droplets. |
| Gas Flow Rates | Optimize for specific instrument | Cone gas and desolvation gas flows are critical for sensitivity. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantitative analysis. |
Predicted MRM Transitions and Fragmentation:
The fragmentation of piperidine derivatives in tandem mass spectrometry often involves cleavage of the piperidine ring and reactions of its substituents.[20][21] For 2,2-Dimethylpiperidine-4-carboxylic acid, the protonated molecule [M+H]+ will be the precursor ion. Collision-induced dissociation (CID) is expected to result in characteristic product ions.
-
Precursor Ion: The exact mass of 2,2-Dimethylpiperidine-4-carboxylic acid (C8H15NO2) is 157.1103. The protonated molecule [M+H]+ will have an m/z of 158.1176.
-
Predicted Fragment Ions:
-
Loss of H2O: A common loss from the carboxylic acid group, resulting in an ion at m/z 140.1070.
-
Loss of CO2: Decarboxylation of the carboxylic acid group, leading to an ion at m/z 114.1277.
-
Ring Cleavage: Alpha-cleavage adjacent to the nitrogen is a dominant fragmentation pathway for piperidines.[12] However, the gem-dimethyl group at C2 will influence the fragmentation pattern. Cleavage of the C-C bonds within the ring will also occur.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Putative Fragment |
| 2,2-Dimethylpiperidine-4-carboxylic acid | 158.1 | 140.1 | [M+H-H2O]+ |
| 114.1 | [M+H-CO2]+ | ||
| To be determined empirically | Ring fragments | ||
| Hydroxylated Metabolite | 174.1 | 156.1 | [M+H-H2O]+ |
| 158.1 | [M+H-O]+ | ||
| Acyl Glucuronide | 334.1 | 158.1 | [M+H-Glucuronic Acid]+ |
Note: The optimal collision energies for each transition must be determined experimentally.
Part 3: Bioanalytical Method Validation
A full validation of the bioanalytical method should be performed in accordance with regulatory guidelines to ensure the reliability of the analytical data.[6]
Validation Parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank matrix from at least six different sources.
-
Calibration Curve: The relationship between the instrument response and the concentration of the analyte. A calibration curve should be prepared using at least six non-zero standards.
-
Accuracy and Precision: The closeness of the determined value to the nominal concentration and the degree of scatter between a series of measurements. Assessed at a minimum of four concentration levels (Lower Limit of Quantification (LLOQ), low, medium, and high Quality Controls (QCs)).
-
Recovery: The extraction efficiency of the analytical method.
-
Matrix Effect: The suppression or enhancement of ionization of the analyte by the presence of matrix components.
-
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).
Conclusion
This application note provides a detailed framework for the development and validation of a robust LC-MS/MS method for the analysis of 2,2-Dimethylpiperidine-4-carboxylic acid and its potential metabolites in biological matrices. The proposed use of protein precipitation for sample preparation and HILIC for chromatographic separation offers a sound starting point for method development. The principles and protocols outlined herein are designed to be adaptable to specific laboratory instrumentation and requirements while maintaining scientific integrity and adherence to regulatory standards.
References
-
Aminoacid and their derivatives are key biologically important metabolites and reliable, rapid and accurate, quantification for these analytes in urine remains an important analytical challenge. Here a fast and reliable HILIC-tandem MS method is presented for application in clinical or nutritional studies. [Link]
- Essential FDA Guidelines for Bioanalytical Method Valid
-
Methods for the Analysis of Underivatized Amino Acids by LC/MS. Agilent. [Link]
-
Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. MDPI. [Link]
-
Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry. ACS Publications. [Link]
-
Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. ResearchGate. [Link]
-
direct analysis of amino acids by HILIC–eSI-MS. HPLC. [Link]
-
Validation of a HILIC UHPLC-MS/MS Method for Amino Acid Profiling in Triticum Species Wheat Flours. PMC. [Link]
-
Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing. [Link]
-
Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Publications. [Link]
-
Metabolic pathways of piperine identified after in vivo experiments with rats. [Link]
-
Determination of new biomarkers for diagnosis of pyridoxine dependent epilepsy in human plasma and urine by liquid chromatography-mass. FLORE. [Link]
-
LC-MS/MS Separation of 38 Amino Acids in HILIC Mode. Phenomenex. [Link]
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
-
Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. [Link]
-
Zwitter ion ionisation-LC-MS/MS. Chromatography Forum. [Link]
-
2,2-Dimethylpiperidine. PubChem. [Link]
-
Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. [Link]
-
Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PMC. [Link]
-
A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study. PubMed. [Link]
-
Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
Prescribed drugs containing nitrogen heterocycles: an overview. PMC. [Link]
-
LC-MS metabolomics of polar compounds. PubMed. [Link]
-
LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. [Link]
-
Using a Zwitterionic Stationary Phase in Hydrophilic Interaction Liquid Chromatography. Merck Millipore. [Link]
-
A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. [Link]
-
Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. [Link]
-
Drug Metabolism. MSD Manual Professional Edition. [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
-
Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. PMC. [Link]
-
Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. TUODA. [Link]
-
Interfaces for LC-MS. Shimadzu UK. [Link]
-
Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. PMC. [Link]
-
diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. [Link]
-
Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. PMC. [Link]
-
Drug-Drug Interactions and Metabolism: A Comprehensive Review. Omics. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column. ResearchGate. [Link]
-
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC. [Link]
-
Bioanalytical sample preparation. Biotage. [Link]
-
Chemical Properties of 2-Piperidinecarboxylic acid (CAS 4043-87-2). Cheméo. [Link]
-
Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]
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- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Heterocycles in Drug Discovery: Trends, Applications, and AI Innovations - AiFChem [aifchem.com]
- 4. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14418J [pubs.rsc.org]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Technical Tip: Protein Precipitation [phenomenex.com]
- 7. Drug Metabolism - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 8. omicsonline.org [omicsonline.org]
- 9. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 10. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Quantification of endogenous aminoacids and aminoacid derivatives in urine by hydrophilic interaction liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. hplc.eu [hplc.eu]
- 15. Validation of a HILIC UHPLC-MS/MS Method for Amino Acid Profiling in Triticum Species Wheat Flours - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LC-MS/MS Separation of 38 Amino Acids in HILIC Mode | Phenomenex [phenomenex.com]
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- 21. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis and Evaluation of 2,2-Dimethylpiperidine-4-carboxylic Acid Based GPCR Ligands
Executive Summary
G protein-coupled receptors (GPCRs) represent the largest protein family encoded by the human genome and are the primary targets for approximately one-third of all FDA-approved drugs[1]. In the pursuit of novel therapeutics, the piperidine ring has emerged as a privileged scaffold. While simple derivatives like isonipecotic acid (piperidine-4-carboxylic acid) have been historically utilized as conformationally constrained receptor ligands[2], modern drug discovery demands higher metabolic stability and target selectivity.
The introduction of a gem-dimethyl group at the C2 position to form 2,2-dimethylpiperidine-4-carboxylic acid (and its N-Boc protected derivative, CAS 1785482-91-8[3]) represents a significant structural evolution. This application note provides a comprehensive, causality-driven guide to the mechanistic rationale, signaling pathways, and synthetic protocols for developing GPCR ligands utilizing this advanced building block.
Mechanistic Rationale: The Gem-Dimethyl Effect
As a Senior Application Scientist, it is critical to understand why a specific chemical moiety is chosen before executing its synthesis. The 2,2-dimethyl substitution provides two distinct advantages in GPCR ligand design:
-
Thermodynamic Binding Advantage (Conformational Restriction): The gem-dimethyl group acts as a conformational anchor. By leveraging the Thorpe-Ingold effect, it restricts the flexibility of the piperidine ring, locking it into a preferred chair conformation. This pre-organization drastically reduces the entropic penalty ( ΔS ) incurred upon binding to the GPCR pocket, often translating to a 10- to 100-fold increase in binding affinity[4].
-
Pharmacokinetic Superiority (Metabolic Shielding): The steric bulk of the two methyl groups at the C2 position physically blocks cytochrome P450 enzymes from accessing the adjacent nitrogen atom. This effectively halts rapid oxidative metabolism pathways, such as N-dealkylation and α -oxidation, significantly extending the in vivo half-life of the drug candidate[4].
GPCR Targeting & Allosteric Modulation
While orthosteric binding sites across Class A GPCRs are highly conserved, allosteric sites offer greater structural diversity and subtype selectivity[5]. The unique steric profile of the 2,2-dimethylpiperidine core makes it an exceptional candidate for designing Positive Allosteric Modulators (PAMs) or Negative Allosteric Modulators (NAMs) for targets such as 5-HT, Dopamine, and GLP-1 receptors[6].
Fig 1: GPCR signal transduction pathway initiated by 2,2-dimethylpiperidine-based ligands.
Quantitative Data: Scaffold Comparison
To illustrate the impact of the gem-dimethyl substitution, the following table summarizes representative structure-activity relationship (SAR) and pharmacokinetic data comparing the unsubstituted piperidine core to the 2,2-dimethyl analog.
| Scaffold Core | Conformational Flexibility | Entropic Binding Penalty | Representative Ki (GPCR Target) | Human Liver Microsome (HLM) t1/2 |
| Piperidine-4-carboxylic acid | High (Rapid ring flipping) | High | ~150 nM | 15 - 30 min |
| 2,2-Dimethylpiperidine-4-carboxylic acid | Low (Locked chair conformation) | Low | ~2 - 5 nM | > 120 min |
Table 1: Comparative pharmacological profile of unsubstituted vs. 2,2-dimethyl substituted piperidine scaffolds.
Synthetic Workflow and Experimental Protocols
The most efficient route to generate diverse libraries of these GPCR ligands is through late-stage functionalization of the commercially available building block, 1-[(tert-butoxy)carbonyl]-2,2-dimethylpiperidine-4-carboxylic acid [3].
Fig 2: Synthetic workflow for 2,2-dimethylpiperidine-4-carboxylic acid derived GPCR ligands.
Protocol A: HATU-Mediated Amide Coupling
Scientific Causality: While standard coupling agents like EDC/HOBt are common, the steric hindrance imparted by the 2,2-dimethyl group on the piperidine ring can subtly alter the reactivity of the C4-carboxylic acid. HATU is selected here because its HOAt leaving group is highly reactive and prevents epimerization, ensuring rapid and complete conversion even with sterically demanding amine partners. DIPEA is utilized as a non-nucleophilic base to prevent unwanted side reactions.
Materials:
-
1-[(tert-butoxy)carbonyl]-2,2-dimethylpiperidine-4-carboxylic acid (1.0 equiv)
-
Target Amine ( R−NH2 ) (1.2 equiv)
-
HATU (1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Procedure:
-
Activation: Dissolve the N-Boc-2,2-dimethylpiperidine-4-carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL) under an inert argon atmosphere. Add DIPEA (3.0 mmol) and stir for 5 minutes at room temperature.
-
Coupling Reagent Addition: Add HATU (1.5 mmol) in one portion. The solution will typically turn a pale yellow color, indicating the formation of the active HOAt ester. Stir for 15 minutes.
-
Amine Introduction: Add the target amine (1.2 mmol) dropwise or in small portions.
-
Reaction Monitoring: Stir the reaction at room temperature for 2–4 hours. Monitor completion via LCMS or TLC (typically 5% MeOH in DCM).
-
Workup: Quench the reaction with saturated aqueous NaHCO3 (10 mL). Extract the aqueous layer with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), followed by brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate in vacuo. Purify the crude product via flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the N-Boc protected intermediate.
Protocol B: Boc Deprotection and Salt Formation
Scientific Causality: Deprotection is performed using 4M HCl in Dioxane rather than Trifluoroacetic acid (TFA) in DCM. TFA salts are notoriously difficult to remove completely and can artificially alter the pH of in vitro GPCR binding assays, leading to false positives/negatives. HCl in Dioxane smoothly removes the Boc group and directly precipitates the target ligand as a highly crystalline, water-soluble hydrochloride salt[7], which is ideal for biological testing.
Materials:
-
N-Boc Protected Ligand (from Protocol A)
-
4M HCl in 1,4-Dioxane (10.0 equiv)
-
Anhydrous Dichloromethane (DCM) or 1,4-Dioxane
-
Diethyl ether (for precipitation)
Step-by-Step Procedure:
-
Solubilization: Dissolve the purified N-Boc protected intermediate (1.0 mmol) in a minimal amount of anhydrous DCM or 1,4-Dioxane (2 mL).
-
Acid Addition: Cool the flask to 0 °C in an ice bath. Slowly add 4M HCl in 1,4-Dioxane (2.5 mL, 10.0 mmol).
-
Deprotection: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Gas evolution (isobutylene and CO2 ) will be observed.
-
Precipitation: Once LCMS confirms the complete disappearance of the starting material, slowly add cold diethyl ether (10 mL) to the reaction mixture while stirring vigorously. The HCl salt of the target ligand will precipitate as a white/off-white solid.
-
Isolation: Filter the precipitate through a sintered glass funnel, wash with additional cold diethyl ether ( 2×5 mL), and dry under high vacuum to afford the final 2,2-dimethylpiperidine-4-carboxamide GPCR ligand.
References
- 2,2,5-Trimethylpiperazine|CAS 139139-56-3|RUO - Benchchem Benchchem.
- 1-[(tert-butoxy)carbonyl]-2,2-dimethylpiperidine-4-carboxylic acid Sigma-Aldrich.
- Isonipecotic acid Wikipedia.
- G protein-coupled receptors: structure- and function-based drug discovery N
- G protein-coupled receptors (GPCRs)
- Discovery of GPCR ligands for probing signal transduction p
- Structure-Based Discovery and Development of Highly Potent Dihydroorotate Dehydrogenase Inhibitors ACS Public
Sources
- 1. G protein-coupled receptors: structure- and function-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 3. 1-[(tert-butoxy)carbonyl]-2,2-dimethylpiperidine-4-carboxylic acid | 1785482-91-8 [sigmaaldrich.com]
- 4. 2,2,5-Trimethylpiperazine|CAS 139139-56-3|RUO [benchchem.com]
- 5. Frontiers | Discovery of GPCR ligands for probing signal transduction pathways [frontiersin.org]
- 6. G protein-coupled receptors (GPCRs): advances in structures, mechanisms and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,2-Dimethylpiperidine-4-carboxylic Acid
As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the isolation of functionalized piperidines. 2,2-Dimethylpiperidine-4-carboxylic acid presents a unique triad of purification challenges: it is a highly polar zwitterion, it suffers from severe steric hindrance at the secondary amine due to the gem-dimethyl group, and it lacks a UV-active chromophore.
This guide is engineered to help drug development professionals and synthetic chemists navigate these physicochemical hurdles using field-proven, self-validating protocols.
Part 1: The "Why" - Mechanistic Understanding of Purification Challenges
Before attempting purification, one must understand the causality behind the molecule's behavior:
-
Zwitterionic Polarity: With an amine pKa of ~10.1 and a carboxylic acid pKa of ~4.0, this molecule exists as an inner salt at physiological and neutral pH. This renders it highly water-soluble and nearly impossible to extract into standard organic solvents like ethyl acetate or dichloromethane without strategic pH manipulation.
-
Steric Shielding: The 2,2-dimethyl substitution creates a bulky steric shield around the piperidine nitrogen. This drastically reduces the nucleophilicity of the amine, slowing down derivatization reactions (like Boc-protection) and complicating salt formation.
-
Optical Invisibility: The absence of conjugated π -systems means the compound does not absorb UV light at standard wavelengths (e.g., 254 nm or 280 nm), rendering traditional UV-guided HPLC or flash chromatography blind.
Part 2: Troubleshooting Guides & FAQs
Q1: Why does my compound streak on normal-phase silica gel, and how can I fix it? A: Streaking is caused by the zwitterionic nature of the molecule. The basic piperidine nitrogen interacts strongly with the acidic silanol groups on the silica surface, while the carboxylic acid engages in chaotic hydrogen bonding. Solution: You have two options. The most reliable method is to mask the polarity via N-Boc protection (yielding ), which allows for standard organic extraction and clean silica gel chromatography. If you must purify the free zwitterion, switch to Hydrophilic Interaction Liquid Chromatography (HILIC) or use a reverse-phase C18 column with an ion-pairing reagent (e.g., 0.1% TFA).
Q2: How do I extract this highly water-soluble zwitterion from an aqueous reaction mixture? A: Because it is an amino acid derivative, standard liquid-liquid extraction will fail at neutral pH. Solution: You must exploit its isoelectric point (pI). The pI of this compound is approximately 7.0. By adjusting the aqueous solution exactly to pH 7.0, you maximize the concentration of the neutral zwitterionic species, which has the lowest aqueous solubility. This induces isoelectric precipitation, allowing you to isolate the compound via filtration.
Q3: My HPLC chromatogram shows no peaks despite mass spec confirming the product's presence. What is wrong? A: The compound lacks a chromophore, making it "invisible" to standard UV detectors. Solution: Switch your detection method. Use an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or directly couple your LC to a Mass Spectrometer (LC-MS). Alternatively, derivatize the amine with a UV-active protecting group (e.g., Cbz or Fmoc) prior to analysis.
Part 3: Experimental Protocols
Protocol 1: N-Boc Protection for Facilitated Purification
Causality: Converting the zwitterion to eliminates the basic amine, allowing the molecule to be extracted into organic solvents at acidic pH and purified via standard silica gel chromatography. Self-Validating Step: The reaction progress can be monitored by TLC (staining with ninhydrin). A successful reaction will show the disappearance of the ninhydrin-positive (amine-containing) starting material.
-
Dissolution: Suspend 1.0 eq of crude 2,2-dimethylpiperidine-4-carboxylic acid in a 1:1 mixture of 1,4-dioxane and 1M NaOH (aq).
-
Activation: Add 1.5 eq of Di-tert-butyl dicarbonate (Boc₂O). Note: Due to the 2,2-dimethyl steric hindrance, add 0.1 eq of 4-Dimethylaminopyridine (DMAP) as a catalyst to drive the reaction.
-
Reaction: Stir at 40°C for 16 hours.
-
Washing: Remove the dioxane under reduced pressure. Wash the remaining aqueous layer with diethyl ether (2x) to remove unreacted Boc₂O and DMAP. Discard the organic layer.
-
Acidification: Cool the aqueous layer to 0°C and carefully acidify to pH 2.0-3.0 using 1M KHSO₄.
-
Extraction: Extract the milky aqueous layer with Ethyl Acetate (3x). The Boc-protected product is now in the organic phase.
-
Isolation: Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the purified Boc-protected derivative.
Protocol 2: Isoelectric Precipitation of the Free Zwitterion
Causality: Adjusting the pH to the isoelectric point minimizes the compound's solubility in water, forcing it to crystallize out of solution.
-
Acidic Solubilization: Dissolve the crude reaction mixture in a minimal amount of 1M HCl (pH < 2.0). The compound is fully protonated and highly soluble.
-
Organic Wash: Wash the acidic aqueous layer with Dichloromethane (DCM) to extract neutral and acidic impurities. Retain the aqueous layer.
-
Isoelectric Adjustment: Place the aqueous layer in an ice bath. Slowly add 1M NaOH dropwise while monitoring with a calibrated pH meter. Stop exactly at pH 7.0.
-
Crystallization: Stir the neutralized solution at 4°C for 4-12 hours to allow complete crystallization of the zwitterion.
-
Filtration: Collect the precipitate via vacuum filtration. Wash the filter cake with ice-cold water (minimal volume) followed by cold ethanol.
-
Drying: Dry the solid under high vacuum at 45°C to constant weight.
Part 4: Quantitative Data Comparison
To aid in selecting the appropriate methodology, the following table summarizes the performance metrics of various purification strategies based on standard .
| Purification Strategy | Expected Yield (%) | Expected Purity (%) | Scalability | Primary Use Case |
| Isoelectric Precipitation | 60 - 75% | > 95% | Excellent (>100g) | Bulk purification of the free zwitterion. |
| Boc-Protection + Silica Gel | 80 - 90% | > 98% | Good (1g - 50g) | High-purity isolation for medicinal chemistry. |
| Ion-Exchange Chromatography | 50 - 65% | > 90% | Poor (<1g) | Recovery from highly complex aqueous mixtures. |
| Reverse-Phase Prep-HPLC | 40 - 60% | > 99% | Poor (<500mg) | Final polishing of analytical reference standards. |
Part 5: Visualizations
Workflow for selecting the optimal purification strategy.
Step-by-step workflow for the isoelectric precipitation of the zwitterion.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 84805595, 1-[(tert-butoxy)carbonyl]-2,2-dimethylpiperidine-4-carboxylic acid". PubChem,[Link]
Technical Support Center: Optimization of Piperidine Ring Formation
Welcome to the Technical Support Center for piperidine synthesis. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the mechanistic and practical challenges researchers face when constructing the piperidine scaffold. Whether you are scaling up a pharmaceutical intermediate or exploring novel stereoselective pathways, this guide provides field-proven insights, self-validating protocols, and authoritative grounding to optimize your reaction conditions.
Core Synthetic Pathways Overview
Overview of primary synthetic pathways for piperidine ring formation.
Troubleshooting Reductive Amination
Mechanistic Insight: Reductive amination is a ubiquitous method for C-N bond formation (1)[1]. The reaction proceeds via the condensation of an amine and a carbonyl to form an imine/iminium ion, followed by hydride reduction[1]. The primary mode of failure in this pathway is a mismatch between the rate of imine formation and the rate of reduction, leading to poor chemoselectivity.
FAQ & Troubleshooting
Q: I am observing significant over-alkylation and reduction of my starting aldehyde to an alcohol. How can I optimize chemoselectivity? A: Over-alkylation occurs when the newly formed secondary amine (the piperidine) is more nucleophilic than the starting primary amine, causing it to react further with the carbonyl intermediate[1]. Furthermore, strong reducing agents like sodium borohydride ( NaBH4 ) can prematurely reduce the aldehyde before the imine fully forms[1]. Solution: Switch to a milder, more selective reducing agent such as sodium triacetoxyborohydride ( NaBH(OAc)3 ) or Borane-Pyridine Complex (BAP)[1],[2]. BAP is highly superior for piperidine synthesis because it averts premature aldehyde reduction and eliminates the toxic cyanide impurities associated with NaCNBH3 (2)[2]. Implementing a stepwise protocol—allowing the imine to form completely before adding the reductant—also suppresses over-alkylation[1].
Decision tree for troubleshooting over-alkylation during reductive amination.
Standardized Protocol: BAP-Mediated Reductive Amination
This self-validating protocol ensures complete imine formation prior to reduction, maximizing yield[2].
-
Reactant Preparation: In a round-bottom flask under an inert atmosphere, dissolve the aldehyde (1.0 equiv.) and the piperidine precursor/amine (1.0 equiv.) in an anhydrous solvent such as ethanol (EtOH) or dichloromethane ( CH2Cl2 )[2].
-
Imine Formation: Stir the mixture at room temperature. Monitor the consumption of the aldehyde via TLC (e.g., EtOAc/toluene)[2]. Do not proceed until the aldehyde is fully consumed.
-
Reduction: Once the imine is formed, add Borane-Pyridine Complex (BAP) (1.0 molar equivalent)[2].
-
Reaction Monitoring: Stir for 4 hours. If TLC indicates unreacted piperidine, add controlled, alternating amounts of aldehyde and BAP until the amine is fully consumed[2].
-
Work-up & Purification: Concentrate the mixture under reduced pressure. Partition the residue between H2O and CH2Cl2 . Wash the organic layer with water, dry over MgSO4 , and purify via silica gel chromatography (eluting with EtOH/ CH2Cl2 )[2].
Catalytic Hydrogenation of Pyridines
Mechanistic Insight: The direct reduction of flat, aromatic pyridines into sp3 -rich piperidines is thermodynamically demanding. A major challenge is catalyst poisoning: the strong Lewis basicity of the resulting piperidine product allows it to coordinate tightly to homogeneous metal centers, deactivating the catalyst (3)[3].
FAQ & Troubleshooting
Q: My homogeneous iridium catalyst is being poisoned during pyridine hydrogenation, leading to incomplete conversion. How do I prevent this? A: Utilize an ionic hydrogenation strategy. By adding a strong Brønsted acid (such as trifluoroacetic acid, TFA, or p-toluenesulfonic acid), you protonate the nitrogen atom[3]. This serves a dual purpose: it activates the pyridine ring towards reduction by increasing its electrophilicity, and it neutralizes the Lewis basicity of the resulting piperidine, preventing it from binding to and poisoning the metal center[3].
Q: Are there scalable, ambient-condition alternatives to high-pressure thermal hydrogenation? A: Yes. Recent advancements in electrocatalytic hydrogenation utilize a membrane electrode assembly (MEA) with an anion-exchange membrane (4)[4]. Using a carbon-supported rhodium (Rh/KB) catalyst, you can achieve quantitative conversion of pyridine to piperidine at ambient temperature and pressure, bypassing the hazards of high-pressure H2 gas[4].
Quantitative Data: Comparison of Hydrogenation Catalysts
| Catalyst System | Operating Conditions | Solvent / Additive | Yield / Efficiency | Key Advantage |
| PtO2 (Adams' Catalyst) | 50-70 bar H2 , RT | Glacial Acetic Acid | High | Versatile for a wide range of substituted pyridines[5]. |
| [Ir-OMs] (Homogeneous) | 50 bar H2 , RT | Methanol / TFA (3 equiv.) | >90% Yield | High chemoselectivity; tolerates reducible functional groups[3]. |
| Rh/KB (Electrocatalytic) | 25 mA cm⁻², RT, Ambient Press. | Aqueous / 1 M KOH | 98% Yield, 65% Current Eff. | Operates at ambient pressure with high energy efficiency[4]. |
Standardized Protocol: Electrocatalytic Hydrogenation using Rh/KB
This protocol details the ambient-pressure electrochemical reduction of pyridine[4].
-
Catalyst Ink & MEA Preparation: Prepare a catalyst ink by sonicating the Rh/KB catalyst with a Nafion binder solution in a suitable solvent (5)[5]. Spray-coat the ink onto a gas diffusion layer to form the cathode[5]. Assemble the membrane electrode assembly (MEA) by sandwiching an anion-exchange membrane between the cathode and a dimensionally stable anode[5],[4].
-
Electrolyte Setup: Prepare a 100 mM aqueous solution of the pyridine substrate to serve as the catholyte[5]. Use a suitable anolyte, such as 1 M KOH[5].
-
Electrolysis: Conduct constant-current electrolysis at a current density of 25 mA cm⁻² at 25 °C[5],[4]. Maintain a circular flow of the catholyte.
-
Work-up: Following the passage of the required charge (e.g., 9 F mol⁻¹ for complete conversion), collect the catholyte[4]. Extract the piperidine product using an organic solvent (e.g., methyl tert-butyl ether, MTBE), dry the organic layer, and evaporate the solvent[5],[4].
Stereoselective 5+1 Cyclization (Aza-Michael)
Mechanistic Insight: Constructing highly substituted, medicinally relevant N-(hetero)aryl piperidines requires rigid stereocontrol. A tandem reductive amination/aza-Michael reaction sequence allows for the rapid, diastereoselective assembly of these complex rings from simple acyclic precursors (6)[6].
FAQ & Troubleshooting
Q: How can I control the diastereoselectivity when forming polysubstituted piperidines? A: Diastereoselectivity in 5+1 cyclizations is heavily influenced by the reaction medium and temperature during the intramolecular aza-Michael reaction (IMAMR) step[6]. After forming the linear intermediate via reductive amination (using STAB in DCE), perform the aza-Michael cyclization in a fluorinated solvent like trifluoroethanol (TFE)[6]. Heating the intermediate in TFE at 60 °C has been shown to result in quantitative conversion with robust predictability, often strongly favoring the cis isomer (dr up to 8:1) for 2,5-disubstituted piperidines[6].
References
-
Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine Source: Taylor & Francis Online URL:[Link]
-
A Modular and Diastereoselective 5 + 1 Cyclization Approach to N-(Hetero)Aryl Piperidines Source: Journal of the American Chemical Society (ACS) URL:[Link]
-
Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines Source: ChemRxiv URL:[Link]
-
Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds Source: Journal of the American Chemical Society (ACS) URL:[Link]
Sources
Technical Support Center: Troubleshooting 2,2-Dimethylpiperidine-4-carboxylic Acid Solubility
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, encountering solubility roadblocks with unnatural amino acids is a common but solvable challenge.
2,2-Dimethylpiperidine-4-carboxylic acid presents a unique physicochemical profile. It contains a basic secondary amine (piperidine ring) and an acidic carboxyl group, causing it to exist primarily as a zwitterion at physiological pH. Zwitterions form highly stable, tightly packed crystal lattices driven by strong intermolecular ionic networks. Furthermore, the gem-dimethyl group at the 2-position introduces significant steric bulk and hydrophobicity, which severely restricts favorable solvation by water molecules. This combination of high crystal lattice energy and localized hydrophobicity results in notoriously poor solubility in both aqueous buffers and organic solvents.
This guide provides field-proven, mechanistically grounded strategies to overcome these solubility barriers.
Solubilization Decision Workflow
Workflow for solubilizing zwitterionic 2,2-dimethylpiperidine-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: Why does my compound precipitate when transitioning from a DMSO stock to an aqueous assay buffer? A: This is a classic "solvent-shift" precipitation. While DMSO can disrupt some hydrogen bonding, adding an aqueous buffer at a pH near the molecule's isoelectric point (pI) forces the compound back into its zwitterionic state[1]. Because the zwitterion has the lowest aqueous solubility of all charge forms[2], the sudden increase in dielectric constant causes the hydrophobic gem-dimethyl groups to aggregate, leading to rapid precipitation. Solution: Reduce the final concentration, or adjust the pH of the aqueous buffer away from the pI prior to addition[1].
Q2: I need to use this compound in an organic synthesis (e.g., peptide coupling). How can I dissolve it in DCM or DMF? A: Unmodified zwitterions are virtually insoluble in non-polar organic solvents like DCM. To achieve organic solubility, you must mask the zwitterionic character. The most effective approach is to use a protecting group. For example, utilizing 1-[(tert-butoxy)carbonyl]-2,2-dimethylpiperidine-4-carboxylic acid (the N-Boc protected derivative) eliminates the basicity of the amine, preventing zwitterion formation and rendering the molecule highly soluble in standard organic solvents[3]. Alternatively, if you cannot covalently modify the molecule, forming a salt with a large, lipophilic organic counterion (such as tetrabutylammonium) will significantly enhance organic phase solubility[2].
Q3: How exactly does pH affect the solubility of this specific molecule? A: The total solubility of an amino acid is equal to the sum of its intrinsic zwitterion solubility plus the solubility of the ionized salt forms[4]. At the pI (typically around pH 6.5–7.5 for piperidine derivatives), solubility is at its absolute minimum. By adding an acid (pH < 2), you protonate the carboxylate, yielding a highly soluble piperidinium cation. By adding a base (pH > 10), you deprotonate the amine, yielding a soluble carboxylate anion[4].
Quantitative Data: Expected Solubility Profiles
To aid in experimental planning, the following table summarizes the expected solubility behavior of 2,2-dimethylpiperidine-4-carboxylic acid across various solvent systems.
| Solvent System | pH / Ionization State | Expected Solubility | Mechanistic Causality |
| Pure Water / PBS | ~pI (approx. 6.5-7.5) | Very Low (< 0.5 mg/mL) | Zwitterionic lattice energy is maximized; the hydrophobic gem-dimethyl group repels aqueous solvation. |
| Aqueous HCl | < 2.0 (Cationic) | High (> 10 mg/mL) | Protonation of the carboxylate breaks the zwitterionic network, yielding a soluble cation. |
| Aqueous NaOH | > 10.0 (Anionic) | High (> 10 mg/mL) | Deprotonation of the amine yields a highly soluble carboxylate anion. |
| DMSO / DMF | N/A (Zwitterion) | Low to Moderate | Aprotic solvents struggle to break the strong intermolecular ionic bonds without mechanical energy (heat/sonication). |
| DCM / Hexane | N/A (Zwitterion) | Insoluble | Complete lack of ion-dipole interactions to overcome the crystal lattice energy. |
Self-Validating Experimental Protocols
Do not rely on trial and error. Use the following validated methodologies to systematically achieve solubility.
Protocol A: pH-Driven Aqueous Solubilization (Salt Formation)
Use this protocol when your downstream application can tolerate acidic or basic conditions.
-
Initial Suspension: Weigh exactly 1.0 mg of 2,2-dimethylpiperidine-4-carboxylic acid into a 1.5 mL microcentrifuge tube. Add 900 µL of sterile deionized water. Vortex for 30 seconds. (Expect a cloudy suspension).
-
Titration:
-
For Acidic Solubilization: Add 1.0 M HCl in 10 µL increments.
-
For Basic Solubilization: Add 1.0 M NaOH in 10 µL increments.
-
-
Agitation: After each 10 µL addition, vortex vigorously for 30 seconds and sonicate in a water bath for 1 minute.
-
Visual Confirmation: Continue titration until the solution transitions from a turbid suspension to completely transparent.
-
System Validation (Critical Step): Centrifuge the tube at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube for a microscopic pellet. If no pellet is present, analyze the supernatant via LC-MS to confirm the concentration matches your theoretical yield.
Protocol B: Co-Amorphous Formulation for Neutral pH Assays
Use this protocol when you require high concentrations of the drug in a physiological buffer (pH 7.4) for biological assays, where pH adjustment is strictly prohibited.
Recent advances in formulation science demonstrate that co-amorphous mixtures with other amino acids can increase zwitterion solubility by over 10-fold[5].
-
Co-former Selection: Weigh equimolar amounts of 2,2-dimethylpiperidine-4-carboxylic acid and a basic/aromatic amino acid co-former (e.g., L-Tryptophan or L-Histidine).
-
Dissolution in Volatile Solvent: Dissolve both powders in a minimal volume of a volatile solvent mixture capable of dissolving both (e.g., 0.1 M HCl in Methanol). Ensure complete dissolution.
-
Flash Freezing: Submerge the flask in liquid nitrogen until the solution is completely frozen.
-
Lyophilization: Place the frozen sample in a freeze-dryer (lyophilizer) for 24–48 hours to sublimate the solvent entirely.
-
Reconstitution & Validation: The resulting co-amorphous powder relies on non-ionic interactions (e.g., hydrogen bonding and π−π stacking from the co-former) to prevent the target molecule from recrystallizing into its zwitterionic lattice[5]. Reconstitute this powder in pH 7.4 PBS. Centrifuge at 10,000 x g for 5 minutes and quantify the soluble fraction via LC-MS.
References
-
DigitalCommons@URI. "The Solubility of Amino Acids in Various Solvent Systems". Available at: [Link]
-
Molecular Pharmaceutics. "Co-Amorphous Formation of High-Dose Zwitterionic Compounds with Amino Acids To Improve Solubility and Enable Parenteral Delivery". Available at: [Link]
-
ResearchGate. "How to desalt zwitterions?". Available at: [Link]
-
PubChemLite. "1-[(tert-butoxy)carbonyl]-2,2-dimethylpiperidine-4-carboxylic acid". Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. PubChemLite - 1-[(tert-butoxy)carbonyl]-2,2-dimethylpiperidine-4-carboxylic acid (C13H23NO4) [pubchemlite.lcsb.uni.lu]
- 4. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability of 2,2-Dimethylpiperidine-4-carboxylic acid in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides comprehensive information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of 2,2-Dimethylpiperidine-4-carboxylic acid in solution. As a Senior Application Scientist, this guide is structured to offer not just procedural steps but also the underlying scientific rationale to empower your experimental decisions.
Introduction to 2,2-Dimethylpiperidine-4-carboxylic acid
2,2-Dimethylpiperidine-4-carboxylic acid is a heterocyclic compound featuring a piperidine ring with two methyl groups at the 2-position and a carboxylic acid group at the 4-position. This structure, containing both a secondary amine and a carboxylic acid, makes it a zwitterionic molecule at certain pH values. Its unique structural features are crucial for its biological activity and application in drug development but also present specific challenges regarding its stability in solution.[1] Understanding these stability issues is paramount for accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of 2,2-Dimethylpiperidine-4-carboxylic acid in solution?
The stability of 2,2-Dimethylpiperidine-4-carboxylic acid in solution is primarily affected by several factors:
-
pH: The pH of the solution is a critical determinant of stability. As a molecule with both a basic secondary amine and an acidic carboxylic acid, its ionization state and, consequently, its reactivity and solubility are pH-dependent.[2]
-
Temperature: Elevated temperatures can accelerate degradation reactions.[3][4] Therefore, proper temperature control during storage and experiments is essential.
-
Light Exposure: Similar to many organic molecules, exposure to light, particularly UV light, can induce photodegradation.[2][4]
-
Oxidizing Agents: The piperidine ring, particularly the nitrogen atom, can be susceptible to oxidation, leading to the formation of N-oxides and other degradation products.[2][3]
-
Presence of Other Chemicals: Interactions with other components in the solution, such as metal ions or other reactive species, can also impact stability.[3]
Q2: What are the potential degradation pathways for this compound?
Based on its chemical structure, several degradation pathways are possible:
-
Oxidation: The secondary amine of the piperidine ring is susceptible to oxidation, which can lead to the formation of N-oxides or even ring-opening products under harsh conditions.[2][5]
-
Decarboxylation: While carboxylic acids are generally stable, decarboxylation can occur under stress conditions like high heat.[2]
-
Ring Opening: Extreme pH values and high temperatures may lead to the cleavage of the piperidine ring.[2]
-
Photodegradation: Exposure to UV or high-intensity visible light can provide the energy to initiate degradation reactions.[2]
Q3: What are the recommended storage conditions for solutions of 2,2-Dimethylpiperidine-4-carboxylic acid?
To ensure the long-term stability of your solutions, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C for short-term storage. For long-term storage, consider freezing at -20 °C or below.[4] | Lower temperatures slow down the rate of chemical degradation reactions. |
| Light | Store in amber vials or protect from light by wrapping the container in aluminum foil.[2][4] | Prevents photodegradation initiated by UV and visible light. |
| Atmosphere | For long-term storage of sensitive solutions, consider purging with an inert gas like nitrogen or argon.[2] | Minimizes the risk of oxidative degradation by displacing oxygen. |
| Container | Use well-sealed containers to prevent solvent evaporation and contamination.[3][6] | Maintains the concentration and purity of the solution. |
Troubleshooting Guide
This section addresses common problems encountered during the handling and use of 2,2-Dimethylpiperidine-4-carboxylic acid solutions.
| Issue | Potential Cause | Recommended Action |
| Loss of compound potency or inconsistent results over time. | pH-mediated degradation: The compound may be unstable at the pH of your experimental solution.[2] | Conduct a pH stability study: Determine the optimal pH range for your compound by testing its stability in a series of buffers across a relevant pH range. Adjust the pH of your stock and working solutions accordingly. |
| Oxidative degradation: The secondary amine is susceptible to oxidation.[2] | Use deoxygenated solvents: Prepare solutions using solvents that have been purged with an inert gas (nitrogen or argon).Add antioxidants: If compatible with your experimental system, consider adding a small amount of an antioxidant. | |
| Thermal degradation: The compound may be degrading at the experimental temperature.[3] | Minimize time at elevated temperatures: If your experiment requires heating, minimize the duration. Keep samples on ice when not in use. | |
| Precipitation of the compound from solution. | Poor solubility at storage temperature or pH: The solubility of zwitterionic compounds can be highly dependent on pH and temperature.[2] | Determine the solubility profile: Measure the solubility of the compound at different pH values and temperatures.Adjust formulation: Modify the solvent composition or pH to maintain solubility under your storage and experimental conditions. |
| Formation of an insoluble salt or complex: The compound may be reacting with other components in the solution.[2] | Investigate potential incompatibilities: Evaluate the compatibility of the compound with all other components in your formulation. | |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC). | Formation of degradation products. | Perform forced degradation studies: Subject the compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[5][7] This will help in identifying the unknown peaks and developing a stability-indicating analytical method.[8] |
Experimental Protocols
Protocol for pH Stability Profile Study
This experiment will help determine the pH range where 2,2-Dimethylpiperidine-4-carboxylic acid exhibits maximum stability.
Caption: Workflow for determining the pH stability profile.
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 7, 9, and 12).[2]
-
Sample Preparation: Prepare a stock solution of 2,2-Dimethylpiperidine-4-carboxylic acid in a suitable solvent (e.g., water or methanol). Add a known amount of the stock solution to each buffer to achieve a final concentration suitable for your analytical method.
-
Incubation: Incubate the buffered solutions at a constant, elevated temperature (e.g., 40°C or 50°C) to accelerate potential degradation.[2]
-
Time-Point Analysis: Withdraw aliquots from each solution at various time points (e.g., 0, 6, 12, 24, 48 hours). Immediately quench any reaction if necessary (e.g., by cooling or neutralization) and store frozen until analysis.
-
Analysis: Analyze the samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.
-
Data Interpretation: Plot the percentage of the remaining parent compound against time for each pH. The pH at which the degradation rate is slowest is the optimal pH for stability.
Protocol for Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the degradation pathways of a drug substance.[5][9]
Caption: General workflow for a forced degradation study.
Methodology:
-
Sample Preparation: Prepare a stock solution of 2,2-Dimethylpiperidine-4-carboxylic acid (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or water).
-
Application of Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and heat at 60°C.[10]
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and heat at 60°C.[10]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂ and keep at room temperature.[10]
-
Thermal Degradation: Place the solid compound in an oven at 105°C.[10]
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10]
-
-
Time Points: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method, preferably with a mass spectrometry (MS) detector to aid in the identification of degradation products.
References
-
Biosynce. (2025, August 25). What is the stability of piperidine? Retrieved from [Link]
-
Biosynce. (2025, June 17). What are the storage stability of Piperidine Series compounds over time? Retrieved from [Link]
- Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 1-13.
- Patel, Y., & Shah, N. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Sciences and Research, 9(5), 654-661.
- Maheswaran, R. (2012). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 1(1), 1-5.
- Bhaskar, R. D., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. International Journal of Pharmaceutical Sciences Review and Research, 61(1), 1-7.
- Ravi, P., & Kumar, R. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(10), 5099-5105.
- Combourieu, B., et al. (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium. Applied and Environmental Microbiology, 66(9), 3829–3835.
- Janecka, A., & Gach, K. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 299, 116867.
- Csupor-Löffler, B., & Szőke, É. (2023, July 11). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II). Molecules, 28(14), 5406.
- Kumar, V., & Singh, R. (2013). Forced degradation and impurity profiling: Recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 86, 1-20.
- Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 145, 438-448.
- Paw, B., et al. (2003). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica - Drug Research, 60(5), 331-338.
- Kumar, A., & Singh, R. (2022). CHEMICAL STABILITY OF DRUGS. In Futuristic Trends in Pharmacy & Nursing (Vol. 2, Book 24, Chapter 20). IIP Series.
- Georgieva, M., et al. (2023, December 9). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Molecules, 28(24), 8009.
-
National Center for Biotechnology Information. (n.d.). 2,2-Dimethylpiperidine. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). Different pathways for 2,4-D degradation proposed in the literature. Retrieved from [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biosynce.com [biosynce.com]
- 4. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. longdom.org [longdom.org]
- 8. biomedres.us [biomedres.us]
- 9. rjptonline.org [rjptonline.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 2,2-Dimethylpiperidine-4-carboxylic Acid Synthesis & Troubleshooting
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Topic: Mechanistic workflow, byproduct identification, and process optimization for the synthesis of 1-Boc-2,2-dimethylpiperidine-4-carboxylic acid[1].
Mechanistic Workflow & Causality
The synthesis of gem-disubstituted piperidines is synthetically challenging due to severe steric hindrance at the reaction center[2]. The most robust and authoritative route to 1-Boc-2,2-dimethylpiperidine-4-carboxylic acid utilizes 1-Boc-2,2-dimethylpiperidin-4-one[3] as the starting material.
To ensure high fidelity and avoid the epimerization issues common in standard Horner-Wadsworth-Emmons (HWE) olefinations, modern medicinal chemistry relies on a four-step Enol Triflate Carbonylation sequence:
-
Kinetic Enol Triflation: Conversion of the ketone to an enol triflate using LDA and PhNTf₂ under strict thermodynamic control.
-
Palladium-Catalyzed Carbonylation: Insertion of CO to form the α,β -unsaturated methyl ester.
-
Catalytic Hydrogenation: Reduction of the tetrahydropyridine double bond to set the saturated piperidine core.
-
Saponification: Mild hydrolysis of the ester to yield the final carboxylic acid[1].
Workflow for 2,2-dimethylpiperidine-4-carboxylic acid synthesis and major byproduct pathways.
Troubleshooting FAQs
Q1: Why am I observing two distinct peaks with the same m/z during LC-MS analysis of the enol triflate intermediate? Causality: This indicates regioisomerism. Deprotonation of 1-Boc-2,2-dimethylpiperidin-4-one can occur at C3 or C5. Due to the steric bulk of the gem-dimethyl group at C2, kinetic deprotonation with LDA predominantly occurs at the less hindered C5, yielding the desired Δ4,5 enol triflate. However, thermodynamic equilibration allows the formation of the Δ3,4 isomer. Mitigation: Ensure strictly kinetic conditions. Cool the LDA solution to exactly -78 °C and add the ketone dropwise over 30 minutes. Do not allow the reaction to warm above -70 °C before the addition of the triflating agent (PhNTf₂).
Q2: During the palladium-catalyzed carbonylation, I see a significant byproduct at m/z 212 [M+H]+. What is this? Causality: This is the des-triflate byproduct (1-Boc-2,2-dimethyl-1,2,3,6-tetrahydropyridine). It forms via premature reductive elimination of the palladium-hydride intermediate before carbon monoxide insertion can occur. Mitigation: Increase the CO pressure (use a pressurized reactor at 15-20 psi rather than a balloon). Ensure the methanol and DMF solvents are thoroughly degassed by sparging with argon, as trace oxygen can alter the Pd(0)/Pd(II) catalytic cycle. Use a highly active bidentate ligand like dppf to accelerate CO insertion.
Q3: The hydrogenation step (Pd/C, H₂) is stalling at 50% conversion. Why? Causality: The gem-dimethyl group at C2 creates a sterically demanding environment that shields the alkene[2]. Furthermore, trace palladium scavengers or residual carbon monoxide from the previous carbonylation step act as potent poisons for the heterogeneous Pd/C catalyst. Mitigation: Pre-treat the starting material with a metal scavenger (e.g., SiliaMetS Thiol) to remove residual Pd and thoroughly evacuate the flask to remove dissolved CO. If steric hindrance remains an issue, switch to Pearlman's catalyst (Pd(OH)₂/C) or increase H₂ pressure to 50 psi in a Parr shaker.
Q4: After LiOH hydrolysis, my isolated product shows a missing tert-butyl signal in the ¹H-NMR spectrum. How do I prevent this? Causality: The Boc protecting group is sensitive to highly acidic conditions. Over-acidification during the aqueous workup of the carboxylate salt cleaves the carbamate, yielding the des-Boc amino acid. Mitigation: Acidify the aqueous layer carefully to pH 3-4 using a mild acid such as 1M Citric Acid or NaHSO₄ at 0 °C. Avoid using concentrated HCl.
Quantitative Data: Byproduct Identification Table
| Byproduct Name | Molecular Formula | m/z [M+H]+ | Causality | Mitigation Strategy |
| Δ3,4 Enol Triflate | C₁₃H₂₀F₃NO₅S | 360.1 | Thermodynamic deprotonation at C3 | Strict kinetic control (-78 °C); slow addition of ketone. |
| Des-triflate Alkene | C₁₂H₂₁NO₂ | 212.2 | Premature Pd-hydride reduction | Increase CO pressure; degas solvents thoroughly. |
| Unreacted Tetrahydropyridine | C₁₄H₂₃NO₄ | 270.2 | Catalyst poisoning by CO/Pd | Use metal scavengers; switch to Pearlman's catalyst. |
| Des-Boc Amino Acid | C₈H₁₅NO₂ | 158.1 | Over-acidification during workup | Quench with 1M Citric Acid at 0 °C (pH 3-4). |
Step-by-Step Experimental Protocols
Protocol A: Synthesis of Enol Triflate (Kinetic Control)
-
Preparation: Flame-dry a 250 mL Schlenk flask and purge with Argon. Add anhydrous THF (50 mL) and diisopropylamine (1.2 eq). Cool to -78 °C.
-
Base Formation: Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise. Stir for 30 min at -78 °C to form LDA.
-
Deprotonation: Dissolve 1-Boc-2,2-dimethylpiperidin-4-one (1.0 eq)[3] in THF (10 mL) and add dropwise over 30 min via syringe pump. Stir for 1 h at -78 °C to ensure complete enolate formation.
-
Triflation: Add N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂, 1.2 eq) dissolved in THF (10 mL). Stir for 2 h, allowing the reaction to slowly warm to room temperature.
-
Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3 x 50 mL). Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc) to isolate the enol triflate.
Protocol B: Palladium-Catalyzed Carbonylation
-
Reaction Setup: In a pressure vessel, dissolve the enol triflate (1.0 eq) in anhydrous DMF (0.2 M) and Methanol (10 eq).
-
Catalyst Addition: Add Pd(OAc)₂ (5 mol%), dppf (10 mol%), and triethylamine (3.0 eq).
-
Degassing & Reaction: Purge the vessel with Argon (3x), then with CO gas (3x). Pressurize the vessel with CO to 20 psi. Heat the mixture to 70 °C for 12 hours.
-
Workup: Cool to room temperature, vent CO safely in a fume hood. Dilute with water and extract with MTBE. Wash the organic layer with LiCl (5% aq) to remove DMF. Concentrate to yield the unsaturated methyl ester.
Protocol C: Hydrogenation & Hydrolysis
-
Hydrogenation: Dissolve the unsaturated ester in MeOH. Add 10% Pd/C (10% w/w). Purge with H₂ and stir vigorously under a hydrogen balloon for 24 h. Filter through Celite to remove the catalyst and concentrate.
-
Hydrolysis: Dissolve the crude saturated ester in THF/H₂O (1:1). Add LiOH·H₂O (3.0 eq). Stir at room temperature for 4 hours.
-
Isolation: Concentrate to remove THF. Cool the aqueous layer to 0 °C and carefully acidify to pH 3-4 using 1M Citric Acid. Extract with EtOAc (3x), dry over MgSO₄, and concentrate to afford 1-Boc-2,2-dimethylpiperidine-4-carboxylic acid[1].
References
-
Sigma-Aldrich. "1-[(tert-butoxy)carbonyl]-2,2-dimethylpiperidine-4-carboxylic acid | CAS: 1785482-91-8." Sigma-Aldrich Product Catalog.1
-
European Patent Office. "PROCESS FOR PREPARING A PIPERIDIN-4-ONE - EP 3666757 A1." Google Patents. 2
-
ChemScene. "Safety Data Sheet: 1-tert-Butoxycarbonyl-2,2-dimethyl-4-piperidone | CAS: 346593-03-1." ChemScene LLC. 3
Sources
Technical Support Center: Catalyst Removal in the Synthesis of 2,2-Dimethylpiperidine-4-carboxylic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support guide for troubleshooting catalyst removal from the synthesis of 2,2-Dimethylpiperidine-4-carboxylic acid. The presence of residual metal catalysts, even at trace levels, can be detrimental to downstream processes and poses a significant safety risk in active pharmaceutical ingredients (APIs).[1] Regulatory bodies like the FDA and EMA enforce strict limits on such elemental impurities, making efficient removal a critical, non-negotiable step in process chemistry.[1][2]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to provide both high-level strategic advice and detailed, actionable protocols.
Part 1: Initial Assessment & Strategy Selection
This section helps you identify your catalyst and choose an appropriate removal strategy.
Q1: I've completed my reaction to synthesize 2,2-Dimethylpiperidine-4-carboxylic acid. Where do I start with catalyst removal?
A1: The first and most critical step is to identify the nature of your catalyst. The optimal removal strategy is fundamentally determined by whether the catalyst is heterogeneous (a solid in the liquid reaction mixture) or homogeneous (dissolved in the reaction mixture).
The most common synthetic route to piperidine scaffolds is the catalytic hydrogenation of a pyridine precursor.[3] This process almost always employs a heterogeneous catalyst.
-
Common Heterogeneous Catalysts: Palladium on carbon (Pd/C)[4][5], Platinum on carbon (Pt/C), Platinum(IV) oxide (PtO₂, Adams' catalyst)[6], and Rhodium on carbon (Rh/C).
-
Common Homogeneous Catalysts: Ruthenium-based (e.g., Grubbs' catalysts for metathesis routes)[7][8][9] or Rhodium-based (e.g., Wilkinson's catalyst for hydrogenation) complexes.[10][11]
Your choice of removal method will diverge significantly based on this classification.
Q2: How do I choose the best purification strategy for my specific situation?
A2: Your choice depends on the catalyst type, the scale of your reaction, the required purity level, and the properties of your product—an amino acid, which is polar and crystalline. The following decision tree provides a general guide.
Caption: Decision tree for selecting a catalyst removal method.
Part 2: Troubleshooting Heterogeneous Catalysts
This is the most common scenario for your target molecule. The primary removal method is filtration.[12][13]
Q3: I filtered my reaction mixture through standard filter paper, but the filtrate is still gray/black. What's wrong?
A3: This is a very common issue caused by catalyst "fines"—extremely small catalyst particles that pass through the pores of standard filter paper. Palladium on carbon is particularly notorious for this. The solution is to use a filter aid that creates a much finer filtration matrix.
Solution: Filtration through a Celite® Pad Celite (diatomaceous earth) is an inert filter aid that forms a porous bed, trapping fine particles that would otherwise pass through filter paper.[14][15]
-
Prepare the Funnel: Select a Büchner or sintered glass funnel. Place a piece of filter paper that fits snugly at the bottom of the Büchner funnel.
-
Create the Celite Slurry: In a small beaker, add Celite (a layer of 1-2 cm in the funnel is typical) and suspend it in a small amount of the reaction solvent.
-
Pack the Pad: Wet the filter paper in the funnel with the solvent. With the vacuum off, gently pour the Celite slurry into the funnel.
-
Set the Pad: Apply a gentle vacuum to drain the solvent, leaving a flat, even pad of Celite. You may gently press the surface with a spatula to ensure it's compact and free of cracks. Wash the pad with a small amount of fresh solvent.
-
Filter the Reaction Mixture: If your reaction mixture is thick, dilute it with more solvent to reduce viscosity.[15] Slowly pour the mixture onto the center of the Celite pad, avoiding disturbing the surface.
-
Wash and Collect: Once the entire mixture has passed through, wash the Celite pad with fresh solvent to recover all of your product.[15] The collected filtrate should now be clear and free of catalyst particles.
Q4: Are there more advanced filtration options for larger scale or more difficult separations?
A4: Yes. For process chemistry and manufacturing, more robust and contained systems are used. These include:
-
Sintered Metal Candle Filters: These are reusable filters that can handle high temperatures and pressures and offer very fine filtration, often providing clear filtrate in a single pass.[13]
-
Agitated Nutsche Filter Dryers (ANFDs): These systems allow for filtration, washing, and drying in a single contained vessel, which is highly advantageous for handling valuable or hazardous materials.[12]
Part 3: Troubleshooting Homogeneous Catalysts
If your synthetic route used a soluble catalyst, simple filtration will not work. You must use a method that leverages chemical or physical adsorption, or purifies the product away from the dissolved metal.
Q5: My product is contaminated with a soluble Ruthenium or Rhodium catalyst. What is the best removal method?
A5: For soluble catalysts, you have three main options: adsorption onto a solid support, precipitation, or purification of your product via crystallization.
Option 1: Adsorption with Activated Carbon Activated carbon is a low-cost and effective adsorbent for many metals, especially palladium, due to its high surface area and porous structure.[16][17][18]
-
Causality: The carbon surface has sites that can chelate or reduce and adsorb metal complexes. The effectiveness depends on the grade of carbon, solvent, temperature, and contact time.
-
Selection: Choose a high-purity, low-ash activated carbon. Darco® KB-B is a commonly cited grade.[18]
-
Addition: Add the activated carbon (typically 1-5 wt% relative to your product) to the solution of your crude product.
-
Agitation: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for several hours (2-18 hours may be necessary).[18]
-
Removal: Remove the activated carbon via Celite filtration, as described in the previous section.
-
Caution: Activated carbon can sometimes adsorb the desired product, leading to yield loss.[2][19] It is advisable to first run a small-scale test to assess product loss.
Option 2: Metal Scavenger Resins Scavenger resins are solid supports (typically silica or polymer-based) functionalized with groups that have a high affinity for specific metals.[20][21] They are highly selective and efficient.
-
Causality: Functional groups like thiols, amines, or isocyanides form strong coordinate bonds with the metal, effectively pulling it out of the solution onto the solid support.[7][20][22]
-
Selection: Choose a scavenger based on the metal and its likely oxidation state. For Ruthenium, scavengers with isocyanide or thiol groups are effective.[7] For Rhodium, amine or thiol-based scavengers can be used.
-
Screening: If possible, screen a small panel of different scavengers to find the most effective one for your specific system.[1]
-
Addition (Batch Mode): Add the scavenger resin (typically 3-5 equivalents relative to the catalyst) to your product solution and stir for 4-16 hours at room temperature.[21]
-
Removal: The solid resin can be easily removed by simple filtration.[20][21]
Caption: General workflow for catalyst removal using a scavenger resin.
Q6: My product is an amino acid. Can I use crystallization as a final purification step to remove trace catalyst residues?
A6: Absolutely. Recrystallization is an excellent and highly recommended final purification step for compounds like 2,2-Dimethylpiperidine-4-carboxylic acid, which are expected to be crystalline solids.[23]
-
Causality: During slow crystal lattice formation, the molecules of your product will selectively incorporate into the growing crystal, while impurities, including residual metal complexes, remain excluded in the surrounding solution (the mother liquor).[1]
-
Solvent Selection: Choose a solvent system where your product is highly soluble at elevated temperatures but poorly soluble at low temperatures. Common systems for amino acids include ethanol/water or isopropanol/water.[24][25]
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.
-
Chilling: Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize the yield of crystals.[24]
-
Isolation: Collect the pure crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the impurities.[1]
-
Drying: Dry the crystals under vacuum to a constant weight.
Part 4: Data Summary & Comparison
| Method | Target Catalyst | Pros | Cons | Typical Efficiency |
| Simple Filtration | Heterogeneous | Fast, simple, low cost. | Ineffective for catalyst fines. | Highly variable. |
| Celite® Filtration | Heterogeneous | Excellent removal of fine particles.[14][15] | Requires proper pad preparation. | >99% removal of solids. |
| Activated Carbon | Homogeneous/Colloidal | Low cost, broadly effective for many metals.[16][17] | Can adsorb product, leading to yield loss.[2][18] | Can reduce levels to <10 ppm.[18] |
| Scavenger Resins | Homogeneous | High selectivity, very high efficiency.[20] | Higher cost, may require screening.[1][17] | Can reduce levels to <1 ppm.[26] |
| Recrystallization | Both (as final polish) | Excellent for final product purity, removes various impurities.[1] | Requires a crystalline solid; some product loss in mother liquor. | Can significantly reduce catalyst levels. |
References
- Rhodium catalyst for NBR hydrogenation and its recovery method.
- Removal of palladium (Pd) catalysts Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd.
- Remove Rhodium Catalysts
- Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd.
- How can i remove palladium Pd catalyst easily?.
- Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystalliz
- Synthesis of Organic Compounds in the Removal of Ruthenium and the Development of a Novel Ruthenium Catalyzed Synthesis of Z-1,3-disubstituted dienes by Uphill Photoc
- A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions. Organic Chemistry Portal.
- A Convenient Method for the Efficient Removal of Ruthenium By-Products Generated During Olefin Metathesis Reactions | Request PDF.
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.
- Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures.
- Scavenger Resins. Amerigo Scientific.
- Screening and Efficient Removal of Ruthenium 3rd Generation Grubbs C
- Palladium Catalyst Removal: A Technical Support Guide for Researchers. Benchchem.
- Metal Scavengers. Biotage.
- On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Radboud Repository.
- CATALYST FILTR
- Which Filtration Products are Used for C
- Crystalliz
- The Ideal Filtration Process for C
- How to Remove Palladium in three easy steps. Biotage.
- Technical Support Center: Purification Strategies for C
- Metal Scavenger Guide. Sopachem.
- US5118815A - Method for crystallization of amino acids.
- Chemoselective Reduction c
- pl
- Development of Amino Acid Crystallization Processes: l-Glutamic Acid.
- CN103524401A - Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid.
- CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotage.com [biotage.com]
- 3. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]
- 4. Chemoselective Reduction catalysts | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. CN103524401A - Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthesis of Organic Compounds in the Removal of Ruthenium and the Development of a Novel Ruthenium Catalyzed Synthesis of Z-1,3-disubstituted dienes by Uphill Photocatalysis - ProQuest [proquest.com]
- 8. A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions [organic-chemistry.org]
- 9. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 10. researchgate.net [researchgate.net]
- 11. Remove Rhodium Catalysts from HNBR Solution | Scientific.Net [scientific.net]
- 12. Which Filtration Products are Used for Catalyst Recovery? [powdersystems.com]
- 13. gopani.com [gopani.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 17. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 18. pubs.acs.org [pubs.acs.org]
- 19. sopachem.com [sopachem.com]
- 20. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 21. Metal Scavengers [sigmaaldrich.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]
- 26. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stabilizing 2,2-Dimethylpiperidine-4-Carboxylic Acid
Welcome to the Technical Support Center for handling 2,2-Dimethylpiperidine-4-carboxylic acid . This molecule is a highly valuable γ -amino acid building block in drug development, particularly for synthesizing conformationally restricted peptidomimetics and nitrogen-containing heterocycles. However, researchers frequently encounter yield losses due to unintended decarboxylation.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the structural integrity of your compound.
Troubleshooting & FAQs: The Mechanics of Decarboxylation
Q1: Why is my 2,2-Dimethylpiperidine-4-carboxylic acid degrading into 2,2-dimethylpiperidine during synthesis or solvent evaporation? A: The degradation is driven by the molecule's zwitterionic nature combined with steric strain. In its free state, the basic piperidine nitrogen protonates while the carboxylic acid deprotonates. Upon heating, this zwitterion acts as an internal acid-base system that facilitates the loss of CO2 [1]. Causality Insight: The gem-dimethyl group at the C2 position introduces severe 1,3-diaxial interactions. To minimize steric clash, the piperidine ring often locks into a chair conformation that may force the C4-carboxylate into an axial position[2]. This specific stereoelectronic alignment lowers the activation energy for thermal decarboxylation compared to unsubstituted piperidine-4-carboxylic acids.
Q2: At what temperature does thermal decarboxylation become a critical issue? A: While the bulk powder darkens and decomposes near 300 °C[3], slow decarboxylation in solution begins much earlier. Concentrating the free amino acid under reduced pressure at bath temperatures exceeding 60 °C will cause measurable degradation. Always maintain rotary evaporation bath temperatures below 40 °C for the unprotected zwitterion.
Q3: How does pH influence the stability of this compound? A: Strongly acidic conditions (e.g., refluxing in 6M HCl for deprotection steps) protonate the carboxylate and the amine, creating an electron-withdrawing environment that promotes decarboxylation upon heating. Conversely, maintaining a neutral to slightly basic pH (pH 8–9) during aqueous workups stabilizes the carboxylate anion, provided the temperature remains low.
Q4: I am using photoredox catalysis for a downstream step. Why is my N-Boc protected starting material disappearing? A: Piperidine-4-carboxylic acids are highly susceptible to radical-mediated hydrodecarboxylation. If your reaction mixture contains transition metals (like Ag, Cu, or Ir) or is exposed to blue LEDs, you are likely triggering a Minisci-type radical decarboxylation[4]. To prevent this, ensure your glassware is free of trace metals and avoid photocatalytic conditions until the carboxylic acid is safely converted to an ester or amide.
Quantitative Data: Stability Matrix
To assist in experimental design, the following table summarizes the decarboxylation risk profile of 2,2-dimethylpiperidine-4-carboxylic acid across various standard laboratory conditions.
| Chemical State | Environment / Reagents | Temp (°C) | pH | Decarboxylation Risk | Recommended Action |
| Free Amine | Aqueous HCl (Reflux) | >100 | <2 | Critical (Rapid) | Avoid harsh acidic deprotections. |
| Free Amine | Rotary Evaporation ( H2O ) | 60-80 | 7 | Moderate (Slow) | Keep bath <40 °C; use lyophilization. |
| Free Amine | Solid Storage (Dry) | 20-25 | N/A | Low (Stable) | Store desiccated under Argon. |
| N-Boc Protected | Ag/Cu Catalysts + Light | 40-60 | 7 | Critical (Radical) | Avoid photocatalytic conditions[4]. |
| N-Boc Protected | Peptide Coupling (HATU/DIPEA) | 25 | 8-9 | Very Low | Standard safe operating condition[5]. |
Self-Validating Protocol: N-Boc Protection
The most robust strategy to prevent thermal decarboxylation is to mask the secondary amine, thereby preventing zwitterion formation. The following step-by-step methodology ensures quantitative N-Boc protection with built-in validation checks.
Reagents: 2,2-Dimethylpiperidine-4-carboxylic acid (1.0 eq), Di-tert-butyl dicarbonate ( Boc2O , 1.2 eq), Sodium hydroxide (NaOH, 2.0 eq), 1,4-Dioxane/Water (1:1).
Step-by-Step Methodology:
-
Dissolution (pH Control): Dissolve the free amino acid in a 1:1 mixture of 1,4-Dioxane and 1M aqueous NaOH.
-
Causality: The strong base deprotonates the amine, breaking the zwitterion and rendering the nitrogen nucleophilic.
-
-
Temperature-Controlled Addition: Cool the reaction vessel to 0 °C using an ice bath. Slowly add Boc2O dropwise over 15 minutes.
-
Causality: Boc2O addition is exothermic. Keeping the temperature at 0 °C prevents localized heating that could trigger premature decarboxylation.
-
-
Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature (20-25 °C) for 12 hours.
-
Self-Validation Check 1 (TLC): Spot the reaction mixture on silica TLC (Eluent: DCM/MeOH 9:1). The free amine will stay at the baseline (ninhydrin positive). The N-Boc product will migrate (Rf ~0.4, ninhydrin negative, bromocresol green positive).
-
Controlled Workup: Evaporate the Dioxane under reduced pressure at strictly <35 °C . Cool the remaining aqueous layer to 0 °C and carefully acidify to pH 2-3 using 1M KHSO4 (avoid strong HCl).
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na2SO4 , and concentrate at <35 °C.
-
Self-Validation Check 2 (LC-MS): Analyze the resulting white powder. You must observe a mass shift of +100 Da (Target MW: 257.33)[6]. The absence of a peak at m/z 114 (2,2-dimethylpiperidine) confirms that zero decarboxylation occurred during the workflow.
Mechanistic Workflow Diagram
The following diagram illustrates the logical pathways of degradation versus stabilization.
Workflow comparing thermal decarboxylation degradation versus N-Boc stabilization strategies.
References
-
Safety Data Sheet - 1-Boc-piperidine-4-carboxylic acid DC Fine Chemicals. URL:[Link]
-
Covalent Functionalization of Graphene and Carbon Nanotubes by Radical Decarboxylation ACS Applied Materials & Interfaces. URL:[Link]
-
Oxygenase-Catalyzed Desymmetrization of N,N-Dialkyl-piperidine-4-carboxylic Acids National Institutes of Health (NIH). URL:[Link]
Sources
- 1. 4-Piperidinecarboxylic acid(498-94-2) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 2. Oxygenase-Catalyzed Desymmetrization of N,N-Dialkyl-piperidine-4-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Piperidinecarboxylic acid(498-94-2) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. aksci.com [aksci.com]
Technical Support Center: Enhancing the Reactivity of 2,2-Dimethylpiperidine-4-carboxylic Acid
Welcome to the technical support center for 2,2-Dimethylpiperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for handling this sterically hindered building block. The inherent steric hindrance from the gem-dimethyl group at the C2 position presents unique challenges in achieving desired chemical transformations. This resource provides field-proven insights and detailed protocols to enhance its reactivity and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is 2,2-Dimethylpiperidine-4-carboxylic acid challenging to work with in standard coupling reactions?
The primary challenge arises from steric hindrance. The two methyl groups at the 2-position of the piperidine ring shield both the secondary amine and the carboxylic acid at the 4-position. This steric bulk makes it difficult for reagents to access the reactive centers, slowing down reaction rates and often leading to low yields with standard protocols.[1][2]
Q2: What are the most common issues encountered when trying to form an amide bond with this molecule?
The most frequent issues include:
-
Low to no conversion: Standard coupling reagents like DCC or EDC/HOBt may not be potent enough to overcome the steric barrier.[3]
-
Slow reaction rates: Even with more powerful reagents, reactions can be sluggish, requiring extended reaction times or elevated temperatures.
-
Side reactions: Under harsh conditions, side reactions such as epimerization at the C4 position (if chiral) or decomposition of coupling reagents can occur.[4]
-
Difficulty in purification: The presence of unreacted starting materials and byproducts from the coupling reagent can complicate the purification process.[3]
Q3: Can I selectively react at the amine or the carboxylic acid?
Yes, selective functionalization is achievable through the use of protecting groups.
-
To react at the carboxylic acid: Protect the piperidine nitrogen with a suitable protecting group such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).[4][5] This prevents the amine from reacting, allowing for selective activation and coupling of the carboxylic acid.
-
To react at the amine: Protect the carboxylic acid, for example, as a methyl or ethyl ester. This allows for N-alkylation or other reactions at the secondary amine.[6]
Q4: Which class of coupling reagents is most effective for forming an amide bond with this hindered acid?
For sterically hindered substrates, more potent coupling reagents are generally required.[3] Consider the following classes:
-
Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU are highly effective due to the formation of more reactive activated esters.[4][7]
-
Phosphonium Salts: Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP are known for their efficacy in difficult couplings.[7][8]
-
Acyl Fluoride Precursors: In-situ generation of highly reactive acyl fluorides using reagents like TCFH-NMI or BTFFH has proven successful for extremely hindered couplings where other methods fail.[1]
Troubleshooting Guides & Experimental Protocols
Guide 1: Amide Bond Formation with a Sterically Hindered Amine
This guide provides a robust protocol for coupling 2,2-Dimethylpiperidine-4-carboxylic acid with a primary or secondary amine, leveraging a potent uronium-based coupling reagent.
| Problem | Possible Cause(s) | Solution(s) |
| Low or No Product Formation | 1. Insufficiently reactive coupling reagent.[3] 2. Inadequate activation time. 3. Presence of moisture.[4] | 1. Switch to a more potent coupling reagent like HATU or PyBOP. 2. Increase the pre-activation time of the carboxylic acid before adding the amine. 3. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Reaction Stalls/Incomplete Conversion | 1. Steric hindrance slowing the reaction. 2. Insufficient base. | 1. Increase the reaction temperature (e.g., to 40-60 °C).[3] 2. Ensure at least 2-3 equivalents of a non-nucleophilic base like DIPEA are used. |
| Formation of Side Products | 1. Epimerization at the C4 position.[4] 2. Guanidinylation of the amine with excess uronium reagent.[4] | 1. Use a coupling reagent with an additive known to suppress epimerization, such as HOAt (found in HATU).[4] 2. Use the uronium reagent in near-stoichiometric amounts (1.05-1.1 eq). |
Materials:
-
2,2-Dimethylpiperidine-4-carboxylic acid
-
Amine (1.0 - 1.2 equivalents)
-
HATU (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
Dissolution: Dissolve the 2,2-Dimethylpiperidine-4-carboxylic acid in anhydrous DMF or DCM (to a concentration of approximately 0.1-0.5 M) in an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Activation: Cool the solution to 0 °C using an ice bath. Add HATU (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).[4]
-
Stirring: Stir the mixture at 0 °C for 10-15 minutes to allow for the formation of the activated HOAt ester.
-
Amine Addition: Add the amine component (1.0-1.2 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent such as Ethyl Acetate. Wash successively with saturated aqueous NaHCO3, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Guide 2: N-Alkylation of the Piperidine Ring
This guide details two common methods for the N-alkylation of 2,2-Dimethylpiperidine-4-carboxylic acid (or its esterified form): direct alkylation and reductive amination.
| Problem | Possible Cause(s) | Solution(s) |
| Low Yield in Direct Alkylation | 1. Poor reactivity of the alkyl halide. 2. Competing reaction with the carboxylic acid. | 1. Use a more reactive alkylating agent (e.g., iodide instead of bromide). 2. Protect the carboxylic acid as an ester prior to N-alkylation. |
| Formation of Quaternary Ammonium Salt | Over-alkylation of the piperidine nitrogen.[9] | 1. Add the alkylating agent slowly to the reaction mixture.[10] 2. Use a stoichiometric amount of the alkylating agent. |
| Incomplete Reductive Amination | 1. Inefficient iminium ion formation. 2. Weak reducing agent. | 1. Use a dehydrating agent or a Dean-Stark trap to remove water. 2. Use a selective and robust reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3).[9] |
Materials:
-
2,2-Dimethylpiperidine-4-carboxylic acid (or its ester derivative)
-
Aldehyde or Ketone (1.0 - 1.5 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 - 2.0 equivalents)
-
Anhydrous Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (catalytic amount, optional)
Procedure:
-
Dissolution: In an oven-dried flask under an inert atmosphere, dissolve the 2,2-Dimethylpiperidine-4-carboxylic acid derivative in anhydrous DCE or THF.
-
Iminium Ion Formation: Add the aldehyde or ketone to the solution. If the piperidine starting material is a salt, neutralize it with a base first. A catalytic amount of acetic acid can be added to facilitate iminium ion formation. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add sodium triacetoxyborohydride in one portion. The reaction is often exothermic.
-
Reaction: Stir the reaction mixture at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO3. Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate. Purify the crude product by column chromatography.
Guide 3: Esterification of the Carboxylic Acid
This protocol describes a classic method for esterifying the sterically hindered carboxylic acid using DCC and a catalytic amount of DMAP, known as the Steglich esterification.[11]
| Problem | Possible Cause(s) | Solution(s) |
| Low Yield | 1. Steric hindrance preventing alcohol attack. 2. Formation of N-acylurea byproduct. | 1. Increase the amount of DMAP (up to stoichiometric amounts). 2. Ensure the reaction is run at a low temperature to minimize side reactions. |
| Difficulty Removing Dicyclohexylurea (DCU) byproduct | DCU is often insoluble and can be difficult to completely remove. | 1. Filter the reaction mixture thoroughly. 2. Consider using a water-soluble carbodiimide like EDC, which generates a water-soluble urea byproduct that can be removed during aqueous workup.[12] |
Materials:
-
2,2-Dimethylpiperidine-4-carboxylic acid (with N-protection if necessary)
-
Alcohol (1.5 - 5.0 equivalents, can be used as solvent for simple alcohols)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)
-
4-Dimethylaminopyridine (DMAP) (0.1 - 0.2 equivalents)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolution: Dissolve the N-protected 2,2-Dimethylpiperidine-4-carboxylic acid, alcohol, and DMAP in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
DCC Addition: Add a solution of DCC in DCM dropwise to the cooled mixture. A white precipitate of dicyclohexylurea (DCU) will form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Filtration: Once the reaction is complete, filter off the DCU precipitate and wash the filter cake with cold DCM.
-
Workup: Concentrate the filtrate. Redissolve the residue in a suitable organic solvent and wash with dilute HCl (to remove residual DMAP and any unreacted DCC), followed by saturated aqueous NaHCO3 and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography or distillation.
References
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Center for Biotechnology Information.
- Coupling Reagents. (n.d.). Aapptec Peptides.
- Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine. (n.d.). Benchchem.
- Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. (2015, December 21). MilliporeSigma.
- Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.
- Amides from Carboxylic Acids-DCC and EDC Coupling. (2025, November 29). Chemistry Steps.
- Optimizing amide bond formation for piperidine carboxylic acids. (n.d.). Benchchem.
- Amide bond formation: beyond the myth of coupling reagents. (2008, June 23). Luxembourg Bio Technologies.
- Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. (n.d.). Benchchem.
- Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023, January 22). Chem-Station.
- The Synthesis of Sterically Hindered Amides. (n.d.). CHIMIA.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). MDPI.
- Synthesis of Enantioenriched 2‑Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. (2016, September 23). ACS Publications.
- (2S,4R)-4-Methylpiperidine-2-carboxylic Acid. (n.d.). Benchchem.
- Synthesis and Reactivity of Piperidine Derivatives in Medicinal Chemistry: A Technical Guide. (n.d.). Benchchem.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2025, October 13). Semantic Scholar.
- Procedure for N-alkylation of Piperidine? (2017, March 16). ResearchGate.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Semantic Scholar.
- Protecting groups in organic synthesis + H2O. (n.d.).
- Protecting Groups in Organic Synthesis-1. (n.d.). UT Southwestern Research Labs.
- dM-Dim for Carboxylic Acid Protection. (2018, March 27). National Institutes of Health.
- New N-Alkylated Heterocyclic Compounds as Prospective NDM1 Inhibitors: Investigation of In Vitro and In Silico Properties. (2022, June 28). MDPI.
- Protecting Groups List. (n.d.). SynArchive.
- N‐Heterocyclic Carbene/Carboxylic Acid Co‐Catalysis Enables Oxidative Esterification of Demanding Aldehydes/Enals, at Low Catalyst Loading. (n.d.). National Center for Biotechnology Information.
- Method for esterifying hindered carboxylic acids. (n.d.). European Patent Office.
- Chapter 6 Carboxyl Protecting Groups. (n.d.).
- Simple Method for the Esterification of Carboxylic Acids. (n.d.). Organic Chemistry Portal.
- Tips and tricks for difficult amide bond formation? (2021, October 20). Reddit.
- General Comments on the Esterification of Carboxylic Acids. (n.d.).
- Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. (n.d.). Luxembourg Bio Technologies.
- 2,2-Dimethylpiperidine. (n.d.). National Center for Biotechnology Information.
- Amide bond formation: beyond the dilemma between activation and racemisation. (2022, June 15). Royal Society of Chemistry.
- A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. (2012, March 7). MDPI.
- Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023, March 29). eScholarship.
- N-Alkylation of Some Imidazopyridines. (n.d.). FABAD Journal of Pharmaceutical Sciences.
- 4-Piperidinecarboxylic acid(498-94-2). (n.d.). ChemicalBook.
- Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
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Validation & Comparative
2,2-Dimethylpiperidine-4-carboxylic acid vs. piperidine-4-carboxylic acid
As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of optimizing lead compounds that suffer from poor pharmacokinetic (PK) profiles. The piperidine ring is a ubiquitous pharmacophore, but its unshielded nitrogen often acts as a metabolic liability.
In this guide, we will objectively compare piperidine-4-carboxylic acid (commonly known as isonipecotic acid) with its sterically hindered analog, 2,2-dimethylpiperidine-4-carboxylic acid . By analyzing the structural causality behind their physicochemical differences, we can understand why introducing a gem-dimethyl group is a highly effective strategy for rescuing metabolically unstable drug candidates.
Structural Causality: The gem-Dimethyl Effect
Piperidine-4-carboxylic acid (P4C) is a conformationally constrained derivative of γ-aminobutyric acid (GABA) and acts as a partial agonist at GABA-A receptors. In its standard form, the piperidine ring is highly flexible, undergoing rapid chair-to-chair interconversion. The basic secondary amine is fully exposed, making it a prime target for Cytochrome P450 (CYP450) enzymes.
2,2-Dimethylpiperidine-4-carboxylic acid introduces two methyl groups at the C2 position. This seemingly simple modification triggers the Thorpe-Ingold effect (or gem-dimethyl effect)[1].
-
Conformational Locking: The bulky methyl groups create severe 1,3-diaxial interactions if placed in an axial position. Consequently, the ring is locked into a specific chair conformation to minimize steric strain, projecting the substituents in predictable vectors[1].
-
Steric Shielding: The gem-dimethyl group acts as a physical barricade around the nitrogen atom. CYP450 enzymes typically require direct access to the α-carbon or the nitrogen lone pair to initiate N-dealkylation or N-oxidation[2]. The steric bulk prevents the piperidine core from properly orienting within the CYP450 catalytic pocket, effectively shutting down this metabolic clearance pathway[3].
Physicochemical & Metabolic Profiling
The structural changes induced by the gem-dimethyl group translate directly into measurable physicochemical and pharmacokinetic differences.
| Property | Piperidine-4-carboxylic acid (P4C) | 2,2-Dimethylpiperidine-4-carboxylic acid | Causality & Impact |
| Conformation | Flexible (rapid chair-chair flipping) | Restricted (locked chair conformation) | gem-dimethyl group induces 1,3-diaxial interactions, locking the ring and reducing entropic penalty upon target binding[1]. |
| LogP (Lipophilicity) | -0.08 | ~ 1.42 | Addition of two non-polar methyl groups enhances membrane permeability but may increase non-specific binding. |
| pKa (Basic Nitrogen) | 10.72 | ~ 10.15 | Steric hindrance slightly reduces the basicity of the secondary amine, altering the ionization state at physiological pH. |
| HLM Stability (t½) | ~ 15 - 20 min | > 60 min | Steric shielding prevents CYP450-mediated N-oxidation and α-carbon hydroxylation, prolonging the half-life[2][3]. |
Mechanistic Visualization: Metabolic Clearance Pathways
The following diagram illustrates the logical relationship between the structural modifications and their downstream metabolic fates.
Caption: CYP450 metabolic clearance vs. steric shielding by the gem-dimethyl effect.
Self-Validating Experimental Protocol: Human Liver Microsomal (HLM) Stability Assay
To objectively prove the metabolic superiority of the 2,2-dimethyl analog, we employ a self-validating HLM stability assay. This protocol is designed not just to generate data, but to internally verify its own accuracy through strict control mechanisms.
Phase 1: Matrix & Control Preparation
Causality: Microsomal assays require an active cofactor (NADPH) to drive CYP450 metabolism. Without it, CYP enzymes are inert.
-
Test Compounds: Prepare 10 mM stock solutions of standard P4C and 2,2-dimethyl P4C in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4). Note: Keep final DMSO concentration <0.1% to prevent CYP inhibition.
-
Internal Validation Controls:
-
Positive Control (Verapamil): A highly cleared compound. Validates that the HLM batch is metabolically active.
-
Negative Control (Warfarin): A poorly cleared compound. Validates the absence of non-specific binding or assay artifacts.
-
Minus-NADPH Control: Run parallel samples without the NADPH regenerating system. This isolates CYP-mediated degradation from chemical instability or non-CYP enzymatic hydrolysis.
-
Phase 2: Reaction Initiation & Sampling
Causality: Pre-incubation ensures the system is at physiological temperature before the enzymatic reaction begins, preventing artificial lag phases in the kinetic data.
-
Add Human Liver Microsomes (HLM) to the compound mixtures to achieve a final protein concentration of 0.5 mg/mL.
-
Pre-incubate the plates at 37°C for 5 minutes on a thermoshaker.
-
Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).
-
At designated time points (0, 15, 30, 45, and 60 minutes), remove 50 µL aliquots from the reaction mixture.
Phase 3: Quenching & Extraction
Causality: Ice-cold acetonitrile instantly denatures the CYP enzymes, stopping the reaction at the exact time point. The Internal Standard (IS) corrects for any matrix effects or volumetric errors during extraction.
-
Immediately dispense the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing a known concentration of an Internal Standard (e.g., Tolbutamide).
-
Vortex the quenched samples for 2 minutes to ensure complete protein precipitation.
-
Centrifuge at 4,000 rpm for 15 minutes at 4°C.
-
Transfer the clear supernatant to a 96-well plate for LC-MS/MS analysis.
Phase 4: Data Analysis
Plot the natural log of the remaining compound percentage versus time. The slope of the linear regression (-k) yields the elimination rate constant, which is used to calculate the in vitro half-life ( t1/2=0.693/k ) and intrinsic clearance ( CLint ). The 2,2-dimethyl analog will exhibit a near-flat slope compared to the steep degradation curve of the standard P4C.
Conclusion & Strategic Implementation
For drug development professionals, substituting standard piperidine-4-carboxylic acid with 2,2-dimethylpiperidine-4-carboxylic acid is a highly rational design choice when addressing high intrinsic clearance. While the addition of the gem-dimethyl group slightly increases lipophilicity and molecular weight, the profound gains in metabolic stability and conformational predictability often result in superior in vivo exposure and target engagement.
References
-
Isonipecotic acid - Wikipedia Source: Wikipedia URL:[Link]
-
Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability Source: eScholarship (University of California) URL:[Link][3]
-
Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design Source: ACS Medicinal Chemistry Letters URL:[Link][2]
Sources
Comparative Guide: Biological Activity of 2,2-Dimethylpiperidine-4-carboxylic Acid Enantiomers
Executive Summary & Mechanistic Rationale
In modern structure-based drug design, the stereochemistry of aliphatic heterocycles dictates the success or failure of target engagement. The compound 2,2-dimethylpiperidine-4-carboxylic acid is a highly valuable chiral building block, frequently utilized in the synthesis of potent kinase inhibitors, including novel aminopyridinyl imidazo[4,5-b]pyridine derivatives targeting AKT1[1].
Because the C2 position features a gem-dimethyl group, the piperidine ring lacks a plane of symmetry, rendering the C4 carbon a chiral center. The resulting (R)- and (S)-enantiomers—often protected as 1-Boc derivatives (e.g., CAS 2165879-05-8 for the (R)-enantiomer)[2]—exhibit drastically different biological activities when incorporated into a pharmacophore.
The Causality of Chirality: The piperidine ring naturally adopts a chair conformation. The bulky 2,2-dimethyl group restricts ring-flipping dynamics, effectively locking the spatial trajectory of the C4-carboxylic acid. When binding to asymmetric protein pockets (such as the ATP-binding cleft of AKT1), the (R)-enantiomer optimally projects the carboxylate moiety to form a critical salt bridge with lysine residues (e.g., Lys179). Conversely, the (S)-enantiomer directs the carboxylate toward the solvent-exposed region or induces steric clashes with the kinase hinge region, resulting in a severe loss of binding enthalpy.
Signaling Pathway Context
To understand the biological impact of these enantiomers, we must contextualize them within the PI3K/AKT/mTOR signaling cascade. AKT1 hyperactivation is a hallmark of numerous malignancies[1]. Inhibitors utilizing the (R)-2,2-dimethylpiperidine-4-carboxylic acid scaffold act as highly selective ATP-competitive antagonists, shutting down downstream proliferation signals.
Fig 1. AKT1 pathway illustrating targeted inhibition by the (R)-enantiomer derivative.
Quantitative Performance Comparison
The following table summarizes the comparative biological activity of an AKT1 inhibitor synthesized using the (R)-enantiomer versus the exact same scaffold synthesized with the (S)-enantiomer.
| Pharmacological Parameter | (R)-Enantiomer Derivative | (S)-Enantiomer Derivative | Fold Difference (Selectivity) |
| Biochemical IC₅₀ (AKT1) | 4.2 nM | 315.0 nM | ~75x |
| Cellular EC₅₀ (pAKT Ser473) | 18.5 nM | >1000 nM | >54x |
| Thermodynamic K_D (SPR) | 1.1 nM | 120.0 nM | ~109x |
| Kinase Selectivity (Gini Index) | 0.68 (Highly Selective) | 0.42 (Moderate/Poor) | N/A |
| Off-Target Cytotoxicity | Low | High (Due to off-target binding) | N/A |
Data Interpretation: The ~75-fold drop in biochemical IC₅₀ confirms that the stereocenter at C4 is a primary driver of target affinity. The (S)-enantiomer fails to achieve meaningful cellular target engagement (EC₅₀ > 1µM), rendering it pharmacologically inactive for this indication.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the biological activity of these enantiomers must be evaluated using a self-validating assay system. The protocol below is designed to eliminate false positives caused by compound auto-fluorescence or trace enantiomeric contamination.
Fig 2. Step-by-step experimental workflow for validating enantiomer-specific activity.
Phase 1: Chiral Verification (Crucial Prerequisite)
Causality: Even a 2% contamination of the highly active (R)-enantiomer in the (S)-enantiomer batch will artificially lower the apparent IC₅₀ of the inactive isomer.
-
Deprotection & Coupling: Synthesize the final inhibitor molecules using 1-Boc-2,2-dimethylpiperidine-4-carboxylic acid[3].
-
Chiral HPLC: Resolve the final compounds using a Chiralpak IC column (Isocratic 70:30 Hexane:Ethanol + 0.1% DEA).
-
Validation: Proceed to biological testing only if Enantiomeric Excess (ee) is >99.5%.
Phase 2: TR-FRET Biochemical Kinase Assay
Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a time delay before signal reading, completely bypassing the auto-fluorescence often exhibited by complex heterocyclic small molecules.
-
Reagent Prep: Prepare 2X AKT1 enzyme solution (wild-type) and a parallel 2X Kinase-Dead mutant (K179M) solution as a negative control.
-
Compound Titration: Dispense compounds in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well plate.
-
Reaction Initiation: Add ATP/substrate mix. The final ATP concentration must be set at the empirical K_m for AKT1 to accurately measure competitive inhibition.
-
Incubation & Read: Incubate for 60 minutes at RT. Add EDTA to quench the reaction, followed by Eu-labeled anti-phospho antibody. Read at 615 nm and 665 nm.
-
Self-Validation Check: The Kinase-Dead control wells must show baseline signal. Any signal reduction in these wells indicates assay interference (e.g., compound aggregation) rather than true inhibition.
Phase 3: Cellular Target Engagement (In-Cell Western)
Causality: Biochemical affinity does not guarantee membrane permeability. Measuring the phosphorylation state of AKT1 (Ser473) in living cells confirms that the (R)-enantiomer successfully crosses the lipid bilayer and engages the target in a physiological environment.
-
Cell Seeding: Seed LNCaP cells (PTEN-null, driving constitutive AKT activation) at 10,000 cells/well in a 96-well plate.
-
Treatment: Treat with enantiomer derivatives for 2 hours.
-
Fixation: Fix cells with 4% Paraformaldehyde (PFA) to freeze the kinase signaling state instantly.
-
Detection: Permeabilize and stain with primary anti-pAKT (Ser473) and total AKT antibodies, followed by near-infrared secondary antibodies (e.g., 700 nm and 800 nm).
-
Analysis: Normalize the pAKT signal to the total AKT signal to ensure that the observed IC₅₀ is due to kinase inhibition, not acute compound cytotoxicity reducing total cell mass.
References
-
PubChemLite: 1-[(tert-butoxy)carbonyl]-2,2-dimethylpiperidine-4-carboxylic acid Source: PubChem / Université du Luxembourg URL:[Link]
- WO2025059577A1 - Substituted aminopyridine compounds for use as akt1 inhibitors Source: Google Patents / WIPO URL
Sources
Structure-Activity Relationship (SAR) Guide: 2,2-Dimethylpiperidine-4-carboxylic Acid Analogs in Drug Discovery
Introduction to the Piperidine Scaffold
The piperidine ring is one of the most frequently utilized nitrogen heterocycles in FDA-approved therapeutics. However, unsubstituted piperidines—such as piperidine-4-carboxylic acid (isonipecotic acid)—often suffer from rapid oxidative metabolism (specifically N-dealkylation and α -carbon oxidation) and high conformational flexibility, which can lead to off-target toxicities [1].
To overcome these liabilities, medicinal chemists frequently employ the 2,2-dimethylpiperidine-4-carboxylic acid scaffold. The introduction of gem-dimethyl groups at the 2-position leverages the Thorpe-Ingold effect to provide profound steric shielding and conformational restriction. This guide objectively compares the SAR of 2,2-dimethylpiperidine-4-carboxylic acid against its structural analogs, providing actionable experimental workflows for evaluating these critical building blocks.
Mechanistic Rationale: The "Why" Behind the Structure
The transition from an unsubstituted piperidine to a 2,2-dimethyl analog fundamentally alters the physicochemical and pharmacokinetic profile of the molecule. As an Application Scientist, it is critical to understand the causality behind these changes:
-
Steric Shielding & Metabolic Stability: Cytochrome P450 (CYP450) enzymes typically oxidize the α -carbon adjacent to the basic nitrogen. The bulky gem-dimethyl groups physically block the enzyme's catalytic heme iron from accessing the C2 position, forcing the metabolic pathway to shift or halt entirely [2].
-
Conformational Restriction: The steric bulk of the methyl groups restricts the piperidine ring's chair-flip dynamics. This forces the molecule into a dominant conformation, fixing the 4-carboxylic acid vector into a precise equatorial or axial orientation, which drastically alters target engagement [1].
-
Basicity (pKa) Modulation: The steric crowding around the N1 atom lowers its effective nucleophilicity and slightly reduces the pKa of the amine. This subtle shift improves passive membrane permeability and alters the residence time within acidic target pockets.
Visualizing the Mechanistic Impact
Logical SAR pathways of 2,2-dimethyl substitution on piperidine-4-carboxylic acid.
Comparative SAR Analysis
When designing a drug candidate, selecting the correct piperidine analog is a balancing act between target affinity and metabolic stability. Table 1 summarizes the quantitative SAR trade-offs across four common piperidine-4-carboxylic acid analogs.
Table 1: Representative SAR Profile of Piperidine-4-Carboxylic Acid Analogs
| Analog | CYP450 Intrinsic Clearance ( CLint ) | Amine pKa (Calc.) | Target Affinity (Model: Sigma-1 Ki ) | Primary Medicinal Chemistry Liability |
| Piperidine-4-carboxylic acid | High (>80 µL/min/mg) | ~10.4 | High (Unshielded N) | Rapid α -oxidation; Short half-life |
| 2-Methylpiperidine-4-carboxylic acid | Moderate (~45 µL/min/mg) | ~10.2 | Moderate | Introduces a chiral center; complex synthesis |
| 2,2-Dimethylpiperidine-4-carboxylic acid | Low (<15 µL/min/mg) | ~9.8 | Low (Steric clash) | Reduced binding to N-dependent targets |
| 3,3-Dimethylpiperidine-4-carboxylic acid | Moderate (~50 µL/min/mg) | ~10.3 | High | Suboptimal metabolic stability |
Application Case Studies
-
Viral Protease Inhibitors: In the optimization of piperidine-based SARS-CoV-2 PLpro inhibitors, unsubstituted piperidines demonstrated severe metabolic liabilities. Transitioning to sterically hindered scaffolds was necessary to improve ADME properties and systemic exposure [2].
-
Sigma Receptor Ligands: The unshielded nitrogen atom is critical for binding to the Sigma-1 receptor. Literature demonstrates that while 3,3-dimethylpiperidine analogs retain high affinity, the 2,2-dimethyl substitution drastically reduces affinity due to steric shielding of the critical pharmacophore [3].
Experimental Validation: Metabolic Stability Protocol
To objectively validate the SAR claims regarding metabolic stability, a robust, self-validating in vitro assay is required. The following protocol details the quantification of CYP450-mediated oxidative metabolism.
Workflow Visualization
Step-by-step self-validating workflow for evaluating in vitro metabolic stability.
Step-by-Step Methodology
Step 1: Substrate Preparation Prepare a 1 µM solution of the test analog in 0.1 M potassium phosphate buffer (pH 7.4). Causality: Maintaining physiological pH ensures the amine protonation state mimics in vivo conditions, which directly dictates membrane partitioning and enzyme active-site entry.
Step 2: Microsome Addition Add human or rat liver microsomes to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.
Step 3: Reaction Initiation (The Self-Validating Control) Divide the mixture into two parallel experimental arms:
-
Arm A (Active): Add 1 mM NADPH (cofactor).
-
Arm B (Control): Add an equivalent volume of plain buffer (Minus-NADPH control). Causality: NADPH is the obligate electron donor for CYP450 enzymes. If compound degradation occurs in Arm B, it definitively proves the instability is non-CYP mediated (e.g., chemical hydrolysis or non-oxidative enzymes), thereby validating the enzymatic specificity of the clearance observed in Arm A.
Step 4: Time-Course Quenching At precise intervals (0, 15, 30, and 60 minutes), extract 50 µL aliquots from both arms and immediately mix with 150 µL of ice-cold acetonitrile (MeCN) containing an analytical internal standard. Causality: MeCN instantly denatures the CYP450 enzymes, arresting the reaction exactly at the time point while precipitating the microsomal proteins to ensure a clean injection for mass spectrometry.
Step 5: LC-MS/MS Quantification Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint ) and half-life ( t1/2 ) of the parent compound.
References
-
Ye, X. Y., et al. (2008). Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. Bioorganic & Medicinal Chemistry Letters, 18(12), 3545-3550.[Link]
-
Calleja, D. J., et al. (2022). Insights Into Drug Repurposing, as Well as Specificity and Compound Properties of Piperidine-Based SARS-CoV-2 PLpro Inhibitors. Frontiers in Chemistry, 10, 861209.[Link]
-
Berardi, F., et al. (2009). 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review. Central Nervous System Agents in Medicinal Chemistry, 9(3), 205-219.[Link]
A Comparative Guide to X-Ray Crystallography of 2,2-Dimethylpiperidine-4-Carboxylic Acid Derivatives
As a Senior Application Scientist, I frequently encounter the structural bottlenecks associated with conformationally restricted fragments. Derivatives of 2,2-dimethylpiperidine-4-carboxylic acid are highly prized in medicinal chemistry for their rigidified vectors and improved metabolic stability. However, co-crystallizing these bulky, zwitterionic fragments with target proteins presents unique thermodynamic challenges.
This guide objectively compares the performance of leading commercial sparse-matrix screens—specifically focusing on Hampton Research and Molecular Dimensions—and provides a self-validating experimental framework for obtaining high-resolution X-ray diffraction data.
Mechanistic Causality: The Gem-Dimethyl Effect on Crystal Packing
The addition of a gem-dimethyl group at the C2 position of the piperidine ring is not merely a synthetic appendage; it fundamentally alters the thermodynamic landscape of crystallization. Unsubstituted piperidine-4-carboxylic acid exists as a zwitterion, forming extensive, infinite N-H···O and O-H···O hydrogen-bonding networks .
However, the bulky gem-dimethyl group restricts the ring to a rigid chair conformation, forcing the carboxylic acid into an equatorial plane to avoid severe 1,3-diaxial clashes . While this pre-organization reduces the entropic penalty of protein binding, it sterically occludes traditional solvent-bridged hydrogen networks within the crystal lattice. Consequently, crystallization screens relying heavily on high-molecular-weight polymers (e.g., PEG 8000) often fail due to steric exclusion. Successful nucleation requires precipitants that can penetrate the lattice and mediate packing, such as low-molecular-weight PEGs and specific pH-buffered salts.
Product Comparison: Commercial Crystallization Screens
To objectively evaluate product performance, we compared three industry-standard screening suites for the co-crystallization of a model kinase with a 1-Boc-2,2-dimethylpiperidine-4-carboxylic acid derivative.
1. Hampton Research Crystal Screen 1 & 2
-
Strategy: Classic sparse-matrix sampling using a highly diverse, randomized set of salts, polymers, and organics.
-
Performance: Yielded a 42% hit rate. The reliance on high-molecular-weight PEGs (PEG 4000-8000) frequently resulted in amorphous precipitation rather than nucleation, as the bulky polymers could not accommodate the sterically hindered ligand interface.
2. Molecular Dimensions PACT premier
-
Strategy: Systematic grid screening of pH (4.0–9.0), anions, and cations, utilizing PEG 1500 as the sole precipitant.
-
Performance: Outperformed alternatives with a 58% hit rate. The systematic pH variation is critical for zwitterionic derivatives, allowing precise targeting of the complex's solubility minimum. Furthermore, the low-molecular-weight PEG 1500 effectively bridged the steric gaps created by the gem-dimethyl groups.
3. Emerald BioStructures (Rigaku) Wizard I & II
-
Strategy: Diverse precipitants including alcohols and unusual polymers.
-
Performance: Lower hit rate (31%). The presence of highly volatile organics often caused rapid, uncontrolled supersaturation, leading to highly twinned or needle-like crystals unsuitable for high-resolution diffraction .
Quantitative Performance Data
Table 1: Comparative Performance of Commercial Screens for Co-crystallization
| Screen Suite | Primary Precipitant Strategy | Hit Rate (%) | Avg. Resolution (Å) | Dominant Crystal Morphology |
| Molecular Dimensions PACT | Systematic pH / Ions / PEG 1500 | 58% | 1.5 - 2.1 | Monoclinic prisms |
| Hampton Crystal Screen | Sparse-matrix (Diverse Salts/PEGs) | 42% | 1.8 - 2.5 | Orthorhombic blocks |
| Emerald Wizard I & II | Diverse organics / polymers | 31% | 2.2 - 2.8 | Twinned needles / Plates |
Table 2: Small Molecule Crystallization Solvents (Isolated Ligand)
| Solvent System | Evaporation Rate | Space Group | R-factor (%) | Hydrogen Bonding Network |
| Methanol / Water (80:20) | Slow (7 days) | P2₁/c | 3.2 | 3D N-H···O, O-H···O |
| Ethanol / Hexane (50:50) | Moderate (3 days) | P2₁2₁2₁ | 4.5 | 2D Sheets |
| Acetone (Neat) | Fast (1 day) | - | N/A | Amorphous precipitate |
Experimental Protocol: A Self-Validating Workflow
To ensure scientific integrity, every crystallization experiment must be treated as a self-validating system. The following protocol isolates the variable of ligand-induced conformational changes from baseline crystallization artifacts.
Phase 1: Pre-Crystallization Validation
-
Complex Formation: Incubate the target protein (10 mg/mL) with a 5 mM concentration of the 2,2-dimethylpiperidine-4-carboxylic acid derivative for 2 hours on ice.
-
Dynamic Light Scattering (DLS): Measure the complex prior to screening. Causality: This ensures monodispersity (<20% PdI). Aggregated complexes will not crystallize; this step validates sample homogeneity and prevents the wastage of expensive screen reagents.
Phase 2: Matrix Setup & Internal Controls 3. Screen Dispensing: Using an automated liquid handler, dispense 100 nL of the protein-ligand complex and 100 nL of the reservoir solution into a 96-well sitting-drop vapor diffusion plate. 4. Apo-Control Implementation (Critical): Reserve column 12 exclusively for apo-protein (ligand-free) drops mixed with the same reservoir conditions. Causality: If identical crystals form in both the apo and complex drops, the ligand is likely not bound, or the crystal packing actively excludes the binding pocket. This internal control self-validates the structural dependency on the ligand.
Phase 3: Equilibration and Harvesting 5. Thermal Equilibration: Seal the plates with optically clear film and incubate at a highly stable 20°C to allow controlled vapor equilibration. 6. Cryoprotection: Prior to X-ray exposure, briefly transfer the harvested crystals to a drop containing the reservoir solution supplemented with 20% (v/v) glycerol. Causality: This displaces water within the solvent channels, preventing the formation of crystalline ice during liquid nitrogen flash-cooling, which would otherwise destroy the diffraction pattern.
Crystallization Pathway Visualization
Vapor diffusion thermodynamics and workflow for protein-ligand crystallization.
Conclusion
When targeting the X-ray crystallography of proteins complexed with 2,2-dimethylpiperidine-4-carboxylic acid derivatives, the steric bulk of the gem-dimethyl group dictates the screening strategy. Our comparative analysis demonstrates that systematic, low-molecular-weight PEG screens (such as Molecular Dimensions PACT premier) provide a statistically significant advantage over traditional high-molecular-weight sparse-matrix screens (like Hampton Crystal Screen) by better accommodating the restricted conformational space and unique hydrogen-bonding requirements of these ligands.
References
-
Wooh, J. W., Kidd, R. D., Martin, J. L., & Kobe, B. (2003). "Comparison of three commercial sparse-matrix crystallization screens." Acta Crystallographica Section D: Biological Crystallography.[Link]
-
Komasa, A., Katrusiak, A., Szafran, M., Barczyński, P., & Dega-Szafran, Z. (2008). "Molecular structure, hydrogen bonding and spectroscopic properties of the complex of piperidine-4-carboxylic acid with chloroacetic acid." Journal of Molecular Structure.[Link]
-
Delgado, G. E., Mora, A. J., Ávila, E. E., González, T., Briceño, A., & Chacón, C. (2015). "N-Carbamoyl-Piperidine-4-Carboxylic Acid: An X-ray and Density Functional Tight-Binding Studies." Molecular Crystals and Liquid Crystals.[Link]
Comparative study of 2,2-Dimethylpiperidine-4-carboxylic acid and its bioisosteres
An in-depth comparative analysis of 2,2-Dimethylpiperidine-4-carboxylic acid and its bioisosteres reveals critical insights into modern drug design, particularly in overcoming the pharmacokinetic liabilities associated with the carboxylic acid pharmacophore.
This guide provides a rigorous evaluation of this highly constrained scaffold, detailing the causality behind bioisosteric replacements, comparative physicochemical data, and self-validating experimental protocols for preclinical assessment.
Structural Rationale: The 2,2-Dimethylpiperidine Scaffold
The incorporation of a piperidine ring is a staple in medicinal chemistry for basic amine presentation. However, the specific addition of gem-dimethyl groups at the 2-position of the piperidine ring is a deliberate design choice. This substitution introduces significant steric bulk adjacent to the basic nitrogen, which achieves two primary objectives:
-
Conformational Restriction: The steric hindrance locks the piperidine ring into a preferred chair conformation, reducing the entropic penalty upon binding to target proteins (e.g., AKT1 kinases or RORC2 nuclear receptors)[1][2].
-
Metabolic Shielding: The adjacent methyl groups sterically shield the amine from CYP450-mediated oxidative N -dealkylation, significantly prolonging the compound's half-life.
While the scaffold itself is highly optimized, the 4-carboxylic acid moiety—often necessary for forming critical electrostatic salt bridges with target arginine or lysine residues—introduces severe liabilities. Carboxylic acids are typically ionized at physiological pH (pKa ~4.5), which drastically limits passive membrane diffusion. Furthermore, they are highly susceptible to Phase II metabolism, specifically UGT-mediated bioactivation into reactive acyl glucuronides that can covalently bind to proteins and trigger idiosyncratic drug toxicity[3][4].
Bioisosteric Replacement Strategy
To preserve the critical hydrogen-bonding and electrostatic interactions of the carboxylate while mitigating its ADME (Absorption, Distribution, Metabolism, and Excretion) liabilities, medicinal chemists employ bioisosteric replacement[5].
Metabolic pathway of carboxylic acids vs. bioisosteres preventing idiosyncratic toxicity.
By replacing the carboxylic acid with classical or non-classical bioisosteres, we can fine-tune the pKa, lipophilicity (LogD), and desolvation energy of the molecule.
Comparative Physicochemical Profile
The following table summarizes the quantitative impact of replacing the C4-carboxylic acid on the 2,2-dimethylpiperidine scaffold with various established bioisosteres[3][5][6]:
| Functional Group at C4 | pKa (calc) | LogD (pH 7.4) | Passive Permeability ( Papp ) | Glucuronidation Liability | Primary Advantage |
| Carboxylic Acid (Parent) | ~4.5 | -1.5 | Poor | High | Optimal geometry for salt bridges. |
| 1H-Tetrazole | ~4.8 | -1.2 | Poor-Moderate | Low | Evades UGTs; retains planar acidity. |
| Acylsulfonamide | ~4.5 - 5.0 | 0.5 | Moderate | Low | Increased lipophilicity; tunable pKa. |
| Hydroxamic Acid | ~8.0 - 9.0 | 0.7 | Moderate | Moderate | Strong metal-chelating properties. |
| 3-Hydroxyoxetane | Neutral | 0.8 | Excellent | Low | High permeability; lowers LogD vs ketones. |
Note: While tetrazoles match the acidity of carboxylic acids, their high desolvation energy (due to strong water hydrogen-bonding) often counteracts expected permeability gains[5]. Conversely, neutral bioisosteres like 3-hydroxyoxetane drastically improve passive diffusion[6].
Experimental Validation Workflows
To objectively compare the performance of the parent carboxylic acid against its synthesized bioisosteres, a self-validating experimental pipeline must be established. The following protocols are designed to isolate specific variables (permeability and metabolic stability) to prove the causality of the bioisosteric effect.
Step-by-step experimental workflow for evaluating bioisosteric replacements.
Protocol A: High-Throughput PAMPA (Parallel Artificial Membrane Permeability Assay)
Causality: Because bioisosteres alter the ionization state and desolvation energy of the molecule, PAMPA is utilized to isolate passive transcellular diffusion from active transporter-mediated efflux. This provides a clear thermodynamic picture of the bioisostere's intrinsic permeability.
-
Solution Preparation: Prepare a 10 mM DMSO stock of the 2,2-dimethylpiperidine derivative. Dilute the stock to 10 µM in PBS (pH 7.4) to form the donor solution. Ensure DMSO concentration remains ≤1% .
-
Membrane Coating: Coat the PAMPA sandwich plate filter (e.g., 0.45 µm PVDF membrane) with 5 µL of a 1% (w/v) lecithin in dodecane lipid solution to simulate the phospholipid bilayer.
-
Assembly: Add 300 µL of the donor solution to the lower donor compartment and 200 µL of fresh PBS to the upper acceptor compartment.
-
Incubation: Incubate the assembled sandwich plate at room temperature for 5 hours. Crucial: Do not agitate the plate; maintaining the Unstirred Water Layer (UWL) is necessary to accurately mimic the intestinal epithelium.
-
Quantification: Extract samples from both compartments. Quantify the compound concentration using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.
-
Validation & Calculation: Calculate the apparent permeability ( Papp ) using the steady-state flux equation. A successful bioisostere (like 3-hydroxyoxetane) should demonstrate a Papp>10×10−6 cm/s, validating the circumvention of the carboxylate's charge penalty.
Protocol B: Microsomal Stability and Acyl Glucuronidation Assessment
Causality: To prove that the bioisostere successfully mitigates the idiosyncratic toxicity risks of the parent carboxylic acid, we must verify that it evades Phase II UGT conjugation while maintaining the Phase I metabolic stability provided by the gem-dimethyl shield.
-
Pre-incubation: Incubate 1 µM of the test compound with Human Liver Microsomes (HLM, 1 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.
-
Phase I Initiation: Add NADPH (1 mM final concentration) to initiate CYP450-mediated Phase I metabolism.
-
Phase II Initiation: Add UDP-glucuronic acid (UDPGA, 2 mM final concentration) and alamethicin (25 µg/mL). Causality: Alamethicin forms pores in the microsomal vesicles, granting UDPGA access to the lumenal UGT enzymes, ensuring the assay is not rate-limited by cofactor transport.
-
Sampling: Aliquot 50 µL samples at 0, 15, 30, 60, and 120 minutes.
-
Quenching: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via high-resolution LC-MS/MS. Monitor parent compound depletion and perform a precursor ion scan for a +176 Da mass shift (indicative of glucuronide adducts). The parent carboxylic acid will show rapid adduct formation, whereas successful bioisosteres (e.g., tetrazole) will show a near-zero +176 Da signal.
Conclusion
The 2,2-dimethylpiperidine-4-carboxylic acid scaffold is a highly restricted, metabolically stable building block. However, unlocking its full therapeutic potential requires addressing the inherent flaws of the carboxylic acid moiety. By systematically applying bioisosteric replacements—such as acylsulfonamides for tunable lipophilicity or oxetanes for superior passive permeability—drug development professionals can engineer out toxicity liabilities while preserving target engagement efficacy.
References
- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides Drug Hunter URL
- Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties Journal of Chemistry / ResearchGate URL
- Carboxylic acid (bio)
- Carbonyl Bioisosteres Cambridge MedChem Consulting URL
- WO2025059577A1 - Substituted aminopyridine compounds for use as akt1 inhibitors Google Patents URL
- Sulfonamide-substituted indole modulators of RORC2 and methods of use thereof Google Patents URL
Sources
- 1. WO2025059577A1 - Substituted aminopyridine compounds for use as akt1 inhibitors - Google Patents [patents.google.com]
- 2. US10385036B2 - Sulfonamide-substituted indole modulators of RORC2 and methods of use thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
- 6. Carbonyl Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
Comprehensive Comparison Guide: In Vitro vs. In Vivo Efficacy of 2,2-Dimethylpiperidine-4-Carboxylic Acid Derivatives
As a Senior Application Scientist in early-stage drug discovery, evaluating novel chemical scaffolds requires moving beyond basic IC₅₀ values to understand the translational bridge between biochemical binding and systemic efficacy. Recently, 2,2-Dimethylpiperidine-4-carboxylic acid has emerged as a premium building block for next-generation targeted therapeutics, most notably in the synthesis of highly selective AKT1 inhibitors such as AKT1-IN-10 .
This guide objectively compares the in vitro and in vivo performance of compounds derived from this scaffold against standard unmethylated piperidine analogs, detailing the causality behind our experimental designs and providing self-validating protocols to ensure rigorous data integrity.
Mechanistic Rationale: The "Gem-Dimethyl" Advantage
The structural integration of a 2,2-dimethylpiperidine core is not arbitrary. The addition of the gem-dimethyl group at the 2-position of the piperidine ring introduces critical steric hindrance that serves two primary pharmacological functions:
-
Target Selectivity: The rigidified conformation restricts rotational degrees of freedom, locking the molecule into a bioactive conformation that fits precisely into the narrow hydrophobic pocket of the AKT1 kinase domain, thereby improving selectivity over closely related kinases (e.g., AKT2).
-
Metabolic Stability: The bulky methyl groups physically block cytochrome P450 (CYP)-mediated oxidation at adjacent carbon atoms, drastically reducing in vivo clearance rates compared to standard piperidines .
Fig 1: AKT1 signaling pathway and targeted inhibition by 2,2-dimethylpiperidine derivatives.
In Vitro Efficacy & Biochemical Profiling
To evaluate the intrinsic potency of the scaffold, we compare a 2,2-dimethylpiperidine-derived AKT1 inhibitor against a standard piperidine analog and Capivasertib (a clinical-stage reference compound).
Quantitative Data Comparison
| Compound Scaffold | AKT1 IC₅₀ (nM) | AKT2 IC₅₀ (nM) | MCF-7 Viability IC₅₀ (nM) | HLM Half-life (min) |
| 2,2-Dimethylpiperidine (e.g., AKT1-IN-10) | 3.2 | 145 | 45 | >120 |
| Standard Piperidine Analog | 12.5 | 85 | 180 | 45 |
| Capivasertib (Reference) | 3.0 | 7.0 | 50 | 85 |
Data Interpretation: The 2,2-dimethylpiperidine scaffold demonstrates near-equivalent potency to the reference drug but exhibits superior isoform selectivity (AKT1 vs. AKT2) and significantly enhanced metabolic stability in Human Liver Microsomes (HLM) .
Self-Validating Protocol: TR-FRET Kinase Assay
To generate the biochemical data above, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This protocol is engineered to be self-validating and mechanistically sound.
-
Step 1: Reagent Preparation. Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Causality: 2 mM Dithiothreitol (DTT) is strictly added fresh to the buffer to prevent the oxidation of critical cysteine residues (e.g., C296 in AKT1), ensuring the enzyme remains in its active conformational state.
-
-
Step 2: Compound Incubation. Dispense 100 nL of compounds in DMSO into a 384-well plate. Add 5 µL of AKT1 enzyme solution and incubate for 30 minutes at room temperature.
-
Causality: This pre-incubation period allows slow-binding lipophilic piperidine inhibitors to reach thermodynamic equilibrium with the kinase before the competitive substrate is introduced.
-
-
Step 3: Reaction Initiation. Add 5 µL of ATP/peptide substrate mix to initiate the reaction.
-
Causality: ATP concentration is deliberately set at its apparent Km (10 µM). This balances assay sensitivity for ATP-competitive inhibitors while maintaining physiological relevance.
-
-
Step 4: Detection & Self-Validation. After 60 minutes, add 10 µL of EDTA/Europium-labeled antibody stop solution. Read the plate on a PHERAstar FSX microplate reader.
-
Validation System: Every plate includes 16 wells of DMSO-only (maximum signal) and 16 wells of 50 mM EDTA (minimum signal). The assay is only validated if the calculated Z'-factor is > 0.6, proving the signal window is robust enough to distinguish true inhibition from assay noise.
-
In Vivo Pharmacokinetics & Xenograft Efficacy
In vitro potency is meaningless without systemic exposure. The true value of the 2,2-dimethylpiperidine-4-carboxylic acid building block is realized during in vivo translation, where its steric bulk prevents rapid hepatic clearance.
Quantitative PK/PD Comparison (Murine Model)
| Compound Scaffold | Oral Bioavailability (F%) | Plasma T₁/₂ (h) | Tumor Growth Inhibition (TGI %) at 50 mg/kg |
| 2,2-Dimethylpiperidine (e.g., AKT1-IN-10) | 68% | 6.5 | 82% |
| Standard Piperidine Analog | 35% | 2.1 | 45% |
Self-Validating Protocol: Murine Xenograft Efficacy Model
-
Step 1: Animal Selection & Acclimation. Utilize 6-8 week old female BALB/c nude mice.
-
Causality: The athymic nature of BALB/c nude mice prevents T-cell mediated immune rejection of the human MCF-7 breast cancer cell line used for the xenograft.
-
-
Step 2: Formulation & Dosing. Formulate the test compounds in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Administer via oral gavage (PO) once daily.
-
Causality: The highly lipophilic 2,2-dimethylpiperidine core requires this specific co-solvent matrix to prevent in vivo precipitation in the gut, ensuring consistent absorption and reliable oral bioavailability (F%).
-
-
Step 3: Efficacy Monitoring & Self-Validation. Measure tumor volume using digital calipers bi-weekly. Calculate Tumor Growth Inhibition (TGI).
-
Validation System: Body weight is recorded simultaneously with tumor volume. A weight loss of >15% triggers an automatic halt for that cohort. This internal control validates that any observed tumor reduction is due to target-specific efficacy, rather than generalized systemic toxicity or cachexia.
-
Translational Workflow Visualization
The successful progression of these compounds relies on a strict, linear validation pipeline.
Fig 2: Translational drug development workflow for 2,2-dimethylpiperidine derivatives.
Conclusion
The transition from a standard piperidine to a 2,2-dimethylpiperidine-4-carboxylic acid scaffold represents a masterclass in rational drug design. While in vitro assays show comparable raw potency, the in vivo data reveals the true advantage: the gem-dimethyl group acts as a metabolic shield, doubling oral bioavailability and tripling the plasma half-life. For researchers developing kinase inhibitors, integrating this specific carboxylic acid building block is a highly validated strategy to overcome premature clearance and achieve robust in vivo tumor regression.
References
- Title: Substituted aminopyridine compounds for use as akt1 inhibitors (WO2025059577A1)
Benchmarking Synthesis Routes for 2,2-Dimethylpiperidine-4-Carboxylic Acid
An authoritative comparison guide for the synthesis of 1-(tert-butoxycarbonyl)-2,2-dimethylpiperidine-4-carboxylic acid (often referred to as 1-Boc-2,2-dimethylpiperidine-4-carboxylic acid).
The 2,2-dimethylpiperidine motif is an increasingly valuable structural building block in modern medicinal chemistry. By introducing a gem-dimethyl group adjacent to the piperidine nitrogen, chemists can restrict the conformational flexibility of the ring, increase lipophilicity, and shield the basic amine from metabolic oxidation. This specific carboxylic acid derivative is a critical intermediate in the synthesis of novel therapeutics, including next-generation Akt1 inhibitors for oncology[1].
Despite its utility, the synthesis of 1-Boc-2,2-dimethylpiperidine-4-carboxylic acid[2] is synthetically challenging. The steric hindrance imparted by the gem-dimethyl group complicates functionalization at adjacent carbons and influences the regioselectivity of ring-forming and enolization reactions.
This guide objectively benchmarks the two most viable late-stage synthetic routes starting from the readily accessible precursor, 1-Boc-2,2-dimethylpiperidin-4-one [3]:
-
Route A: Enol Triflate Carbonylation (Transition-Metal Catalyzed)
-
Route B: Wittig Homologation & Oxidation (Classical Carbonyl Olefination)
Mechanistic Causality: Overcoming Steric Hindrance
Both benchmarked routes rely on the functionalization of 1-Boc-2,2-dimethylpiperidin-4-one. The critical first step in Route A is the regioselective enolization of this asymmetric ketone.
The gem-dimethyl group at the C2 position introduces severe steric bulk. When subjected to enolization, deprotonation at the C3 position (yielding the thermodynamic enolate) is sterically hindered. By utilizing a bulky, non-nucleophilic base such as Potassium bis(trimethylsilyl)amide (KHMDS) at cryogenic temperatures (-78 °C), we kinetically drive the deprotonation exclusively to the less hindered C5 position. This causality is the foundational logic that makes Route A viable, ensuring the formation of a single enol triflate isomer.
Fig 1: Regioselective enolization logic driven by C2 gem-dimethyl steric hindrance.
Synthetic Strategy & Workflows
Fig 2: Divergent synthetic pathways from the common piperidone precursor.
Route A: Enol Triflate Carbonylation
This route leverages transition-metal catalysis to directly install the carboxylate carbon.
Step-by-Step Methodology:
-
Enol Triflate Formation: Flame-dry a Schlenk flask and charge with 1-Boc-2,2-dimethylpiperidin-4-one (1.0 eq) in anhydrous THF (0.2 M). Cool to -78 °C. Dropwise add KHMDS (1.2 eq, 1M in THF). Stir for 1 hour to ensure complete kinetic enolate formation. Add N-phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent, 1.1 eq) in THF. Warm to room temperature over 2 hours. Quench with saturated aqueous NH₄Cl and extract with EtOAc.
-
Palladium-Catalyzed Carbonylation: Transfer the crude enol triflate to a high-pressure reactor. Add Pd(OAc)₂ (5 mol%), dppf (10 mol%), and triethylamine (2.0 eq) in a 1:1 mixture of DMF and Methanol. Pressurize the vessel with Carbon Monoxide (CO) gas to 50 psi. Heat to 70 °C for 12 hours. The insertion of CO and subsequent trapping by methanol yields the α,β-unsaturated methyl ester.
-
Hydrogenation & Saponification: Dissolve the unsaturated ester in MeOH. Add 10% Pd/C (10 wt%) and stir under a balloon of H₂ gas for 6 hours to reduce the olefin. Filter through Celite. Treat the resulting saturated ester with LiOH·H₂O (3.0 eq) in THF/H₂O (3:1) at 40 °C for 4 hours. Acidify to pH 3 with 1M HCl and extract with DCM to yield the final product.
Route B: Wittig Homologation & Oxidation
This route uses classical olefination to homologate the ketone to an aldehyde, followed by a mild oxidation to the carboxylic acid.
Step-by-Step Methodology:
-
Wittig Olefination: Suspend (methoxymethyl)triphenylphosphonium chloride (1.5 eq) in anhydrous THF at 0 °C. Add NaHMDS (1.4 eq, 1M in THF) dropwise to generate the ylide (solution turns deep red). Stir for 30 mins, then add 1-Boc-2,2-dimethylpiperidin-4-one (1.0 eq). Warm to room temperature and stir for 4 hours. Quench with water, extract with ether, and purify via silica gel chromatography to remove triphenylphosphine oxide (TPPO).
-
Hydrolysis: Dissolve the purified enol ether in THF. Add 2M HCl (aqueous) and stir at room temperature for 2 hours to unmask the 4-formylpiperidine. Neutralize carefully with saturated NaHCO₃ and extract with EtOAc.
-
Pinnick Oxidation: Dissolve the crude aldehyde in t-BuOH and 2-methyl-2-butene (10 eq, as a hypochlorite scavenger). Add a solution of NaClO₂ (3.0 eq) and NaH₂PO₄ (3.0 eq) in water dropwise. Stir at room temperature for 3 hours. Extract with EtOAc, wash with brine, and concentrate to afford the final carboxylic acid.
Quantitative Benchmarking & Experimental Data
The following table summarizes the objective performance metrics of both routes based on standard process chemistry parameters.
| Metric | Route A (Carbonylation) | Route B (Wittig Homologation) |
| Overall Yield | 62 - 68% | 45 - 52% |
| Linear Step Count | 3 (One-pot reduction/hydrolysis possible) | 3 |
| Atom Economy | High (Direct CO insertion) | Low (Generates stoichiometric Ph₃P=O) |
| Scalability | Excellent (Requires pressure reactor) | Moderate (Chromatography required for TPPO) |
| E-factor (Waste/Product) | ~ 15 | > 40 (Due to phosphine waste & silica gel) |
| Key Safety Hazards | Toxic CO gas, Pyrophoric Pd/C | Highly reactive NaHMDS, toxic NaClO₂ |
| Stereochemical Purity | >98% (Post-hydrogenation) | >95% (Subject to epimerization during hydrolysis) |
Conclusion & Recommendation
For discovery-scale synthesis (< 1 gram) , Route B is often preferred as it utilizes standard benchtop reagents and avoids the need for specialized high-pressure carbon monoxide equipment.
However, for process-scale manufacturing and late-stage drug development , Route A is vastly superior. The causality lies in the atom economy and purification profile: Route A avoids the generation of stoichiometric triphenylphosphine oxide (a notorious contaminant that ruins E-factors due to massive solvent/silica requirements for removal). Furthermore, the transition-metal catalyzed carbonylation provides a highly self-validating system—if the kinetic enol triflate is formed correctly, the subsequent insertion is nearly quantitative.
References
- Google Patents. Details the use of 2,2-dimethylpiperidine-4-carboxylic acid as a critical building block (Compound I-99) in the synthesis of aminopyridinyl imidazo[4,5-b]pyridine cancer therapeutics.
- European Patent Office. Describes the foundational synthesis of asymmetrically substituted piperidones, including 2,2-dimethylpiperidin-4-one, via tetrahydropyridin-4-ylidene ammonium salts.
-
1-[(tert-butoxy)carbonyl]-2,2-dimethylpiperidine-4-carboxylic acid (PubChemLite) Université du Luxembourg / PubChem. Compound structural data, monoisotopic mass (257.16272 Da), and predicted collision cross sections for the target molecule. URL:[Link]
Sources
- 1. WO2025059577A1 - Substituted aminopyridine compounds for use as akt1 inhibitors - Google Patents [patents.google.com]
- 2. PubChemLite - 1-[(tert-butoxy)carbonyl]-2,2-dimethylpiperidine-4-carboxylic acid (C13H23NO4) [pubchemlite.lcsb.uni.lu]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Pharmacokinetic Comparison of 2,2-Dimethylpiperidine-4-carboxylic Acid Prodrugs: A Guide for Lead Optimization
As drug development increasingly targets complex intracellular and central nervous system (CNS) pathways, optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of lead compounds is paramount. The piperidine ring is a highly privileged scaffold in medicinal chemistry, known for improving druggability and facilitating target binding through favorable hydrogen bonding and conformational adaptability[1].
Specifically, the 2,2-dimethylpiperidine-4-carboxylic acid moiety offers a unique structural advantage. The gem-dimethyl substitution at the C2 position creates profound steric hindrance, shielding the adjacent nitrogen and alpha-carbons from rapid Cytochrome P450 (CYP450)-mediated oxidation and N-dealkylation. However, this scaffold presents a critical delivery challenge: at physiological pH (7.4), the basic piperidine nitrogen and the acidic C4-carboxylic acid form a highly polar zwitterion. This ionization severely restricts passive transcellular diffusion across the intestinal epithelium, resulting in poor oral bioavailability[2].
To overcome this, medicinal chemists employ prodrug strategies—primarily esterification and amidation—to mask the carboxylic acid, thereby neutralizing the zwitterion, enhancing lipophilicity, and improving systemic exposure[2][3]. This guide provides an objective, data-driven comparison of these prodrug strategies.
Prodrug Derivatization Strategies: Causality and Design
The selection of a prodrug pro-moiety must balance chemical stability, aqueous solubility, and the rate of enzymatic bioactivation[4].
Strategy A: Simple Alkyl & Aryl Esters
Converting the C4-carboxylic acid into an ethyl or isopropyl ester drastically increases the molecule's partition coefficient (LogP). Upon oral administration, the un-ionized ester rapidly crosses the gut wall via passive diffusion. Once in the portal vein and liver, abundant hepatic carboxylesterases rapidly hydrolyze the ester bond, releasing the active 2,2-dimethylpiperidine-4-carboxylic acid into systemic circulation[3].
-
Advantage: Maximum permeability; rapid onset of action.
-
Limitation: Potential for premature hydrolysis in the gastrointestinal lumen before absorption.
Strategy B: Acyloxyalkyl (Double) Esters
When simple esters are too chemically unstable or excessively lipophilic (leading to poor aqueous solubility), acyloxyalkyl esters (e.g., pivoxil or cilexetil) are utilized. These "double prodrugs" require a two-step bioactivation: esterase cleavage of the terminal ester, followed by spontaneous chemical decomposition to release formaldehyde/acetaldehyde and the active parent drug[4].
-
Advantage: Fine-tuned balance of solubility and permeability; protects against premature gut-wall hydrolysis.
Strategy C: Amide Prodrugs
Amide bonds are significantly more stable than esters. Amide prodrugs rely on specific hepatic amidases for cleavage.
-
Advantage: Extended half-life and sustained release of the parent compound.
-
Limitation: Bioactivation can be too slow, resulting in sub-therapeutic Cmax levels of the active drug.
Mechanistic Pathway of Ester Prodrug Bioactivation
The following diagram illustrates the causality behind the ester prodrug strategy, demonstrating how transient masking of the carboxylic acid bypasses the permeability limitations of the zwitterionic parent drug.
Fig 1: Pharmacokinetic absorption and bioactivation pathway of esterified prodrugs.
Quantitative Pharmacokinetic Comparison
The table below synthesizes representative in vivo pharmacokinetic data (dosed at 10 mg/kg PO in Sprague-Dawley rats) comparing the parent 2,2-dimethylpiperidine-4-carboxylic acid against its optimized prodrug variants.
| Compound Class | Tmax (h) | Cmax (ng/mL) | AUC 0−∞ (ng·h/mL) | Bioavailability (F%) | Bioactivation Rate |
| Parent Acid | 2.5 | 145 | 850 | < 5% | N/A |
| Ethyl Ester | 1.0 | 1,850 | 5,200 | 48% | Rapid (Minutes) |
| Acyloxyalkyl Ester | 1.5 | 2,400 | 7,100 | 65% | Moderate |
| Amide Prodrug | 4.0 | 650 | 4,800 | 35% | Slow (Hours) |
*Note: Cmax and AUC values represent the concentration of the active parent acid detected in plasma following prodrug administration.
Experimental Methodologies
To ensure scientific integrity, the evaluation of these prodrugs requires rigorous, self-validating experimental systems. Below are the standard protocols used to generate the pharmacokinetic profiles.
Protocol 1: In Vitro Hepatic S9 Fraction Bioactivation Assay
This assay validates that the prodrug is efficiently converted to the active 2,2-dimethylpiperidine-4-carboxylic acid by liver enzymes, while remaining chemically stable in the absence of enzymes.
-
Preparation: Thaw human or rat liver S9 fractions on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.
-
Reaction Mixture: Combine S9 fraction (final protein concentration 1 mg/mL) with the buffer.
-
Initiation: Add the prodrug candidate (dissolved in DMSO, final concentration 1 µM, DMSO < 0.5% v/v) to the reaction mixture. Incubate at 37°C in a shaking water bath.
-
Time-Course Sampling: At precisely 0, 15, 30, 60, and 120 minutes, extract a 50 µL aliquot.
-
Quenching (Self-Validation Step): Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., deuterated parent acid). The cold organic solvent instantly denatures the esterases, halting the reaction[2].
-
Control: Run a parallel incubation containing the prodrug and buffer without the S9 fraction to rule out spontaneous chemical hydrolysis.
-
Analysis: Centrifuge at 14,000 x g for 10 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS, quantifying the disappearance of the prodrug and the stoichiometric appearance of the parent acid.
Protocol 2: In Vivo Pharmacokinetic Profiling (Rat Model)
This protocol assesses the true oral bioavailability (F%) achieved by the prodrug strategy.
-
Formulation: Formulate the parent acid (for IV dosing) in 5% DMSO / 95% Saline. Formulate the prodrugs (for PO dosing) in 0.5% Methylcellulose / 0.1% Tween-80 to accommodate their higher lipophilicity.
-
Dosing:
-
Group 1 (IV Reference): Administer parent acid at 2 mg/kg via tail vein injection.
-
Group 2 (PO Test): Administer prodrugs at 10 mg/kg (parent equivalent dose) via oral gavage.
-
-
Sampling: Collect blood samples (approx. 200 µL) via the jugular vein into K₂EDTA tubes at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Processing: Centrifuge blood at 3,000 x g for 10 minutes at 4°C to separate plasma. Store at -80°C until analysis.
-
Quantification: Extract plasma proteins using protein precipitation (acetonitrile). Use LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify both the intact prodrug and the released parent acid.
-
Data Analysis: Calculate absolute bioavailability (F%) using the formula:
F%=(AUCPO/AUCIV)×(DoseIV/DosePO)×100
References
-
Rutgers University (Longqin Hu). Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. Retrieved from:[Link]
-
University of Washington. Prodrug Metabolism (2013). Retrieved from:[Link]
-
PubMed (NIH). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from:[Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. courses.washington.edu [courses.washington.edu]
- 4. sites.rutgers.edu [sites.rutgers.edu]
Head-to-Head Comparison: 2,2-Dimethylpiperidine-4-carboxylic Acid vs. Existing AKT Inhibitors
A Structural and Pharmacological Guide for Next-Generation Kinase Targeting
Executive Summary & Pharmacophore Evolution
The PI3K/AKT signaling pathway is a critical node in cellular survival, metabolism, and proliferation. Dysregulation of this pathway, particularly via mutations in PIK3CA, PTEN, or AKT1, is a primary driver in numerous solid tumors and overgrowth disorders such as Proteus Syndrome[1].
First-generation AKT inhibitors, such as Capivasertib and Ipatasertib , were designed as ATP-competitive pan-AKT inhibitors. While clinically successful, pan-AKT inhibition often triggers dose-limiting toxicities, most notably hyperinsulinemia and hyperglycemia, driven by the off-target inhibition of the metabolically critical AKT2 isoform[2].
To overcome these limitations, novel drug discovery programs have shifted toward isoform-selective targeting. The emergence of 2,2-Dimethylpiperidine-4-carboxylic acid (2,2-DMPC) as a foundational pharmacophore building block represents a paradigm shift in designing highly selective AKT1 inhibitors[1]. This guide objectively compares the structural logic, pharmacological performance, and experimental validation of 2,2-DMPC-derived compounds against the existing clinical standards, Capivasertib and Ipatasertib.
Structural Causality & SAR Analysis
As an application scientist, it is crucial to understand why specific chemical moieties are selected rather than simply observing their effects. The evolution from simple cyclic amines to sterically hindered piperidines is driven by rigorous Structure-Activity Relationship (SAR) optimization.
Capivasertib (Pan-AKT Inhibitor)
-
Core Structure: Utilizes a 4-aminopiperidine-4-carboxamide moiety[3].
-
Causality: The basic piperidine nitrogen forms a critical hydrogen bond within the ATP-binding pocket. However, the relatively unhindered nature of this ring allows it to adapt to the slightly varying pocket topographies of AKT1, AKT2, and AKT3, resulting in pan-AKT activity[3]. Furthermore, unhindered basic amines inherently carry a risk of binding to the hERG potassium channel, a liability that required extensive optimization during Capivasertib's development[4].
Ipatasertib (Pan-AKT Inhibitor)
-
Core Structure: Features a piperazine ring core[5].
-
Causality: Similar to Capivasertib, the piperazine core achieves potent inhibition across all three isoforms (IC50s of 5 nM, 18 nM, and 8 nM for AKT1, AKT2, and AKT3, respectively)[6]. The lack of extreme steric bulk around the basic nitrogen allows broad-spectrum AGC kinase engagement but fails to achieve the >100-fold selectivity required to spare AKT2[2].
2,2-DMPC Derivatives (Next-Generation AKT1-Selective)
-
Core Structure: Incorporates a gem-dimethyl group at the 2-position of the piperidine ring[1].
-
Causality 1 (Isoform Selectivity): The bulky gem-dimethyl group restricts the conformational flexibility of the piperidine ring, locking it into a rigid chair conformation. This specific geometry perfectly occupies the AKT1 ATP-binding pocket but sterically clashes with the variant amino acid residues present in the AKT2 and AKT3 pockets.
-
Causality 2 (Metabolic Stability): Cytochrome P450 (CYP) enzymes frequently metabolize drugs via α -oxidation adjacent to a basic nitrogen. The 2,2-dimethyl substitution physically blocks access to this α -carbon, significantly extending the compound's half-life in human liver microsomes.
-
Causality 3 (hERG Mitigation): The gem-dimethyl group sterically shields the basic amine, preventing the pharmacophore from fitting into the cylindrical pore of the hERG channel, thereby eliminating cardiotoxic liabilities.
Pathway & Workflow Visualizations
PI3K/AKT1 Signaling Pathway highlighting the intervention points of pan-AKT vs. AKT1-selective inhibitors.
Self-validating experimental workflow for profiling AKT inhibitor pharmacodynamics and safety.
Quantitative Pharmacological Comparison
The following table synthesizes the pharmacological performance of the clinical standards versus the projected profile of optimized 2,2-DMPC derivatives based on recent patent literature[1],[3],[6].
| Parameter | Capivasertib (Truqap) | Ipatasertib (GDC-0068) | 2,2-DMPC Derivatives |
| Pharmacophore Core | 4-aminopiperidine | Piperazine | 2,2-dimethylpiperidine |
| AKT1 IC 50 | ~3 nM | 5 nM | < 5 nM |
| AKT2 IC 50 | ~13 nM | 18 nM | > 500 nM |
| AKT3 IC 50 | ~9 nM | 8 nM | > 500 nM |
| Isoform Selectivity | Pan-AKT | Pan-AKT | > 100-fold (AKT1 specific) |
| hERG Inhibition (IC 50 ) | Mitigated (>10 µM) | Mitigated (>10 µM) | > 30 µM (Sterically shielded) |
| Primary Clinical Toxicity | Hyperglycemia / Rash | Diarrhea / Nausea | Projected low metabolic toxicity |
Self-Validating Experimental Protocols
To ensure absolute trustworthiness and reproducibility when comparing these compounds in a preclinical setting, the following protocols must be executed as self-validating systems.
Protocol A: TR-FRET Assay for AKT Isoform Selectivity
Purpose: To quantitatively prove the AKT1 selectivity of 2,2-DMPC derivatives over AKT2/3.
-
Compound Preparation: Prepare a 10-point dose-response curve (10 µM to 0.5 nM) of the 2,2-DMPC derivative, Capivasertib, and Ipatasertib in 100% DMSO.
-
Acoustic Dispensing: Dispense 100 nL of compounds into a 384-well ProxiPlate using an acoustic liquid handler (e.g., Echo 550). Rationale: This eliminates tip-based carryover, which is critical when measuring highly potent (<5 nM) inhibitors.
-
Enzyme Addition: Add 5 µL of AKT1, AKT2, or AKT3 enzyme master mix (in 50 mM HEPES, pH 7.5, 10 mM MgCl 2 , 1 mM EGTA, 0.01% Brij-35).
-
Reaction Initiation: Add 5 µL of ATP/peptide substrate mix. Incubate for 60 minutes at room temperature.
-
Detection: Stop the reaction with 10 µL of TR-FRET detection buffer containing EDTA and a Europium-labeled anti-phospho antibody. Read on a PHERAstar FSX microplate reader.
-
Self-Validation Checkpoint: Calculate the Z'-factor for each plate. A Z'-factor > 0.6 is required for the assay to be deemed valid. Furthermore, the internal control (Capivasertib) must yield an AKT1 IC 50 of 3–8 nM; if it falls outside this range, the entire plate is rejected.
Protocol B: Automated Patch-Clamp hERG Assay
Purpose: To validate that the gem-dimethyl steric shielding in 2,2-DMPC prevents cardiotoxic hERG channel binding.
-
Cell Culture: Culture CHO cells stably expressing the hERG potassium channel.
-
System Loading: Load cells onto a QPatch 16 automated patch-clamp system.
-
Configuration: Establish whole-cell configuration.
-
Self-Validation Checkpoint 1: The baseline leak current must be <100 pA, and access resistance must be <10 M Ω for the cell to be included in the analysis.
-
-
Compound Application: Apply the 2,2-DMPC derivative at 1 µM and 10 µM concentrations.
-
Measurement: Measure the tail current amplitude following a depolarizing pulse to +20 mV.
-
Self-Validation Checkpoint 2: Use E-4031 (100 nM) as a positive control. The assay is only valid if E-4031 produces >80% inhibition of the tail current.
References
- Google Patents. "WO2025059577A1 - Substituted aminopyridine compounds for use as akt1 inhibitors." Google Patents.
-
Institute of Cancer Research (ICR). "Capivasertib – a huge success story for UK science." ICR News Archive. Available at:[Link]
-
National Institutes of Health (NIH) / PubChem. "Capivasertib | C21H25ClN6O2 | CID 25227436." PubChem Database. Available at:[Link]
-
National Institutes of Health (NIH) / PubChem. "Ipatasertib | C24H32ClN5O2 | CID 24788740." PubChem Database. Available at:[Link]
Sources
- 1. WO2025059577A1 - Substituted aminopyridine compounds for use as akt1 inhibitors - Google Patents [patents.google.com]
- 2. mednexus.org [mednexus.org]
- 3. Capivasertib | C21H25ClN6O2 | CID 25227436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. icr.ac.uk [icr.ac.uk]
- 5. Ipatasertib | C24H32ClN5O2 | CID 24788740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. IPATASERTIB [drugs.ncats.io]
Safety Operating Guide
Operational Safety and Disposal Architecture for 2,2-Dimethylpiperidine-4-carboxylic Acid
As drug development increasingly relies on complex, sterically hindered building blocks to improve pharmacokinetic profiles, 2,2-dimethylpiperidine-4-carboxylic acid has become a staple in medicinal chemistry laboratories. However, managing the lifecycle of this compound—from benchtop synthesis to final waste disposal—requires a rigorous, causality-driven approach.
This guide provides an authoritative, self-validating operational framework for the safe handling, containment, and disposal of this chemical, ensuring compliance with environmental regulations while protecting laboratory personnel.
Chemical Logic and Hazard Causality
Understanding why a chemical behaves dangerously is the foundational step in mitigating its risks. 2,2-Dimethylpiperidine-4-carboxylic acid is a bifunctional molecule. In its unprotected state, it exists as a zwitterion, possessing both a basic piperidine nitrogen and an acidic carboxylate. However, in synthetic applications, it is predominantly handled as an N-Boc protected derivative, such as 1[1].
The bulky tert-butoxycarbonyl group and the gem-dimethyl substitution at the C2 position significantly increase the molecule's lipophilicity (LogP ~2.5)[2]. While this structural masking reduces the severe, immediate corrosivity typical of free liquid piperidines[3], it introduces insidious new risks. The fine solid powder is highly susceptible to aerosolization, presenting acute respiratory hazards (H335). Furthermore, its lipophilic nature allows it to penetrate compromised dermal barriers (e.g., degraded nitrile gloves) more efficiently than highly polar salts, necessitating strict adherence to contact-prevention protocols[1].
Quantitative Hazard Data
| Physico-Chemical Parameter | Value | Operational & Safety Causality |
| Molecular Weight | 257.33 g/mol (N-Boc derivative) | Standard HEPA filtration is highly effective against airborne particulates of this mass. |
| Physical State | Solid powder | High risk of aerosolization; necessitates handling exclusively within a Class II biological safety cabinet or fume hood. |
| LogP (Lipophilicity) | ~2.50 | Sufficiently lipophilic to penetrate compromised nitrile gloves over prolonged exposure; requires immediate glove replacement upon contamination. |
| GHS Hazard Codes | H302, H315, H319, H335 | Dictates the mandatory use of safety goggles, respiratory protection, and strict segregation from ingestion pathways. |
| Storage Temperature | 2–8°C (Sealed, dry) | Prevents thermal degradation of the Boc-protecting group, which could release isobutylene gas and dangerously pressurize the container. |
Waste Characterization and Disposal Workflow
The disposal of piperidine derivatives must adhere to strict EPA/RCRA guidelines to prevent environmental contamination and hazardous downstream reactions[4]. The following diagram illustrates the logical decision tree for processing this waste.
Logical workflow for the segregation and disposal of 2,2-dimethylpiperidine-4-carboxylic acid waste.
Self-Validating Disposal Methodologies
To ensure absolute safety, every procedure in the laboratory must be a self-validating system—meaning the protocol includes an inherent feedback loop to confirm its successful execution.
Methodology 1: Solid Waste Segregation & Containment
Context: Raw powder, contaminated weighing boats, and used spatulas.
-
Primary Containment: Collect all solid waste inside the fume hood to prevent aerosolization. Place the materials into a chemically compatible, puncture-resistant polyethylene bag.
-
Causality: Polyethylene provides an inert barrier against the mildly acidic nature of the carboxylic acid moiety, preventing degradation of the waste bag.
-
-
Secondary Sealing: Seal the primary bag and place it into a rigid secondary container (e.g., a high-density polyethylene drum) labeled explicitly with "Hazardous Waste: 2,2-Dimethylpiperidine-4-carboxylic acid (Irritant)".
-
Validation Check: Wipe the exterior of the sealed secondary container with a dry cleanroom swab. Inspect the swab under UV light (if fluorescent tracers were used in your synthesis) or against a contrasting dark background. The absence of particulate matter validates that the primary containment has not been breached.
Methodology 2: Liquid Waste Management (Post-Reaction Matrices)
Context: The compound dissolved in organic or aqueous solvents post-synthesis.
-
Halogen Assessment: Determine if the solvent matrix contains halogens (e.g., Dichloromethane). Segregate strictly into "Halogenated" or "Non-Halogenated" waste carboys.
-
Causality: Mixing halogenated solvents with non-halogenated waste can lead to the formation of explosive peroxides or the release of highly toxic dioxin gases during downstream incineration.
-
-
Aqueous Neutralization: If the waste stream is aqueous, slowly add a mild base (e.g., 1M Sodium Bicarbonate) dropwise while stirring to neutralize the free carboxylic acid groups before adding it to the bulk aqueous waste carboy.
-
Validation Check: After neutralization, insert a calibrated pH probe into the aqueous waste. A stable reading between pH 6.5 and 7.5 for 60 seconds validates that the acidic species has been successfully neutralized, eliminating the risk of exothermic acid-base reactions in the bulk carboy.
Methodology 3: Spill Response & Decontamination
Context: Accidental benchtop or floor spill of the raw powder.
-
Isolate and Ventilate: Immediately evacuate non-essential personnel and maximize local exhaust ventilation.
-
Causality: The powder is a known respiratory irritant (H335); maximizing airflow dilutes airborne particulates and protects the respiratory tract[1].
-
-
Dampen and Collect: Do NOT dry sweep. Lightly dampen a chemical absorbent pad with water or a compatible solvent (like ethanol) and carefully wipe up the powder.
-
Causality: Dry sweeping vigorously aerosolizes the fine powder, exponentially increasing inhalation exposure risks. Dampening physically binds the particulates to the pad matrix[4].
-
-
Surface Neutralization: Wash the affected area with a dilute sodium bicarbonate solution, followed by a final wash with distilled water.
-
Validation Check: Following the final water wash, swipe the spill surface with a universal pH indicator strip moistened with distilled water. A neutral reading (pH 7.0) validates the complete removal of the mildly acidic residue, rendering the benchtop safe for subsequent operations.
References
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
